molecular formula C8H16O B155962 1-Ethylcyclohexanol CAS No. 1940-18-7

1-Ethylcyclohexanol

Cat. No.: B155962
CAS No.: 1940-18-7
M. Wt: 128.21 g/mol
InChI Key: BUCJHJXFXUZJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethylcyclohexanol is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25550. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-2-8(9)6-4-3-5-7-8/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCJHJXFXUZJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173018
Record name 1-Ethylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1940-18-7
Record name 1-Ethylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1940-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethylcyclohexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-ETHYLCYCLOHEXANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25550
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Ethylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-cyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-ETHYLCYCLOHEXANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VES5DBC5C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethylcyclohexanol from Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-ethylcyclohexanol from cyclohexanone, a key transformation in organic chemistry with applications in the synthesis of pharmaceuticals and specialty chemicals. The primary focus of this document is the Grignard reaction, the most common and efficient method for this conversion. Alternative synthetic routes, including the use of organolithium reagents, are also discussed. Detailed experimental protocols, quantitative data, and characterization methods are presented to assist researchers in the successful execution and analysis of this synthesis.

Reaction Overview: The Grignard Reaction

The synthesis of this compound from cyclohexanone is most effectively achieved through a Grignard reaction.[1][2][3] This renowned carbon-carbon bond-forming reaction utilizes an organomagnesium halide (a Grignard reagent) to act as a potent nucleophile.[4][5] In this specific synthesis, ethylmagnesium bromide adds to the electrophilic carbonyl carbon of cyclohexanone, forming a magnesium alkoxide intermediate.[1][2] Subsequent acidic workup protonates the alkoxide to yield the final product, this compound.[1]

Reaction Mechanism

The mechanism of the Grignard synthesis of this compound can be broken down into two key steps:

  • Nucleophilic Addition: The ethyl group of the ethylmagnesium bromide, carrying a partial negative charge, acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclohexanone. The pi bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[1][2]

  • Acidic Workup: The reaction mixture is treated with a dilute acid, such as aqueous ammonium chloride or dilute hydrochloric acid. The alkoxide oxygen is protonated, yielding this compound and a magnesium salt byproduct.[1][6]

Grignard_Mechanism cyclohexanone Cyclohexanone r1 cyclohexanone->r1 grignard Ethylmagnesium Bromide (EtMgBr) grignard->r1 intermediate Magnesium Alkoxide Intermediate r2 intermediate->r2 product This compound acid H3O+ (Workup) acid->r2 r1->intermediate Nucleophilic Addition r2->product Protonation

Caption: General workflow of the Grignard reaction for this compound synthesis.

Experimental Protocols

Grignard Reagent Formation (Ethylmagnesium Bromide)

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Magnesium turnings24.312.67 g0.11
Ethyl bromide108.9712.0 g (8.1 mL)0.11
Anhydrous diethyl ether74.1250 mL-
Iodine253.811 crystal-

Procedure:

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a pressure-equalizing dropping funnel is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Magnesium turnings and a small crystal of iodine are placed in the flask. The iodine helps to activate the magnesium surface.

  • A solution of ethyl bromide in 20 mL of anhydrous diethyl ether is prepared and placed in the dropping funnel.

  • Approximately 5 mL of the ethyl bromide solution is added to the magnesium turnings. The reaction is initiated, which is evident by the disappearance of the iodine color and the gentle boiling of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once the reaction has started, the remaining ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and cloudy.

Reaction with Cyclohexanone and Workup

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclohexanone98.149.81 g (10.3 mL)0.10
Anhydrous diethyl ether74.1230 mL-
Saturated aq. NH4Cl-~50 mL-
Diethyl ether (for extraction)74.122 x 50 mL-
Anhydrous sodium sulfate142.04~10 g-

Procedure:

  • A solution of cyclohexanone in 30 mL of anhydrous diethyl ether is prepared and placed in the dropping funnel.

  • The Grignard reagent solution is cooled in an ice bath.

  • The cyclohexanone solution is added dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 20 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

  • The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

  • The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with 50 mL portions of diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

Purification

The diethyl ether is removed from the filtered solution by rotary evaporation. The crude this compound is then purified by fractional distillation under reduced pressure.[9]

Expected Product Data:

PropertyValue
Boiling Point165-167 °C at atmospheric pressure
Density~0.93 g/mL
Expected Yield70-85%

Alternative Synthetic Routes

Organolithium Reagents

Similar to Grignard reagents, organolithium reagents, such as ethyllithium, can be used for the nucleophilic addition to cyclohexanone.[10][11][12] Organolithium reagents are generally more reactive than their Grignard counterparts, which can lead to higher yields and faster reaction times.[10] However, they are also more pyrophoric and require more stringent handling techniques.[13][14] The reaction mechanism and workup procedure are analogous to the Grignard reaction.

Catalytic Hydrogenation

An alternative, though less direct, route involves the catalytic hydrogenation of a precursor. For instance, 1-ethylidenecyclohexane can be hydrogenated to this compound. This method is part of a broader field of research into the hydrogenation of unsaturated compounds.[15] Another possibility is the hydrogenation of ethyl cyclohexanone, though this starting material is less common.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the cyclohexyl ring protons (a complex multiplet). The hydroxyl proton will appear as a broad singlet, which can be exchanged with D₂O.[16][17][18]

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group and the carbons of the cyclohexyl ring, including the quaternary carbon attached to the hydroxyl group.[16][17]

Typical ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS):

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-CH₃ (ethyl)~0.9 (triplet)~8
-CH₂- (ethyl)~1.5 (quartet)~33
Cyclohexyl protons1.2 - 1.7 (multiplet)~22, ~25, ~38
Quaternary Carbon-~72
-OHVariable (broad singlet)-
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of an alcohol.[5][19][20][21][22] A C-O stretching vibration will be observed in the 1000-1200 cm⁻¹ region. The absence of a strong carbonyl (C=O) peak around 1710 cm⁻¹ confirms the complete conversion of the starting cyclohexanone.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 128.[1][23] Common fragmentation patterns include the loss of an ethyl group (m/z = 99) and the loss of water (m/z = 110).

Potential Side Reactions

The primary side reaction in the Grignard synthesis of this compound is the enolization of cyclohexanone. The Grignard reagent can act as a base and abstract an alpha-proton from the cyclohexanone, forming an enolate.[4] This is more likely to occur with sterically hindered Grignard reagents but can also be a minor pathway with ethylmagnesium bromide. Upon workup, the enolate is protonated, regenerating the starting cyclohexanone and reducing the overall yield of the desired alcohol.

Side_Reaction cyclohexanone Cyclohexanone enolate Cyclohexanone Enolate cyclohexanone->enolate Proton Abstraction (Base action of Grignard) grignard Ethylmagnesium Bromide (EtMgBr) grignard->enolate regenerated_cyclohexanone Cyclohexanone (Regenerated) enolate->regenerated_cyclohexanone Protonation acid H3O+ (Workup) acid->regenerated_cyclohexanone

Caption: Enolization side reaction in the Grignard synthesis.

Conclusion

The synthesis of this compound from cyclohexanone via the Grignard reaction is a robust and high-yielding method suitable for both academic and industrial settings. Careful control of anhydrous conditions and reaction temperature is crucial for maximizing the yield and minimizing side reactions. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. Further optimization of reaction conditions, such as solvent and temperature, may lead to even higher efficiencies. The exploration of alternative routes, particularly those involving organolithium reagents, may offer advantages in specific applications, though they require specialized handling procedures.

References

An In-depth Technical Guide to the Grignard Reaction for the Preparation of 1-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Grignard reaction for the synthesis of 1-ethylcyclohexanol, a valuable intermediate in organic synthesis. The document details the reaction mechanism, provides an illustrative experimental protocol, and discusses key reaction parameters influencing the yield.

Reaction Overview

The synthesis of this compound via the Grignard reaction is a classic example of nucleophilic addition to a carbonyl group.[1][2] The reaction involves the treatment of cyclohexanone with ethylmagnesium bromide, a Grignard reagent. The ethyl group of the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone to form a tertiary alcohol upon acidic workup.[1][3]

Reaction Mechanism

The Grignard reaction for the preparation of this compound proceeds in three main stages:

  • Formation of the Grignard Reagent: Ethyl bromide is reacted with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF), to form ethylmagnesium bromide. The ether solvent is crucial as it solvates and stabilizes the Grignard reagent.[4]

  • Nucleophilic Addition: The highly polar carbon-magnesium bond of the Grignard reagent renders the ethyl group nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of cyclohexanone, leading to the formation of a magnesium alkoxide intermediate.[1]

  • Acidic Workup: The reaction mixture is treated with a dilute acid, such as aqueous ammonium chloride or dilute hydrochloric acid, to protonate the alkoxide and yield the final product, this compound. This step also quenches any unreacted Grignard reagent.[1][4]

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following is an illustrative experimental protocol for the synthesis of this compound. All glassware must be thoroughly dried to prevent the quenching of the Grignard reagent.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Cyclohexanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Iodine crystal (as initiator)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once the reaction has started, the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional 30-60 minutes.

  • Reaction with Cyclohexanone:

    • The Grignard reagent solution is cooled in an ice bath.

    • A solution of cyclohexanone in anhydrous diethyl ether is added dropwise from the dropping funnel.

    • After the addition is complete, the reaction mixture is allowed to stir at room temperature for 1-2 hours.

  • Workup and Purification:

    • The reaction mixture is cooled in an ice bath and a saturated aqueous solution of ammonium chloride is slowly added to quench the reaction and precipitate magnesium salts.[4]

    • The product is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude this compound can be purified by distillation.

Experimental_Workflow A Preparation of Grignard Reagent (Ethylmagnesium Bromide) B Reaction with Cyclohexanone A->B C Acidic Workup (e.g., aq. NH4Cl) B->C D Extraction with Diethyl Ether C->D E Drying and Solvent Removal D->E F Purification by Distillation E->F G This compound (Product) F->G

Caption: General experimental workflow for this compound synthesis.

Data Presentation: Factors Influencing Yield

The yield of this compound can be influenced by several factors. The following table provides illustrative data on how varying reaction conditions can affect the product yield. Note that this data is representative and actual yields may vary based on specific experimental execution.

Parameter Condition Observed Yield (%) Notes
Solvent Diethyl Ether~85-95%Standard solvent, good for Grignard reagent stability.[4]
Tetrahydrofuran (THF)~90-98%Can sometimes lead to higher yields due to better solvation.[4]
Temperature 0 °C to Room Temp~80-90%Lower temperatures can minimize side reactions.[4]
Reflux~70-85%Higher temperatures may increase the rate of side reactions.
Reagent Ratio 1.1:1 (EtMgBr:Cyclohexanone)~90%A slight excess of the Grignard reagent is optimal.
2:1 (EtMgBr:Cyclohexanone)~85%A large excess can lead to more side products.
Addition Rate Slow~90-95%Slow addition helps to control the exothermic reaction.
Rapid~75-85%Rapid addition can lead to localized overheating and side reactions.

Potential Side Reactions

Several side reactions can occur during the Grignard synthesis of this compound, potentially reducing the yield of the desired product:

  • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of cyclohexanone, forming an enolate. Upon workup, this reverts to the starting ketone. This is more prevalent with sterically hindered Grignard reagents.[4]

  • Reduction: If the Grignard reagent possesses a beta-hydrogen, it can reduce the cyclohexanone to cyclohexanol via a hydride transfer.[4]

  • Wurtz Coupling: The Grignard reagent can react with any unreacted ethyl bromide to form butane.[4]

By carefully controlling the reaction conditions, such as temperature and the rate of addition, and by using a slight excess of the Grignard reagent, these side reactions can be minimized, leading to a higher yield of this compound. The use of anhydrous conditions is paramount to the success of the reaction, as any moisture will readily protonate and destroy the Grignard reagent.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylcyclohexanol is a tertiary alcohol with a cyclohexane backbone. Its unique structural characteristics impart a range of physical and chemical properties that make it a subject of interest in various chemical research and development sectors. This document provides a comprehensive overview of its properties, synthesis, and key reactions, tailored for a technical audience.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments.

General and Physical Properties
PropertyValueSource(s)
IUPAC Name 1-ethylcyclohexan-1-ol[1][2]
Synonyms 1-Ethyl-1-cyclohexanol, 1-Ethyl-1-hydroxycyclohexane[1][3]
CAS Number 1940-18-7[1][3][4]
Molecular Formula C₈H₁₆O[1][3][4]
Molecular Weight 128.21 g/mol [4][5][6]
Appearance Colorless to light yellow, clear liquid[3]
Odor Mild, sweet[1]
Thermal and Optical Properties
PropertyValueSource(s)
Melting Point -44 °C, 34.5 °C, 35 °C[4][7][8]
Boiling Point 165-168 °C, 180 °C[1][4][7]
Flash Point 68.2 °C[7][9]
Refractive Index 1.464–1.468[4][5]
Other Physicochemical Data
PropertyValueSource(s)
Density 0.89 - 0.9227 g/cm³[4][10]
Solubility Slightly soluble in water; soluble in ethanol, ether, and other organic solvents.[1][4]
pKa 15.38 ± 0.20 (Predicted)[5]
Vapor Pressure 0.608 mmHg at 25°C[7][9]

Chemical Properties and Reactivity

This compound exhibits reactivity typical of a tertiary alcohol. Key reactions include dehydration, oxidation, and esterification.

Dehydration

In the presence of an acid catalyst, this compound undergoes dehydration to form alkenes. This reaction is a primary pathway in processes such as bio-oil upgrading.[4] The reaction can be directed towards specific alkene isomers by selecting appropriate catalysts, such as modified zeolites or tungstated zirconia.[4]

Oxidation

As a tertiary alcohol, this compound is resistant to oxidation under mild conditions. Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds.

Esterification

Esterification of this compound with carboxylic acids or their derivatives can be achieved, though it is often slower than with primary or secondary alcohols due to steric hindrance.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

One of the most common methods for synthesizing this compound is the Grignard reaction, which involves the reaction of a Grignard reagent with a ketone.[4]

Materials:

  • Cyclohexanone

  • Ethyl bromide

  • Magnesium turnings

  • Dry diethyl ether

  • Dilute acid (e.g., HCl or H₂SO₄) for workup

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, ethylmagnesium bromide is prepared by reacting ethyl bromide with magnesium turnings in dry diethyl ether.[11]

  • Reaction with Cyclohexanone: The freshly prepared Grignard reagent is then added dropwise to a solution of cyclohexanone in dry diethyl ether, typically at a low temperature to control the exothermic reaction.[11] The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone.[11]

  • Formation of the Alkoxide Intermediate: This nucleophilic addition results in the formation of a magnesium alkoxide intermediate.[11]

  • Acidic Workup: The reaction mixture is then treated with a dilute aqueous acid solution to protonate the alkoxide, yielding this compound.[11]

  • Purification: The product can be purified using techniques such as column chromatography on silica gel with a hexane/ethyl acetate eluent system, followed by fractional distillation or recrystallization to achieve high purity (>98%).[4]

  • Characterization: The identity and purity of the synthesized this compound are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[4]

Visualizations

Synthesis of this compound

G Synthesis of this compound via Grignard Reaction cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup & Purification Ethyl_Bromide Ethyl Bromide Ethylmagnesium_Bromide Ethylmagnesium Bromide Ethyl_Bromide->Ethylmagnesium_Bromide Magnesium Magnesium Magnesium->Ethylmagnesium_Bromide Dry_Ether Dry Ether Dry_Ether->Ethylmagnesium_Bromide Alkoxide_Intermediate Magnesium Alkoxide Intermediate Ethylmagnesium_Bromide->Alkoxide_Intermediate Reaction with Cyclohexanone Cyclohexanone Cyclohexanone Cyclohexanone->Alkoxide_Intermediate Product This compound Alkoxide_Intermediate->Product Protonation Acidic_Workup Dilute Acid (e.g., HCl) Acidic_Workup->Product Purification Purification (Column Chromatography, Fractional Distillation) Product->Purification

Caption: Workflow for the synthesis of this compound.

Dehydration of this compound

G Dehydration of this compound Start This compound Protonation Protonation of Hydroxyl Group Start->Protonation Oxonium_Ion Formation of Oxonium Ion Protonation->Oxonium_Ion Carbocation Formation of Tertiary Carbocation Oxonium_Ion->Carbocation Loss of Water Elimination Elimination of a Proton Carbocation->Elimination Product Alkene Products (e.g., 1-Ethylcyclohexene) Elimination->Product Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Protonation

Caption: Reaction mechanism for the dehydration of this compound.

Applications

This compound and its derivatives have applications in several industries:

  • Fragrance and Flavor: It is used in the fragrance industry due to its mild, sweet scent and is an ingredient in perfumes, soaps, and lotions.[1] Some ester derivatives possess pleasant, fruity odors and are used in artificial fruit flavorings.[12]

  • Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds.[1][12] For example, its oxidation can produce 1-ethylcyclohexanone, a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.[12]

  • Plasticizers: It finds application in the production of plasticizers, which are added to polymers to increase their flexibility and durability.[1]

  • Solvent: Due to its solubility in organic solvents, it can be used as a solvent in various industrial processes.[1]

Safety Information

This compound may cause skin and eye irritation.[1][3] It is important to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area to avoid inhalation of vapors.[3] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[9][13]

Conclusion

This compound is a versatile tertiary alcohol with well-documented physical and chemical properties. Its synthesis via the Grignard reaction is a standard and efficient method. The reactivity of its hydroxyl group, particularly in dehydration reactions, makes it a useful intermediate in organic synthesis. Its applications in the fragrance, flavor, and polymer industries highlight its commercial importance. A thorough understanding of its properties and safe handling procedures is essential for its effective use in research and industrial settings.

References

1-Ethylcyclohexanol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Ethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a tertiary alcohol with significant applications in organic synthesis and as an intermediate in the production of various chemicals. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and purification, and outlines its primary applications, particularly as a precursor in medicinal chemistry.

Core Chemical Identity

This compound is a cyclic alcohol characterized by a hydroxyl group and an ethyl group attached to the same carbon atom of a cyclohexane ring.

IdentifierValue
CAS Number 1940-18-7[1][2]
Molecular Formula C₈H₁₆O[1][2]
Molecular Weight 128.21 g/mol [3]
IUPAC Name 1-ethylcyclohexan-1-ol[3]
Synonyms 1-Ethyl-1-cyclohexanol, 1-Ethyl-1-hydroxycyclohexane[4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in various chemical processes.

PropertyValueSource
Appearance Colorless to light yellow liquid[4]
Odor Mild, sweet, characteristic odor[2][4]
Boiling Point Approximately 166-180 °C[2]
Melting Point Approximately -30 to 34.5 °C[2][5]
Density Approximately 0.919 - 0.9227 g/cm³[6][5]
Flash Point 68.2 °C[6][5]
Solubility Moderately soluble in water; highly soluble in organic solvents like ethanol and diethyl ether.[2]
Refractive Index ~1.4678 (at 18 °C)[6]
Vapor Pressure 0.608 mmHg at 25 °C[5]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below. The most common and reliable method is the Grignard reaction.

Synthesis via Grignard Reaction

This protocol outlines the synthesis of this compound from cyclohexanone and an ethyl Grignard reagent.

Objective: To synthesize this compound through the nucleophilic addition of an ethyl group to the carbonyl carbon of cyclohexanone.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether (or THF)

  • Cyclohexanone

  • Dilute sulfuric acid or hydrochloric acid for workup

  • Saturated ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

  • Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

    • All glassware must be oven-dried to be free of moisture.

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve ethyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium. The resulting solution is the Grignard reagent.[1]

  • Reaction with Cyclohexanone:

    • Dissolve cyclohexanone in anhydrous diethyl ether in a separate flask.

    • Cool the Grignard reagent in an ice bath.

    • Add the cyclohexanone solution dropwise to the cooled Grignard reagent with constant stirring.[1]

    • After the addition is complete, allow the reaction mixture to stir at room temperature for at least one hour.

  • Acidic Workup and Extraction:

    • Pour the reaction mixture slowly into a beaker containing ice and a dilute acid (e.g., H₂SO₄ or HCl) to protonate the alkoxide intermediate.[1]

    • Transfer the mixture to a separatory funnel. The layers should be separated.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the diethyl ether using a rotary evaporator.

Purification

The crude this compound obtained can be purified using the following method.

Objective: To obtain high-purity this compound.

Method: Fractional Distillation

  • The crude product is purified by fractional distillation under reduced pressure to prevent decomposition.

  • Collect the fraction that boils at the appropriate temperature for this compound.

Alternative Method: Column Chromatography

  • For smaller scales or higher purity, column chromatography can be employed.

  • A silica gel column is typically used with an eluent system such as a mixture of hexane and ethyl acetate.[7]

Spectroscopic Data

Characterization of this compound is typically performed using various spectroscopic methods.

Spectroscopy TypeKey Features
¹H NMR Displays characteristic signals for the ethyl group protons and the protons of the cyclohexyl ring.[7]
¹³C NMR Shows distinct peaks for the different carbon atoms in the ethyl and cyclohexyl moieties.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the hydroxyl group.
Mass Spectrometry (GC-MS) Used to confirm the molecular weight and fragmentation pattern of the compound.[7]

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis.[7] Its primary utility in drug development is as a precursor for more complex molecules with potential biological activities.[7] It can undergo various reactions, such as oxidation to form ethylcyclohexanone or dehydration to yield alkenes, making it a versatile building block in the synthesis of novel chemical entities.[7] Additionally, its derivatives are explored in the fragrance and flavor industry.[8]

Visualized Workflows and Reactions

The following diagrams illustrate the synthesis workflow and key chemical reactions of this compound.

G Synthesis Workflow of this compound via Grignard Reaction cluster_reactants Reactants cluster_process Process Steps cluster_product Product Cyclohexanone Cyclohexanone Nucleophilic_Addition 2. Nucleophilic Addition Cyclohexanone->Nucleophilic_Addition Ethyl_Bromide Ethyl_Bromide Grignard_Formation 1. Grignard Reagent Formation (in dry ether) Ethyl_Bromide->Grignard_Formation Magnesium Magnesium Magnesium->Grignard_Formation Grignard_Formation->Nucleophilic_Addition Ethylmagnesium bromide Acidic_Workup 3. Acidic Workup Nucleophilic_Addition->Acidic_Workup Alkoxide intermediate Purification 4. Purification (Distillation/Chromatography) Acidic_Workup->Purification Crude Product Product This compound Purification->Product

Caption: A flowchart illustrating the synthesis of this compound.

G Key Chemical Reactions of this compound cluster_oxidation Oxidation cluster_dehydration Dehydration Start This compound Oxidation_Product No Reaction (Tertiary Alcohol) Start->Oxidation_Product [Oxidizing Agent] e.g., Chromic Acid Dehydration_Product 1-Ethylcyclohexene Start->Dehydration_Product [Strong Acid, Heat] e.g., H₂SO₄

Caption: Common chemical transformations of this compound.

References

An In-depth Technical Guide to the Solubility of 1-Ethylcyclohexanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Solubility of 1-Ethylcyclohexanol

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound's structure, featuring a large non-polar hydrocarbon component and a polar hydroxyl group capable of hydrogen bonding, results in its high solubility in many organic solvents and slight solubility in water.

SolventSolvent PolaritySolubility of this compoundTemperature (°C)
WaterHigh7.2 g/L[1]25
MethanolHighMiscible (Qualitative)Not Specified
EthanolHighSoluble (Qualitative)[1][3]Not Specified
AcetoneMediumHighly Soluble (Qualitative)[3]Not Specified
Diethyl EtherLowSoluble (Qualitative)[1]Not Specified
BenzeneLowHighly Soluble (Qualitative)[3]Not Specified
HexaneLowMiscible (Qualitative)Not Specified
TolueneLowMiscible (Qualitative)Not Specified

Note: "Miscible" indicates that the substances will mix in all proportions, forming a homogeneous solution. "Soluble" and "Highly Soluble" are qualitative descriptors found in the literature. The lack of specific quantitative data highlights an area for further experimental investigation.

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for the experimental determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This protocol is a synthesis of established methods for solubility testing.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of a distinct layer of undissolved solute should be visible.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibrium may need to be determined empirically.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the solution to stand undisturbed at the constant temperature for a period to allow for phase separation.

    • To further separate any finely dispersed droplets, centrifuge the sample at a moderate speed.

    • Carefully withdraw a sample from the supernatant (the saturated solution) using a syringe.

    • Immediately filter the sample through a syringe filter to remove any remaining undissolved solute. This step is crucial to prevent artificially high solubility measurements.

  • Quantification of Solute:

    • Accurately weigh the filtered saturated solution.

    • Prepare a series of standard solutions of this compound in the same organic solvent at known concentrations.

    • Analyze the standard solutions and the saturated solution sample using a calibrated GC-FID or other suitable analytical method.

    • Construct a calibration curve by plotting the instrument response versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its instrument response on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

Mandatory Visualization: Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

G A Preparation of Supersaturated Solution (Excess this compound in Solvent) B Equilibration (Thermostatically Controlled Agitation) A->B C Phase Separation (Settling and Centrifugation) B->C D Filtration (Removal of Undissolved Solute) C->D F Analytical Measurement (e.g., GC-FID) D->F E Preparation of Standard Solutions E->F G Data Analysis (Calibration Curve and Concentration Determination) F->G H Report Solubility G->H

General workflow for solubility determination.

References

Spectroscopic Profile of 1-Ethylcyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethylcyclohexanol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document details the experimental protocols for data acquisition and presents the information in a structured and accessible format to support research and development activities.

Introduction

This compound (CAS No: 1940-18-7, Molecular Formula: C₈H₁₆O) is a tertiary alcohol with a molecular weight of 128.21 g/mol .[1] Its structural elucidation and characterization are fundamental in various chemical and pharmaceutical applications. This guide provides a centralized resource for its spectroscopic signature, crucial for its identification, purity assessment, and study of its chemical behavior.

Spectroscopic Data

The following sections provide a summary of the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound displays characteristic signals for the ethyl and cyclohexyl protons. The chemical shift of the hydroxyl proton is variable and depends on factors such as solvent and concentration.[2]

Signal Assignment Estimated Chemical Shift (δ, ppm) Multiplicity Integration
Ethyl (-CH₃)0.9 - 1.0Triplet (t)3H
Cyclohexyl (-CH₂-)1.2 - 1.7Multiplet (m)10H
Ethyl (-CH₂-)1.5 - 1.6Quartet (q)2H
Hydroxyl (-OH)Variable (e.g., ~1.5)Singlet (s, broad)1H

Table 1: Estimated ¹H NMR Spectral Data for this compound.[2]

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment Approximate Chemical Shift (δ, ppm)
C1 (Quaternary, C-OH)72
Ethyl (-CH₂)34
Cyclohexyl (C2, C6)37
Cyclohexyl (C3, C5)22
Cyclohexyl (C4)26
Ethyl (-CH₃)8

Table 2: Approximate ¹³C NMR Chemical Shifts for this compound. Note: These are estimated values based on typical chemical shifts for similar structures and require experimental verification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong, broad absorption band corresponding to the O-H stretch of the alcohol functional group.

Wavenumber (cm⁻¹) Vibration Functional Group
~3400 (broad)O-H stretchAlcohol
2930C-H stretchAlkane
2860C-H stretchAlkane
1450C-H bendAlkane
1150C-O stretchTertiary Alcohol

Table 3: Characteristic IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 128. The fragmentation pattern is characteristic of tertiary alcohols, often involving the loss of the ethyl group or water.

m/z Relative Intensity Proposed Fragment
128Low[M]⁺ (Molecular Ion)
110Moderate[M - H₂O]⁺
99High[M - C₂H₅]⁺
81High[C₆H₉]⁺
85High[C₅H₉O]⁺

Table 4: Key Mass Spectrometry Fragments for this compound.[3]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy
  • Sample Purity : Ensure the this compound sample is of high purity. If necessary, purify the liquid by distillation.[4][5]

  • Solvent Selection : Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, acetone-d₆, DMSO-d₆).[6][7] For a neat spectrum of the liquid alcohol, no solvent is required.[4][5]

  • Concentration : For ¹H NMR, a concentration of 5-25 mg of the sample in 0.6-0.7 mL of solvent is typical. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[7] If running a neat sample, use approximately 0.5 mL of the liquid.[4]

  • Sample Transfer : Using a clean Pasteur pipette, transfer the solution or neat liquid into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[6][8]

  • Filtration : To remove any particulate matter that can affect spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into the NMR tube.[8]

  • Capping and Labeling : Cap the NMR tube and label it clearly.

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Locking and Shimming : Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Parameters :

    • Pulse Sequence : Standard single-pulse experiment.

    • Acquisition Time : Typically 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16 scans are usually sufficient for good signal-to-noise.

  • ¹³C NMR Parameters :

    • Pulse Sequence : Proton-decoupled pulse sequence.

    • Acquisition Time : Typically 1-2 seconds.

    • Relaxation Delay : 2-10 seconds.

    • Number of Scans : A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing : Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. For ¹H NMR, integrate the signals and determine the coupling constants. Reference the spectrum to an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Instrument Preparation : Ensure the FTIR spectrometer is powered on and has undergone its necessary internal checks.

  • Salt Plates : Use clean and dry salt plates (e.g., NaCl or KBr). Handle them by the edges to avoid transferring moisture and oils from your fingers.

  • Sample Application : Place one to two drops of neat this compound onto the center of one salt plate.[9]

  • Sandwich Formation : Place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.[9]

  • Holder Placement : Secure the "sandwich" in the sample holder of the spectrometer.[9]

  • Background Spectrum : Run a background spectrum with the empty salt plates (or just air) in the beam path. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

  • Sample Spectrum : Place the sample holder with the prepared salt plates into the spectrometer's sample compartment.

  • Scanning Parameters :

    • Spectral Range : Typically 4000-400 cm⁻¹.[10]

    • Resolution : 4 cm⁻¹ is generally sufficient.

    • Number of Scans : Co-add 16-32 scans to improve the signal-to-noise ratio.[10]

  • Data Processing : The software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Purity : Ensure the this compound sample is sufficiently pure.

  • Direct Infusion/Injection : For a liquid sample, it can be introduced directly into the ion source via a syringe pump or through a heated inlet system if it is volatile. Alternatively, it can be introduced via a gas chromatograph (GC-MS).[11]

  • Ionization Method : Electron Ionization (EI) is a common method for volatile, thermally stable compounds like this compound.[12]

  • Instrumentation : Utilize a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • EI Source Parameters :

    • Electron Energy : Typically set to 70 eV to induce fragmentation and generate a reproducible mass spectrum.

    • Source Temperature : Set to an appropriate temperature (e.g., 150-250 °C) to ensure the sample is in the gas phase.

  • Mass Analyzer Parameters :

    • Mass Range : Scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-200).

    • Scan Speed : Adjust for adequate signal acquisition across the desired mass range.

  • Data Acquisition : Acquire the mass spectrum, which will be a plot of relative ion abundance versus mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a generalized workflow for data acquisition.

Spectroscopic_Analysis_of_1_Ethylcyclohexanol Spectroscopic Analysis of this compound cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_information Information Obtained Structure This compound (C8H16O) NMR NMR (¹H, ¹³C) Structure->NMR IR IR Structure->IR MS MS Structure->MS NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info IR_Info Functional Groups (e.g., -OH) IR->IR_Info MS_Info Molecular Weight Fragmentation Pattern MS->MS_Info

Caption: Relationship between this compound and spectroscopic techniques.

Spectroscopic_Workflow Generalized Spectroscopic Workflow Start Start SamplePrep Sample Preparation (Purity, Solvent, Concentration) Start->SamplePrep DataAcquisition Data Acquisition (NMR / IR / MS) SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Baseline Correction, etc.) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Peak Assignment, Interpretation) DataProcessing->SpectralAnalysis End End SpectralAnalysis->End

Caption: Generalized workflow for obtaining spectroscopic data.

References

An In-depth Technical Guide to the Dehydration of 1-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the acid-catalyzed dehydration of 1-ethylcyclohexanol, a classic elimination reaction in organic synthesis. The document details the underlying E1 reaction mechanism, provides a detailed experimental protocol for the synthesis of the resulting alkene products, and presents relevant quantitative data in a structured format. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and experimental workflow, offering a clear and concise resource for professionals in the chemical and pharmaceutical sciences.

Introduction

The dehydration of alcohols is a fundamental method for the synthesis of alkenes. This elimination reaction involves the removal of a molecule of water from an alcohol, typically in the presence of a strong acid catalyst such as sulfuric acid or phosphoric acid.[1][2] this compound, a tertiary alcohol, undergoes dehydration readily under acidic conditions to yield a mixture of isomeric alkenes. Understanding the mechanism, product distribution, and experimental parameters of this reaction is crucial for its application in synthetic organic chemistry.

The reaction proceeds via an E1 (unimolecular elimination) mechanism, favored by the formation of a stable tertiary carbocation intermediate.[3][4] This guide will explore the stepwise mechanism, the factors governing product regioselectivity according to Zaitsev's rule, and a practical laboratory procedure for conducting the reaction and isolating the products.

Reaction Mechanism: The E1 Pathway

The acid-catalyzed dehydration of this compound proceeds through a three-step E1 mechanism. Tertiary alcohols like this compound favor this pathway due to the stability of the resulting tertiary carbocation intermediate.[3][4]

  • Step 1: Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst (e.g., H₃PO₄ or H₂SO₄). This step is a rapid equilibrium that converts the poor leaving group, hydroxide (-OH), into a good leaving group, water (-OH₂⁺).[5][6]

  • Step 2: Formation of a Carbocation: The protonated alcohol dissociates, with the water molecule departing to form a stable tertiary carbocation. This is the slowest, rate-determining step of the E1 mechanism.[4][5]

  • Step 3: Deprotonation to Form Alkenes: A weak base, typically water or the conjugate base of the acid catalyst (e.g., H₂O or HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. This results in the formation of a carbon-carbon double bond.

Two primary products can be formed, depending on which adjacent proton is removed:

  • 1-Ethylcyclohexene (Major Product): Removal of a proton from one of the adjacent ring carbons results in the more substituted, and therefore more stable, trisubstituted alkene. This is the major product, as predicted by Zaitsev's rule .[5][7][8]

  • Ethylidenecyclohexane (Minor Product): Removal of a proton from the ethyl group's methylene carbon results in the less substituted, disubstituted alkene.

E1_Mechanism E1 Dehydration Mechanism of this compound sub This compound protonated Protonated Alcohol sub->protonated Step 1: Protonation acid + H-A carbocation Tertiary Carbocation protonated->carbocation Step 2: Loss of H₂O (Rate-Determining) water_out + H₂O major 1-Ethylcyclohexene (Major Product) carbocation->major Step 3a: -H⁺ (Zaitsev) minor Ethylidenecyclohexane (Minor Product) carbocation->minor Step 3b: -H⁺ (Hofmann) Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis react 1. Mix Reactants (this compound + H₃PO₄) distill 2. Distill Products (Collect ~130-140°C) react->distill wash_acid 3. Wash with Na₂CO₃ (Neutralize Acid) distill->wash_acid wash_brine 4. Wash with Brine (Remove H₂O) wash_acid->wash_brine dry 5. Dry Organic Layer (Anhydrous CaCl₂) wash_brine->dry purify 6. Final Distillation (Isolate Product) dry->purify analyze 7. Analysis (Weigh, GC, IR) purify->analyze

References

An In-depth Technical Guide to the Oxidation of 1-Ethylcyclohexanol to Ethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical oxidation of 1-ethylcyclohexanol to its corresponding ketone, ethylcyclohexanone. This transformation is a fundamental process in organic synthesis, with applications in the pharmaceutical and fine chemical industries. The guide details various established oxidation methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

Introduction

The oxidation of secondary alcohols to ketones is a cornerstone of organic chemistry. This compound, a readily available starting material, can be efficiently converted to ethylcyclohexanone, a valuable intermediate in the synthesis of more complex molecules. The choice of oxidizing agent and reaction conditions is critical to achieving high yields and purity while minimizing side reactions and environmental impact. This document explores four common and effective methods for this transformation: Jones oxidation, Swern oxidation, Pyridinium Chlorochromate (PCC) oxidation, and hypochlorite oxidation.

Comparative Analysis of Oxidation Methods

The selection of an appropriate oxidation method depends on several factors, including the scale of the reaction, the sensitivity of the substrate to acidic or basic conditions, the desired purity of the product, and considerations of reagent toxicity and waste disposal. The following table summarizes the key quantitative parameters for the oxidation of this compound and its close analogs using different methods.

Oxidation MethodOxidizing AgentSubstrateYield (%)Reaction TimeTemperature (°C)SolventRef.
Jones Oxidation CrO₃, H₂SO₄2-Ethylcyclohexanol91Not Specified0Acetone[1]
Chromic Acid Oxidation Na₂Cr₂O₇, H₂SO₄4-Ethylcyclohexanol85-9440 minNot SpecifiedWater[2]
Swern Oxidation (COCl)₂, DMSO, Et₃NSecondary Alcohols (General)High~1-2 h-78 to RTDichloromethane[3][4]
PCC Oxidation Pyridinium ChlorochromateSecondary Alcohols (General)High2-4 h0 to RTDichloromethane
Hypochlorite Oxidation NaOCl, CH₃COOHSecondary Alcohols (General)High~1-2 h< 50Acetic Acid

Note: While specific data for Swern, PCC, and hypochlorite oxidation of this compound were not found in the literature reviewed, the yields for secondary alcohols are generally high. The provided data for analogous substrates serves as a strong indicator of expected outcomes.

Experimental Protocols

Detailed methodologies for each of the key oxidation experiments are provided below. These protocols are based on established literature procedures and can be adapted for the specific oxidation of this compound.

Jones Oxidation of 2-Ethylcyclohexanol

This protocol is adapted from the synthesis of 2-ethylcyclohexanone and is expected to give a high yield for 1-ethylcyclohexanone.[1]

Materials:

  • 2-Ethylcyclohexanol (or this compound)

  • Jones Reagent (8N solution prepared from CrO₃ and H₂SO₄)

  • Acetone

  • Isopropanol

  • Ether

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve 2-ethylcyclohexanol (1.6 moles) in 3.2 L of acetone and cool the mixture to 0°C in an ice bath.

  • Slowly add 8N Jones reagent dropwise with vigorous stirring. Continue the addition until the orange color of the reagent persists, indicating an excess of the oxidant.

  • Add isopropanol dropwise to quench the excess Jones reagent, which is indicated by the solution turning green.

  • Pour the reaction mixture into 2 L of ether.

  • Wash the organic layer with six 500 mL portions of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.

  • Purify the resulting oil by short-path distillation to obtain 2-ethylcyclohexanone.

Swern Oxidation (General Procedure)

This is a mild oxidation method that avoids the use of heavy metals.[3][4]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (2 equivalents) in anhydrous dichloromethane and cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.2 equivalents) in dichloromethane to the cooled oxalyl chloride solution. Stir the mixture for 15 minutes.

  • Add a solution of this compound (1 equivalent) in dichloromethane dropwise to the reaction mixture. Stir for 30-60 minutes at -78°C.

  • Add triethylamine (5 equivalents) to the flask and allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethylcyclohexanone.

  • Purify the product by column chromatography or distillation.

Pyridinium Chlorochromate (PCC) Oxidation (General Procedure)

PCC is a milder chromium-based oxidant that is effective for the oxidation of secondary alcohols to ketones.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (CH₂Cl₂)

  • Celite or silica gel

Procedure:

  • Suspend PCC (1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask. Adding an adsorbent like Celite or silica gel can simplify the work-up.

  • Add a solution of this compound (1 equivalent) in dichloromethane to the PCC suspension.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the ethylcyclohexanone by flash chromatography or distillation.

Hypochlorite Oxidation (General Procedure)

This method utilizes readily available and less toxic household bleach as the oxidizing agent.

Materials:

  • This compound

  • Sodium hypochlorite solution (household bleach, ~5-8% NaOCl)

  • Glacial acetic acid

  • Saturated sodium bisulfite solution

  • Dichloromethane or diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a flask, combine this compound and glacial acetic acid.

  • Cool the mixture in an ice bath and slowly add the sodium hypochlorite solution dropwise, maintaining the temperature below 50°C.

  • After the addition is complete, continue stirring at room temperature for about an hour. Monitor the reaction for the presence of excess oxidant using potassium iodide-starch paper.

  • Quench any remaining oxidant by adding a saturated solution of sodium bisulfite until the starch-iodide test is negative.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting ethylcyclohexanone by distillation.

Signaling Pathways and Experimental Workflows

Visual representations of the reaction mechanisms and experimental workflows provide a clearer understanding of the processes involved.

General Oxidation Mechanism

The oxidation of a secondary alcohol to a ketone generally involves the removal of the hydroxyl proton and the proton attached to the carbinol carbon.

Oxidation_Mechanism cluster_substrate This compound cluster_product Ethylcyclohexanone Alcohol R-CH(OH)-R' Intermediate Intermediate Alcohol->Intermediate Reaction with Oxidizing Agent Ketone R-C(=O)-R' Oxidizing_Agent [O] Oxidizing_Agent->Intermediate Intermediate->Ketone Elimination Byproducts Reduced Oxidant + 2H⁺ + 2e⁻ Intermediate->Byproducts

Caption: Generalized mechanism for the oxidation of a secondary alcohol.

Jones Oxidation Workflow

Jones_Oxidation_Workflow Start Dissolve this compound in Acetone Cool Cool to 0°C Start->Cool Add_Jones Add Jones Reagent (CrO₃/H₂SO₄) dropwise Cool->Add_Jones Quench Quench with Isopropanol Add_Jones->Quench Extract Extract with Ether Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Distill Purify by Distillation Filter_Concentrate->Distill End Ethylcyclohexanone Distill->End

Caption: Experimental workflow for Jones oxidation.

Swern Oxidation Workflow

Swern_Oxidation_Workflow Start Activate DMSO with Oxalyl Chloride in CH₂Cl₂ at -78°C Add_Alcohol Add this compound in CH₂Cl₂ Start->Add_Alcohol Stir_Cold Stir at -78°C Add_Alcohol->Stir_Cold Add_Base Add Triethylamine Stir_Cold->Add_Base Warm_RT Warm to Room Temperature Add_Base->Warm_RT Workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) Warm_RT->Workup Dry Dry over Na₂SO₄ Workup->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Purify Purify (Chromatography or Distillation) Filter_Concentrate->Purify End Ethylcyclohexanone Purify->End

References

An In-Depth Technical Guide to the Industrial Synthesis of 1-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylcyclohexanol is a tertiary alcohol that serves as a valuable intermediate in the synthesis of pharmaceuticals and specialty chemicals. Its structural features make it a key building block in the creation of more complex molecules. The industrial production of this compound primarily relies on two robust and scalable synthetic methodologies: the Grignard reaction and the catalytic hydrogenation of 2-ethylcyclohexanone. This technical guide provides a comprehensive overview of these core industrial synthesis methods, detailing experimental protocols, quantitative data, and process workflows to aid researchers and professionals in the field.

Core Industrial Synthesis Methods

The selection of a synthesis route for this compound on an industrial scale is dictated by factors such as cost, safety, yield, and purity requirements. The two predominant methods are the Grignard reaction, a classic and versatile method for C-C bond formation, and catalytic hydrogenation, a widely used industrial process for the reduction of carbonyl compounds.

Grignard Reaction Synthesis

The Grignard reaction offers a direct route to this compound by reacting cyclohexanone with an ethyl Grignard reagent, typically ethylmagnesium bromide. This method is highly effective for producing tertiary alcohols.

Reaction Scheme:

Cyclohexanone reacts with ethylmagnesium bromide in an ethereal solvent to form a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield this compound.

Experimental Protocol: Grignard Synthesis of this compound

This protocol outlines a typical industrial-scale batch process.

  • Step 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent).

    • A flame-dried reactor is charged with magnesium turnings under an inert atmosphere (e.g., nitrogen).

    • Anhydrous diethyl ether or tetrahydrofuran (THF) is added to cover the magnesium.

    • A solution of ethyl bromide in the anhydrous solvent is added dropwise to initiate the reaction. The reaction is exothermic and the rate of addition is controlled to maintain a gentle reflux.

    • After the addition is complete, the mixture is stirred until the magnesium is consumed, resulting in a solution of ethylmagnesium bromide.

  • Step 2: Reaction with Cyclohexanone.

    • The Grignard reagent solution is cooled to 0-10°C.

    • A solution of cyclohexanone in the anhydrous solvent is added dropwise to the cooled Grignard reagent. The temperature is maintained below 20°C to control the exothermic reaction.

    • After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure complete reaction.

  • Step 3: Work-up and Purification.

    • The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute acid (e.g., HCl or H₂SO₄) to hydrolyze the magnesium alkoxide.[1]

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

    • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

    • The crude this compound is purified by fractional distillation.

Quantitative Data for Grignard Synthesis

ParameterValue/RangeNotes
Molar Ratio (Cyclohexanone:EtMgBr) 1 : 1.1 to 1 : 1.5An excess of the Grignard reagent is used to ensure complete conversion of the ketone.
Solvent Anhydrous Diethyl Ether, THFEssential for stabilizing the Grignard reagent.[2]
Reaction Temperature (Addition) 0 - 20°CTo control the exothermic nature of the reaction.[3]
Reaction Time 1 - 3 hoursVaries depending on the scale and reaction conditions.
Yield 80 - 95%Highly dependent on the purity of reagents and reaction conditions.

Logical Workflow for Grignard Synthesis

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Purification A Ethyl Bromide + Mg C Ethylmagnesium Bromide A->C Reaction B Anhydrous Ether/THF B->C Solvent E Magnesium Alkoxide Intermediate C->E Nucleophilic Addition D Cyclohexanone D->E G This compound (Crude) E->G Protonation F Acidic Work-up (e.g., NH4Cl) F->G H Purification (Distillation) G->H I This compound (Pure) H->I

Caption: Workflow for the industrial synthesis of this compound via the Grignard reaction.

Catalytic Hydrogenation of 2-Ethylcyclohexanone

Catalytic hydrogenation is a widely used industrial process that offers a cleaner and often more scalable alternative to stoichiometric reagents like Grignard reagents. In this method, 2-ethylcyclohexanone is reduced to this compound using hydrogen gas in the presence of a metal catalyst.

Reaction Scheme:

2-Ethylcyclohexanone is hydrogenated in the presence of a catalyst, typically under pressure, to yield this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a typical batch hydrogenation process.

  • Step 1: Catalyst Preparation and Reactor Charging.

    • A high-pressure hydrogenation reactor is charged with 2-ethylcyclohexanone and a suitable solvent (e.g., ethanol, isopropanol).

    • The catalyst, such as Raney Nickel or a supported noble metal catalyst (e.g., Rhodium on carbon, Ruthenium on alumina), is added to the mixture.

  • Step 2: Hydrogenation.

    • The reactor is sealed and purged with an inert gas (e.g., nitrogen) before being pressurized with hydrogen to the desired pressure.

    • The reaction mixture is heated to the target temperature with vigorous stirring to ensure efficient gas-liquid-solid mixing.

    • The reaction is monitored by hydrogen uptake until the theoretical amount has been consumed or the reaction ceases.

  • Step 3: Product Isolation and Purification.

    • After cooling and depressurizing the reactor, the catalyst is removed by filtration.

    • The solvent is removed from the filtrate by distillation.

    • The resulting crude this compound is purified by fractional distillation.

Quantitative Data for Catalytic Hydrogenation

ParameterRaney NickelRhodium on Carbon (Rh/C)Ruthenium on Alumina (Ru/Al₂O₃)
Catalyst Loading 5 - 15% w/w1 - 5% w/w1 - 5% w/w
Hydrogen Pressure 10 - 50 bar5 - 30 bar10 - 40 bar
Temperature 80 - 150°C50 - 100°C70 - 120°C
Solvent Ethanol, IsopropanolEthanol, MethanolIsopropanol, Ethanol
Conversion >95%>99%>98%
Selectivity HighHighHigh
Reaction Time 2 - 8 hours1 - 6 hours2 - 7 hours

Note: The optimal conditions can vary depending on the specific grade of the catalyst and the purity of the starting material.

Logical Workflow for Catalytic Hydrogenation

G cluster_0 Step 1: Reactor Setup cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Product Isolation A 2-Ethylcyclohexanone D Charged Reactor A->D B Solvent (e.g., Ethanol) B->D C Catalyst (e.g., Raney Ni) C->D F Reaction under Pressure & Heat D->F E Hydrogen Gas (H₂) E->F G Crude Product Mixture F->G H Catalyst Filtration G->H I Solvent Removal H->I J Purification (Distillation) I->J K This compound (Pure) J->K

References

Methodological & Application

Application Notes and Protocols: 1-Ethylcyclohexanol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylcyclohexanol, a tertiary alcohol, serves as a valuable and versatile starting material in organic synthesis. Its cyclic structure, coupled with the reactive hydroxyl group and the ethyl substituent, provides a scaffold for the construction of a diverse array of more complex molecules. This document outlines key applications of this compound as a synthetic building block, with a focus on its utility in the preparation of bioactive compounds. Detailed experimental protocols for key transformations are provided, along with a discussion of the underlying chemical principles and potential applications in medicinal chemistry and drug development.

Key Synthetic Transformations and Applications

This compound can be readily transformed into several key intermediates, which then serve as entry points for the synthesis of a variety of functionalized cyclic and acyclic compounds. The primary transformations include dehydration to 1-ethylcyclohexene and oxidation to 1-ethylcyclohexanone. These intermediates are pivotal for introducing further chemical diversity.

Table 1: Physicochemical and Spectroscopic Data of this compound and Key Derivatives
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key ¹H NMR Signals (ppm, CDCl₃)Key ¹³C NMR Signals (ppm, CDCl₃)
This compoundC₈H₁₆O128.21165-1670.88 (t, 3H), 1.45-1.65 (m, 12H)8.5, 22.5, 25.6, 33.0, 72.5
1-EthylcyclohexeneC₈H₁₄110.20134-1360.98 (t, 3H), 1.50-2.10 (m, 10H), 5.35 (t, 1H)12.1, 22.9, 25.8, 27.0, 30.1, 125.8, 134.2
1-EthylcyclohexanoneC₈H₁₄O126.20175-1770.85 (t, 3H), 1.60-2.40 (m, 11H)8.2, 22.8, 25.5, 27.9, 38.4, 41.8, 212.5

Application in the Synthesis of Bioactive Arylcyclohexylamines

A significant application of this compound is its use as a precursor for the synthesis of arylcyclohexylamines, a class of compounds known for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists.[1] One such example is Eticyclidine (PCE), an analog of Phencyclidine (PCP).[2][3] These compounds have been studied for their anesthetic and psychotomimetic properties and are important tools in neuroscience research to probe the function of the NMDA receptor.[1][4]

The general synthetic strategy involves the conversion of this compound to a suitable precursor that can undergo nucleophilic attack by an organometallic reagent, followed by the introduction of the amine functionality.

Diagram 1: Synthetic Workflow for Arylcyclohexylamines from this compound

G A This compound B 1-Ethylcyclohexanone A->B Oxidation (e.g., PCC, Swern) C N-Cyclohexylideneethylamine B->C Condensation with Ethylamine D Eticyclidine (PCE) (1-(1-Phenylcyclohexyl)ethylamine) C->D Grignard Reaction (PhMgBr)

Caption: Synthetic route from this compound to Eticyclidine.

Experimental Protocols

Protocol 1: Oxidation of this compound to 1-Ethylcyclohexanone

This protocol describes the oxidation of the tertiary alcohol to the corresponding ketone, a crucial intermediate step.

  • Reagents and Materials:

    • This compound

    • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

    • Anhydrous dichloromethane (DCM)

    • Silica gel

    • Sodium bicarbonate solution (saturated)

    • Anhydrous magnesium sulfate

    • Round-bottom flask, magnetic stirrer, dropping funnel, rotary evaporator

  • Procedure:

    • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add PCC (1.5 eq) portion-wise to the stirred solution at room temperature. The mixture will turn dark brown.

    • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-ethylcyclohexanone.

    • Purify the crude product by vacuum distillation.

  • Expected Yield: 80-90%

Protocol 2: Synthesis of N-Cyclohexylideneethylamine

This protocol details the formation of the imine intermediate.

  • Reagents and Materials:

    • 1-Ethylcyclohexanone

    • Anhydrous ethylamine

    • Toluene

    • Anhydrous potassium hydroxide

    • Distillation apparatus

  • Procedure:

    • In a round-bottom flask, mix 1-ethylcyclohexanone (1.0 eq) with anhydrous ethylamine (2.0 eq).[2]

    • Allow the mixture to stand for several hours (or overnight) to facilitate imine formation.[2]

    • Add solid potassium hydroxide to the mixture and shake thoroughly to remove water.[2]

    • Separate the organic layer by decantation.

    • Purify the resulting N-cyclohexylideneethylamine by vacuum distillation.[2]

  • Expected Yield: 75-85%

Protocol 3: Synthesis of Eticyclidine (PCE) via Grignard Reaction

This protocol describes the final step in the synthesis of the bioactive arylcyclohexylamine.

  • Reagents and Materials:

    • N-Cyclohexylideneethylamine

    • Bromobenzene

    • Magnesium turnings

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Ammonium chloride solution (saturated)

    • Hydrochloric acid (for salt formation, optional)

    • Apparatus for Grignard reaction (three-necked flask, condenser, dropping funnel, nitrogen inlet)

  • Procedure:

    • Prepare the phenylmagnesium bromide Grignard reagent by reacting bromobenzene (1.1 eq) with magnesium turnings (1.2 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

    • Once the Grignard reagent is formed, cool the solution in an ice bath.

    • Add a solution of N-cyclohexylideneethylamine (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.[2]

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

    • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Eticyclidine.

    • The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

  • Expected Yield: 60-70%

Signaling Pathway: NMDA Receptor Antagonism

Eticyclidine and related arylcyclohexylamines exert their biological effects by acting as non-competitive antagonists at the NMDA receptor.[1] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[5][6][7] Overactivation of the NMDA receptor can lead to excitotoxicity and neuronal cell death, a process implicated in various neurological disorders.[5][8]

Diagram 2: Mechanism of NMDA Receptor Antagonism by Eticyclidine (PCE)

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Signaling Downstream Signaling (e.g., CaMKII activation) Ca_Influx->Signaling Initiates Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity Leads to PCE Eticyclidine (PCE) PCE->Ion_Channel Blocks (Non-competitive)

References

Application of 1-Ethylcyclohexanol in Fragrance Formulation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylcyclohexanol is a versatile alicyclic alcohol utilized in the fragrance industry for its unique and adaptable aroma profile.[1] This document provides detailed application notes and protocols for the use of this compound in fragrance formulations, catering to researchers, scientists, and professionals involved in fragrance development and evaluation. The information compiled herein is based on publicly available data and established scientific methodologies.

Physicochemical Properties and Odor Profile

This compound is a colorless liquid with a mild, sweet, and floral odor, often with camphoraceous undertones.[2][3] Its chemical structure, consisting of a cyclohexane ring with an ethyl and a hydroxyl group, contributes to its characteristic scent and physical properties.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C8H16O[5]
Molecular Weight 128.21 g/mol [5]
Appearance Colorless liquid[1][4]
Odor Mild, sweet, floral, camphoraceous[2][3]
Boiling Point 166 - 168 °C[6]
Melting Point 34.5 °C[6]
Flash Point 68 °C[6]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and diethyl ether.[1]

Application in Fragrance Formulations

This compound is employed as a fragrance ingredient in a variety of consumer products, including perfumes, soaps, and lotions, to impart a mild and sweet scent.[1] Its stability under normal conditions makes it a reliable component in different formulations.[1]

Recommended Usage Levels

Table 2: Illustrative Usage Levels of this compound

Product TypeIllustrative Concentration in End Product (%)
Fine Fragrance (Eau de Parfum)1.0 - 5.0
Body Lotion0.1 - 0.5
Shampoo0.2 - 0.8
Bar Soap0.5 - 1.5
Air Freshener2.0 - 7.0
Note: These are generalized starting points. The optimal concentration should be determined through formulation-specific testing.

Experimental Protocols

Protocol for Sensory Evaluation of this compound

This protocol outlines a method for the sensory evaluation of this compound to characterize its odor profile and intensity.

Objective: To systematically describe the odor characteristics of this compound using a trained sensory panel.

Materials:

  • This compound (high purity)

  • Odor-free solvent (e.g., diethyl phthalate or ethanol)

  • Glass smelling strips

  • Odor-free evaluation booths

  • Data collection software or forms

Procedure:

  • Panelist Selection and Training: Select 8-12 panelists trained in sensory evaluation techniques for fragrances.[7] Familiarize them with a range of standard odor descriptors, particularly those relevant to floral, sweet, and camphoraceous scents.

  • Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 5%, and 1% by weight).

  • Evaluation:

    • Dip a smelling strip into the most dilute solution, ensuring the strip is not oversaturated.

    • Present the strip to the panelist in a controlled environment.

    • Ask the panelist to evaluate the odor at different time intervals (top note: first few minutes; middle note: after 15-30 minutes; base note: after 1-2 hours) and record their descriptions.

    • Repeat the process for each concentration, moving from the lowest to the highest.

  • Data Analysis: Compile the descriptors used by the panelists. Analyze the frequency of each descriptor to create a comprehensive odor profile of this compound.

Workflow for Sensory Evaluation:

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Training Panelist Selection & Training Sample_Preparation Sample Preparation (Dilutions) Panelist_Training->Sample_Preparation Present_Strips Present Smelling Strips to Panelists Sample_Preparation->Present_Strips Record_Descriptors Record Odor Descriptors at Time Intervals Present_Strips->Record_Descriptors Compile_Data Compile Descriptors Record_Descriptors->Compile_Data Analyze_Frequency Analyze Frequency of Descriptors Compile_Data->Analyze_Frequency Create_Profile Create Odor Profile Analyze_Frequency->Create_Profile

Caption: Workflow for the sensory evaluation of a fragrance ingredient.

Protocol for Stability Testing of a Fragrance Formulation Containing this compound

This protocol describes a method to assess the stability of a fragrance formulation (e.g., in a lotion base) containing this compound under various conditions.

Objective: To evaluate the physical and chemical stability of a cosmetic product containing this compound over time and under stress conditions.

Materials:

  • Test formulation (lotion with this compound)

  • Control formulation (lotion without fragrance)

  • Appropriate packaging (e.g., glass jars)

  • Stability chambers (controlled temperature and humidity)

  • UV light cabinet

  • pH meter, viscometer

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Initial Analysis (Time 0): Analyze the test and control formulations for their initial properties:

    • Organoleptic: Appearance, color, and odor.

    • Physical: pH and viscosity.

    • Chemical: Concentration of this compound via GC-MS.

  • Stability Conditions: Store samples of both formulations under the following conditions:

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 3 months.

    • Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Light Exposure: Exposure to UV light to simulate sunlight.[8]

    • Cycle Testing: Three cycles of -10°C for 24 hours followed by 25°C for 24 hours.[9]

  • Time-Point Evaluations: At specified intervals (e.g., 1, 2, 3, 6, 9, and 12 months for real-time; 1, 2, and 3 months for accelerated), withdraw samples and re-evaluate the organoleptic, physical, and chemical properties as done at Time 0.

  • Data Analysis: Compare the results at each time point to the initial data. Any significant changes in color, odor, pH, viscosity, or a decrease in the concentration of this compound may indicate instability.

Workflow for Stability Testing:

Stability_Testing_Workflow cluster_initial Initial Analysis (Time 0) cluster_storage Storage Conditions cluster_evaluation Time-Point Evaluation cluster_analysis Data Analysis Initial_Analysis Organoleptic, Physical, & Chemical Analysis Accelerated Accelerated (40°C) Initial_Analysis->Accelerated Real_Time Real-Time (25°C) Initial_Analysis->Real_Time Light UV Light Exposure Initial_Analysis->Light Cycle Freeze-Thaw Cycles Initial_Analysis->Cycle Periodic_Analysis Periodic Re-evaluation of Properties Accelerated->Periodic_Analysis Real_Time->Periodic_Analysis Light->Periodic_Analysis Cycle->Periodic_Analysis Compare_Data Compare to Initial Data Periodic_Analysis->Compare_Data Assess_Stability Assess Formulation Stability Compare_Data->Assess_Stability

Caption: Workflow for the stability testing of a cosmetic formulation.

Olfactory Signaling Pathway

The perception of odors, including that of this compound, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a signal transduction cascade.

This compound, with its floral and sweet notes, would likely bind to a specific combination of ORs that are responsive to these types of chemical structures. This binding activates a G-protein (Gαolf), which in turn activates adenylyl cyclase.[10] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where the information from various activated neurons is processed, leading to the perception of the specific scent of this compound.[10]

Diagram of the Olfactory Signaling Pathway:

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-Protein (Gαolf) Activated OR->G_Protein Activates AC Adenylyl Cyclase Activated G_Protein->AC Activates cAMP ATP -> cAMP AC->cAMP Catalyzes Ion_Channel Ion Channel Opens cAMP->Ion_Channel Opens Depolarization Neuron Depolarization (Na+, Ca2+ influx) Ion_Channel->Depolarization Leads to Signal Signal to Olfactory Bulb Depolarization->Signal Transmits

Caption: Simplified diagram of the olfactory signal transduction cascade.

Safety and Handling

This compound is considered to have low toxicity, but it may cause skin and eye irritation.[1] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[6] Avoid ingestion and inhalation.[1]

Conclusion

This compound is a valuable ingredient in the perfumer's palette, offering a mild, sweet, and floral character to a wide range of products. Its stability and versatility make it a useful component in fragrance formulations. The protocols provided herein offer a framework for the systematic evaluation of its sensory properties and stability in finished products. Further research to determine specific quantitative data, such as its odor threshold and substantivity, would be beneficial for more precise formulation development.

References

Application Notes and Protocols for the Grignard Synthesis of 1-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of the tertiary alcohol, 1-Ethylcyclohexanol, via a Grignard reaction. The described methodology involves the formation of a Grignard reagent, ethylmagnesium bromide, from the reaction of ethyl bromide with magnesium metal, followed by its nucleophilic addition to cyclohexanone. The protocol culminates in an acidic workup to yield the final product. This application note includes detailed experimental procedures, a summary of quantitative data, safety precautions, and a visual representation of the experimental workflow, intended to guide researchers in the successful laboratory-scale synthesis of this compound.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This organometallic reaction involves the addition of a Grignard reagent (organomagnesium halide) to a carbonyl group, such as that in an aldehyde or ketone. The synthesis of this compound from cyclohexanone and ethylmagnesium bromide is a classic example of the preparation of a tertiary alcohol using this method. The reaction proceeds in two main stages: the formation of the Grignard reagent and the subsequent nucleophilic attack on the carbonyl carbon of cyclohexanone. An acidic workup is then required to protonate the intermediate magnesium alkoxide to furnish the final alcohol product.[1]

Data Presentation

A summary of the physical and chemical properties of the reactants, solvent, and product is provided in the table below for easy reference.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
MagnesiumMg24.3110901.74
Ethyl BromideC₂H₅Br108.9738.41.46
Diethyl Ether (anhydrous)(C₂H₅)₂O74.1234.60.713
CyclohexanoneC₆H₁₀O98.14155.60.947
This compoundC₈H₁₆O128.211650.923
Hydrochloric Acid (10%)HCl (aq)36.46~103~1.05
Saturated NaCl (aq)NaCl (aq)58.44~108~1.2
Anhydrous Magnesium SulfateMgSO₄120.37Decomposes2.66

Experimental Protocol

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Cyclohexanone

  • 10% Hydrochloric acid solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Iodine crystal (for initiation, if necessary)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

Part 1: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. All glassware must be thoroughly dried in an oven and assembled while hot to prevent moisture contamination. Protect the apparatus from atmospheric moisture using drying tubes filled with calcium chloride.

  • Initiation: Place magnesium turnings (1.1 molar equivalents) in the flask. Add a small crystal of iodine to help initiate the reaction.

  • Addition of Ethyl Bromide: In the dropping funnel, prepare a solution of ethyl bromide (1.0 molar equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction should begin spontaneously, evidenced by bubbling and a cloudy appearance. If the reaction does not start, gentle warming with a heating mantle may be necessary.

  • Reaction: Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium has been consumed. The resulting solution is the Grignard reagent, ethylmagnesium bromide.

Part 2: Synthesis of this compound

  • Cooling: Cool the flask containing the Grignard reagent in an ice bath.

  • Addition of Cyclohexanone: Prepare a solution of cyclohexanone (1.0 molar equivalent relative to ethyl bromide) in anhydrous diethyl ether and place it in the dropping funnel. Add the cyclohexanone solution dropwise to the cooled and stirred Grignard reagent. Control the addition rate to maintain a gentle reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the reaction goes to completion.

Part 3: Workup and Purification

  • Hydrolysis: Cool the reaction mixture in an ice bath and slowly add 10% hydrochloric acid with vigorous stirring to quench the reaction and dissolve the magnesium salts. Add the acid until the aqueous layer is clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash them with a saturated aqueous sodium chloride solution (brine).

  • Drying: Dry the ether solution over anhydrous magnesium sulfate.

  • Solvent Removal: Decant or filter the dried solution to remove the drying agent. Remove the diethyl ether by simple distillation or using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation. Collect the fraction that boils at approximately 165°C.

Safety Precautions

  • Grignard reagents are highly reactive and sensitive to water and air. All manipulations should be carried out under anhydrous conditions and preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Diethyl ether is extremely flammable and volatile. Ensure there are no open flames or spark sources in the vicinity. Work in a well-ventilated fume hood.

  • Ethyl bromide is a toxic and volatile alkylating agent. Handle with care, avoiding inhalation and skin contact.

  • Cyclohexanone is a flammable liquid and an irritant. Avoid contact with skin and eyes.

  • Hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction for the formation of the Grignard reagent is exothermic and can become vigorous. Use an ice bath to control the reaction rate.

Mandatory Visualization

experimental_workflow cluster_preparation Part 1: Grignard Reagent Preparation cluster_synthesis Part 2: Synthesis of this compound cluster_workup Part 3: Workup and Purification prep_setup 1. Assemble Dry Apparatus prep_init 2. Add Mg and Iodine prep_setup->prep_init prep_add 3. Add Ethyl Bromide in Ether prep_init->prep_add prep_react 4. Stir until Mg is consumed prep_add->prep_react synth_cool 1. Cool Grignard Reagent prep_react->synth_cool Proceed to Synthesis synth_add 2. Add Cyclohexanone in Ether synth_cool->synth_add synth_react 3. Stir at Room Temperature synth_add->synth_react workup_hydrolysis 1. Quench with 10% HCl synth_react->workup_hydrolysis Proceed to Workup workup_extract 2. Extract with Diethyl Ether workup_hydrolysis->workup_extract workup_wash 3. Wash with Brine workup_extract->workup_wash workup_dry 4. Dry with Anhydrous MgSO4 workup_wash->workup_dry workup_solvent 5. Remove Diethyl Ether workup_dry->workup_solvent workup_purify 6. Fractional Distillation workup_solvent->workup_purify final_product final_product workup_purify->final_product This compound

Caption: Experimental workflow for the Grignard synthesis of this compound.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 1-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 1-Ethylcyclohexanol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound with applications in the fragrance industry and as a potential intermediate in chemical synthesis. The methodology presented herein is intended for researchers, scientists, and professionals in drug development and quality control who require a robust and reliable analytical method for the identification and quantification of this analyte. This document provides detailed procedures for sample preparation, instrument parameters, and data analysis, including characteristic mass spectral data for confident identification.

Introduction

This compound (C₈H₁₆O, Mol. Wt.: 128.21 g/mol ) is a tertiary cyclic alcohol.[1][2] Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices, from raw materials to finished products. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive identification based on mass fragmentation patterns. This application note outlines a typical GC-MS workflow for the analysis of this compound, providing a foundation for method development and validation in a research or industrial laboratory setting.

Experimental Protocols

Sample Preparation

The sample preparation protocol for this compound should be tailored to the specific sample matrix. For standard solutions or samples where this compound is a major component in a relatively clean matrix, a simple dilution is sufficient. For more complex matrices, an extraction step may be necessary.

Protocol for Standard Solution Preparation:

  • Solvent Selection: Use a volatile organic solvent compatible with GC-MS analysis, such as methanol, ethanol, or dichloromethane.

  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in the chosen solvent.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Transfer: Transfer the prepared standards into 2 mL amber glass autosampler vials with PTFE-lined septa.

GC-MS Instrumentation and Parameters

The following parameters are provided as a starting point for method development and are based on typical conditions for the analysis of cyclic alcohols and other volatile organic compounds.

Table 1: GC-MS Instrument Parameters

Parameter Value
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B GC/MSD (or equivalent)
GC Column HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio 20:1) or Splitless for trace analysis
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 200 °C, hold for 5 minutes.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 40 - 200 amu
Solvent Delay 3 minutes

Data Presentation

Retention Time

The retention time of a compound is dependent on the specific GC column and the analytical conditions. Under the conditions specified in Table 1, the retention time for this compound is expected to be in the mid-to-late region of the chromatogram. It is crucial to confirm the retention time by injecting a pure standard of this compound.

Mass Spectrum and Fragmentation

Identification of this compound is confirmed by its characteristic mass spectrum obtained by Electron Ionization (EI). The molecular ion peak ([M]⁺) at m/z 128 is often weak or absent in the spectra of tertiary alcohols due to rapid fragmentation. The fragmentation pattern is characterized by the loss of an ethyl group and water.

Table 2: Characteristic Mass Fragments of this compound

m/z (Mass-to-Charge Ratio) Relative Abundance (%) Proposed Fragment Ion
99100[M - C₂H₅]⁺
8175[C₆H₉]⁺
7165[M - C₂H₅ - C₂H₄]⁺ or [C₅H₁₁]⁺
5750[C₄H₉]⁺
4340[C₃H₇]⁺

Data is compiled from the NIST Mass Spectrometry Data Center.[1]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution with Solvent (e.g., Methanol) Sample->Dilution Vialing Transfer to Autosampler Vial Dilution->Vialing Injection Injection into GC Vialing->Injection Separation Chromatographic Separation (HP-5ms Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-200) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Mass Spectrum Acquisition Chromatogram->MassSpectrum Quantification Quantification using Calibration Curve Chromatogram->Quantification LibrarySearch NIST Library Comparison MassSpectrum->LibrarySearch

References

Application Notes and Protocols for the Purification of 1-Ethylcyclohexanol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Ethylcyclohexanol is a tertiary alcohol used as an intermediate in the synthesis of various organic compounds.[1][2] A common method for its synthesis is the Grignard reaction between ethylmagnesium bromide and cyclohexanone.[3][4] This synthesis route can result in impurities such as unreacted cyclohexanone and side-products like cyclohexene. Fractional distillation is a highly effective method for the purification of this compound, leveraging the differences in boiling points between the desired product and potential contaminants.[5][6] This document provides a detailed protocol for the fractional distillation of this compound, including data on the physical properties of the components involved and a workflow diagram.

Physical Properties and Data Presentation

Accurate separation by fractional distillation relies on the differences in the boiling points of the components in the mixture. The greater the difference, the more efficient the separation. Below is a table summarizing the key physical properties of this compound and its common impurities.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Refractive Index (n²⁰)
This compound C₈H₁₆O128.21166-168[7][8]1.4640 - 1.4680[7][9]
CyclohexanoneC₆H₁₀O98.15~1551.4507
CyclohexeneC₆H₁₀82.15~831.4465

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the procedure for purifying crude this compound synthesized from the Grignard reaction of ethylmagnesium bromide and cyclohexanone.

Materials and Equipment
  • Crude this compound

  • Round-bottom flask (appropriate size for the volume of crude product)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Thermometer (-10 to 200 °C)

  • Condenser (Liebig or Allihn)

  • Receiving flasks (multiple, pre-weighed)

  • Heating mantle with a stirrer or a hot plate with a magnetic stirrer and stir bar

  • Boiling chips or a magnetic stir bar

  • Clamps and stands to secure the apparatus

  • Tubing for condenser water

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure
  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood as illustrated in the workflow diagram below.

    • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Securely clamp the flask to a stand and place it in the heating mantle or on the hot plate.

    • Attach the fractionating column vertically to the neck of the round-bottom flask.

    • Place the distillation head on top of the fractionating column.

    • Insert the thermometer into the distillation head, ensuring the top of the thermometer bulb is level with the side arm leading to the condenser.[5]

    • Attach the condenser to the side arm of the distillation head and secure it with a clamp. Connect the lower inlet of the condenser to a cold water source and lead the upper outlet to a drain.

    • Place a pre-weighed receiving flask at the outlet of the condenser.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Begin heating the round-bottom flask gently. If using a stirrer, ensure it is rotating at a moderate speed.

    • Observe the mixture as it begins to boil. A ring of condensation will slowly rise through the fractionating column.[5] The rate of heating should be controlled to allow for a slow and steady rise of this ring, ensuring good separation.

    • The temperature on the thermometer will rise as the vapor of the most volatile component reaches the thermometer bulb.

    • Fraction 1 (Low-boiling impurities): Collect the first fraction that distills over. This will primarily consist of low-boiling impurities such as cyclohexene (boiling point ~83 °C). The temperature should remain relatively constant during the distillation of this fraction.

    • Once the temperature begins to rise again, change the receiving flask to collect the intermediate fraction.

    • Fraction 2 (Intermediate fraction): This fraction will contain a mixture of any remaining low-boiling impurities and potentially some of the desired product.

    • Fraction 3 (Pure this compound): When the temperature stabilizes at the boiling point of this compound (approximately 166-168 °C), change to a new, pre-weighed receiving flask to collect the purified product.[7][8] Maintain a slow and steady distillation rate.

    • Continue collecting this fraction as long as the temperature remains constant.

    • Stopping the Distillation: Stop the distillation when the temperature begins to drop or when only a small amount of liquid remains in the distilling flask. Never distill to dryness.

  • Product Analysis:

    • Weigh the receiving flask containing the purified this compound to determine the yield.

    • Measure the refractive index of the purified product and compare it to the literature value.

    • Further analysis by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be performed to confirm the purity.

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps involved in the purification of this compound by fractional distillation.

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Product Analysis A Charge Round-Bottom Flask (Crude this compound + Boiling Chips) B Assemble Fractional Distillation Apparatus (Flask, Column, Head, Thermometer, Condenser) A->B C Connect Cooling Water to Condenser B->C D Gentle Heating of the Flask C->D E Vapor Rises Through Fractionating Column D->E F Monitor Temperature at Distillation Head E->F G Collect Fraction 1 (Low-Boiling Impurities, e.g., Cyclohexene) F->G T ≈ 83°C H Change Receiving Flask G->H I Collect Fraction 2 (Intermediate Fraction) H->I T rises J Change Receiving Flask I->J K Collect Fraction 3 (Pure this compound at ~166-168°C) J->K T stabilizes at ~166-168°C L Stop Heating K->L Distillation complete M Determine Yield of Purified Product L->M N Measure Refractive Index M->N O Perform Further Purity Analysis (GC, NMR) N->O

Caption: Workflow for the Purification of this compound.

References

Application Notes and Protocols: The Versatile Role of 1-Ethylcyclohexanol Derivatives in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Ethylcyclohexanol and its derivatives represent a class of cyclic alcohols that hold significant, albeit not yet fully exploited, potential within the realm of polymer chemistry. The presence of a reactive hydroxyl group on a sterically hindered cyclohexyl backbone provides a unique combination of reactivity and structural bulk. While direct, extensive literature on the specific use of this compound derivatives in polymerization is not widespread, their application can be inferred from the well-established reactivity of alcohols and diols in various polymerization techniques. These compounds can potentially serve as initiators, chain transfer agents, or monomers (in a derivatized form) to impart unique properties to the resulting polymers, such as altered solubility, thermal stability, and hydrophobicity.

This document provides detailed application notes and protocols for the potential uses of this compound derivatives in three key areas of polymer chemistry: Ring-Opening Polymerization (ROP), Polyurethane synthesis, and Polyester synthesis. The experimental protocols are based on established methodologies for similar alcoholic and diolic compounds and are intended to serve as a foundational guide for researchers.

Application as an Initiator in Ring-Opening Polymerization (ROP) of Cyclic Esters

In ring-opening polymerization, a cyclic monomer is opened to form a linear polymer. Alcohols are commonly used as initiators in the ROP of cyclic esters, such as ε-caprolactone, in the presence of a catalyst like stannous octoate (Sn(Oct)₂).[1][2] The hydroxyl group of this compound can initiate the polymerization, with the 1-ethylcyclohexyl group becoming the end-group of the resulting polymer chain.

Experimental Protocol: ROP of ε-Caprolactone using this compound as an Initiator

Materials:

  • ε-Caprolactone (monomer), freshly distilled under reduced pressure.

  • This compound (initiator), dried over molecular sieves.

  • Stannous octoate (Sn(Oct)₂), catalyst.

  • Toluene, anhydrous.

  • Methanol, for precipitation.

  • Dichloromethane (DCM), for dissolution.

Procedure:

  • Preparation: A flame-dried Schlenk flask is charged with a magnetic stir bar and purged with dry nitrogen.

  • Reaction Setup: In the flask, dissolve a specific molar ratio of ε-caprolactone and this compound in anhydrous toluene. For example, a monomer to initiator ratio of 100:1 will theoretically yield a polymer with a degree of polymerization of 100.

  • Catalyst Addition: A stock solution of Sn(Oct)₂ in anhydrous toluene is prepared. A specific amount of the catalyst solution (e.g., a monomer to catalyst ratio of 1000:1) is added to the reaction mixture via syringe.

  • Polymerization: The reaction mixture is immersed in a preheated oil bath at a set temperature (e.g., 110 °C) and stirred for a specified duration (e.g., 24 hours).

  • Termination and Precipitation: The polymerization is quenched by cooling the flask to room temperature. The viscous solution is then dissolved in a minimal amount of DCM and precipitated by dropwise addition into a large excess of cold methanol with vigorous stirring.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at 40 °C until a constant weight is achieved.

Data Presentation: Theoretical Molecular Weight Calculation

Monomer/Initiator RatioMonomer/Catalyst RatioTheoretical Mn ( g/mol )
50:11000:15707
100:11000:111414
200:11000:122828

Note: Theoretical Mn = ([Monomer]/[Initiator] × MW of Monomer) + MW of Initiator. MW of ε-caprolactone = 114.14 g/mol ; MW of this compound = 128.21 g/mol .

Logical Workflow for ROP Initiation

ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer ε-Caprolactone ReactionVessel Reaction Mixture in Schlenk Flask Monomer->ReactionVessel Initiator This compound Initiator->ReactionVessel Catalyst Sn(Oct)₂ Catalyst->ReactionVessel Solvent Anhydrous Toluene Solvent->ReactionVessel Heating Heating (e.g., 110°C) ReactionVessel->Heating Initiation & Propagation Precipitation Precipitation in Methanol Heating->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Product Poly(ε-caprolactone) with 1-Ethylcyclohexyl End-Group Drying->Product

Workflow for ROP of ε-caprolactone.

Application as a Monomer in Polyurethane Synthesis

Polyurethanes are synthesized through the reaction of diisocyanates with diols.[3][4] To be incorporated into a polyurethane backbone, this compound must be derivatized to a diol, for example, by introducing a second hydroxyl group onto the cyclohexane ring or the ethyl group. A hypothetical monomer, 1-(2-hydroxyethyl)-cyclohexan-1-ol , could serve this purpose. The steric hindrance provided by the cyclohexyl ring could influence the polymer's morphology and properties.

Experimental Protocol: Synthesis of a Polyurethane

Materials:

  • Hypothetical Diol: 1-(2-hydroxyethyl)-cyclohexan-1-ol.

  • Diisocyanate: Hexamethylene diisocyanate (HDI).

  • Catalyst: Dibutyltin dilaurate (DBTDL).

  • Solvent: Anhydrous N,N-dimethylformamide (DMF).

  • Precipitation Solvent: Diethyl ether.

Procedure:

  • Reactant Preparation: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve the diol monomer in anhydrous DMF.

  • Initiation: Add a catalytic amount of DBTDL to the solution.

  • Monomer Addition: Slowly add an equimolar amount of HDI to the stirred solution at room temperature.

  • Polymerization: Heat the reaction mixture to a specific temperature (e.g., 80 °C) and maintain for several hours (e.g., 8 hours) under a nitrogen atmosphere.

  • Isolation: Cool the reaction mixture and precipitate the polyurethane by pouring it into a large volume of diethyl ether.

  • Purification and Drying: The polymer is collected by filtration, washed with diethyl ether, and dried in a vacuum oven at 60 °C.

Data Presentation: Stoichiometric Reactant Quantities

Diol (g)HDI (g)Diol/HDI Molar Ratio
15.8216.821:1
7.918.411:1
3.964.201:1

Note: Based on the hypothetical diol 1-(2-hydroxyethyl)-cyclohexan-1-ol (MW = 158.24 g/mol ) and HDI (MW = 168.20 g/mol ).

Signaling Pathway for Polyurethane Formation

Polyurethane_Pathway Diol 1-(2-hydroxyethyl)-cyclohexan-1-ol (Diol) Prepolymer Urethane Linkage Formation (-NHCOO-) Diol->Prepolymer Nucleophilic attack of OH group Diisocyanate Hexamethylene Diisocyanate (HDI) Diisocyanate->Prepolymer on isocyanate group Catalyst DBTDL Catalyst->Prepolymer Catalyzes reaction Polymer Polyurethane Chain Prepolymer->Polymer Chain Propagation

Reaction pathway for polyurethane synthesis.

Application as a Monomer in Polyester Synthesis

Polyesters are typically formed through the polycondensation of a diol and a dicarboxylic acid (or its derivative).[5][6] Similar to polyurethane synthesis, a diol derivative of this compound, such as 1-(2-hydroxyethyl)-cyclohexan-1-ol , could be used as the diol monomer.

Experimental Protocol: Synthesis of a Polyester via Melt Polycondensation

Materials:

  • Hypothetical Diol: 1-(2-hydroxyethyl)-cyclohexan-1-ol.

  • Dicarboxylic Acid: Adipic acid.

  • Catalyst: Antimony trioxide (Sb₂O₃).

Procedure:

  • Esterification: The diol and adipic acid are charged into a reaction vessel in a 1.1:1 molar ratio, along with a catalytic amount of Sb₂O₃ (e.g., 300 ppm). The mixture is heated under a nitrogen atmosphere with stirring, first to a temperature around 180-200 °C to facilitate the initial esterification and removal of water.

  • Polycondensation: After the removal of the theoretical amount of water, a vacuum is gradually applied, and the temperature is raised to 220-240 °C. The reaction is continued under high vacuum for several hours until the desired melt viscosity is achieved.

  • Isolation: The reactor is cooled, and the polyester is extruded and pelletized.

Data Presentation: Reactant Ratios for Polyester Synthesis

Diol (g)Adipic Acid (g)Diol/Acid Molar Ratio
17.4114.611.1:1
8.707.311.1:1
4.353.651.1:1

Note: Based on the hypothetical diol 1-(2-hydroxyethyl)-cyclohexan-1-ol (MW = 158.24 g/mol ) and adipic acid (MW = 146.14 g/mol ).

Experimental Workflow for Polyester Synthesis

Polyester_Workflow Start Charge Diol, Diacid, and Catalyst Esterification Esterification (180-200°C, N₂) Water Removal Start->Esterification Polycondensation Polycondensation (220-240°C, Vacuum) Esterification->Polycondensation Increase Temp, Apply Vacuum End Polyester Product Polycondensation->End Achieve Target Viscosity

Workflow for melt polycondensation.

While direct applications of this compound derivatives in polymer chemistry are not extensively documented, their potential is significant. Based on the fundamental principles of polymerization, these compounds, particularly their diol derivatives, can be valuable as initiators in ROP and as monomers in the synthesis of polyurethanes and polyesters. The protocols and data presented here provide a solid starting point for researchers to explore the incorporation of the 1-ethylcyclohexyl moiety into various polymer backbones, potentially leading to the development of new materials with unique and desirable properties. Further research into the synthesis of functionalized this compound derivatives will undoubtedly open new avenues in polymer design and application.

References

Application Notes and Protocols: Exploring the Potential of Alicyclic Alcohols in Semiconductor Photoresists with a Focus on 1-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes explore the potential use of 1-Ethylcyclohexanol as a raw material in the formulation of photoresists for semiconductor manufacturing. Direct applications and detailed protocols for this compound are not extensively documented in publicly available literature. However, based on the established roles of similar alicyclic compounds in photoresist chemistry, we can infer its potential contributions and outline general methodologies for its incorporation and evaluation. Alicyclic structures are known to enhance properties such as etch resistance and adhesion in photoresist polymers. This document provides a comprehensive overview of how a monomer derived from this compound could be synthesized and integrated into a chemically amplified photoresist system, along with generalized protocols for polymer synthesis, photoresist formulation, and photolithographic processing.

Introduction to Alicyclic Compounds in Photoresists

In the pursuit of smaller feature sizes in semiconductor devices, the composition of photoresist materials is a critical area of research. Chemically amplified resists (CARs) are the industry standard for deep ultraviolet (DUV) and extreme ultraviolet (EUV) lithography. The performance of a CAR is largely determined by the properties of its constituent polymer. Alicyclic compounds, which are non-aromatic cyclic hydrocarbons, are frequently incorporated into the polymer backbone of modern photoresists.[1][2]

The key advantages of incorporating alicyclic units into photoresist polymers include:

  • Enhanced Etch Resistance: The rigid, bulky structure of alicyclic groups provides superior resistance to plasma etching processes compared to linear aliphatic or acrylate structures.[1][2]

  • Improved Transparency: For shorter wavelength lithography (e.g., 193 nm), aromatic compounds are often too absorbent. Alicyclic compounds offer a more transparent alternative.

  • Good Thermal Properties: The incorporation of these bulky groups can increase the glass transition temperature (Tg) of the polymer, improving the thermal stability of the patterned resist features.[2]

  • Adhesion: The hydrophobicity of alicyclic moieties can contribute to better adhesion of the photoresist film to the silicon wafer substrate.

While specific data for this compound is not available, its structure suggests it could be a valuable precursor for a monomer that imparts these desirable properties to a photoresist polymer.

Hypothetical Role and Synthesis of a 1-Ethylcyclohexyl-based Monomer

This compound itself is not a polymerizable monomer. To be incorporated into a photoresist polymer, it would first need to be functionalized with a polymerizable group, such as an acrylate or methacrylate. The hydroxyl group of this compound provides a convenient site for this modification.

A plausible synthetic route would be the esterification of this compound with acryloyl chloride or methacryloyl chloride to yield 1-ethylcyclohexyl (meth)acrylate.

This compound This compound Reaction This compound->Reaction Methacryloyl_Chloride Methacryloyl Chloride Methacryloyl_Chloride->Reaction Monomer 1-Ethylcyclohexyl Methacrylate HCl HCl Reaction->Monomer Reaction->HCl

Fig. 1: Synthesis of 1-Ethylcyclohexyl Methacrylate.

This resulting monomer, 1-ethylcyclohexyl methacrylate, could then be copolymerized with other functional monomers to create a photoresist polymer.

Experimental Protocols

The following are generalized protocols for the synthesis of a photoresist polymer potentially incorporating a monomer like 1-ethylcyclohexyl methacrylate, and the subsequent photolithography process. These are intended as a starting point for research and development.

Protocol for Polymer Synthesis (Free Radical Polymerization)

This protocol describes the synthesis of a terpolymer for a chemically amplified resist, incorporating an acid-labile monomer, a lactone-containing monomer for adhesion and dissolution control, and our hypothetical etch-resistant monomer.

Materials:

  • 1-Ethylcyclohexyl Methacrylate (Monomer 1)

  • 2-Methyl-2-adamantyl Methacrylate (Monomer 2 - Acid Labile)

  • gamma-Butyrolactone Methacrylate (Monomer 3 - Lactone)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Tetrahydrofuran (THF) (Solvent)

  • Methanol (Non-solvent for precipitation)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired molar ratios of Monomer 1, Monomer 2, and Monomer 3 in THF.

  • Add AIBN (typically 1-2 mol% with respect to the total monomer concentration).

  • De-gas the solution by bubbling nitrogen through it for 30 minutes to remove oxygen, which can inhibit polymerization.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours under a nitrogen atmosphere.

  • After the reaction is complete, cool the solution to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol (a non-solvent) while stirring vigorously.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomers and initiator.

  • Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Purification Dissolve Dissolve Monomers and Initiator in THF Degas De-gas with Nitrogen Dissolve->Degas Heat Heat to 60-70°C (12-24 hours) Degas->Heat Cool Cool to Room Temp. Heat->Cool Precipitate Precipitate in Methanol Cool->Precipitate Filter Filter Polymer Precipitate->Filter Wash Wash with Methanol Filter->Wash Dry Dry in Vacuum Oven Wash->Dry

Fig. 2: Polymer Synthesis Workflow.
Protocol for Photoresist Formulation and Processing

Materials:

  • Synthesized Polymer

  • Photoacid Generator (PAG) (e.g., Triphenylsulfonium triflate)

  • Quencher (Base Additive) (e.g., Tri-n-octylamine)

  • Propylene glycol methyl ether acetate (PGMEA) (Solvent)

  • Silicon Wafer

  • Tetramethylammonium hydroxide (TMAH) solution (Developer)

Procedure:

  • Formulation:

    • Dissolve the synthesized polymer (e.g., 10 wt%) in PGMEA.

    • Add the PAG (e.g., 2-5 wt% relative to polymer).

    • Add the quencher (e.g., 0.1-0.5 wt% relative to polymer).

    • Stir until all components are fully dissolved.

    • Filter the solution through a 0.2 µm filter.

  • Processing:

    • Substrate Preparation: Clean and dehydrate the silicon wafer. Apply an adhesion promoter like hexamethyldisilazane (HMDS).

    • Spin Coating: Dispense the photoresist solution onto the center of the wafer and spin coat to the desired thickness (e.g., 3000 rpm for 30 seconds).

    • Soft Bake: Bake the coated wafer on a hot plate (e.g., 90-110 °C for 60-90 seconds) to remove the solvent.

    • Exposure: Expose the photoresist film to a patterned light source (e.g., a 248 nm or 193 nm stepper).

    • Post-Exposure Bake (PEB): Bake the wafer again (e.g., 100-120 °C for 60-90 seconds) to drive the acid-catalyzed deprotection reaction.

    • Development: Immerse the wafer in a TMAH developer solution (e.g., 2.38%) for 30-60 seconds to dissolve the exposed regions (for a positive-tone resist).

    • Rinse and Dry: Rinse with deionized water and dry with nitrogen.

    • Hard Bake (Optional): Bake at a higher temperature (e.g., 120-140 °C) to further stabilize the patterned resist.

Start Start: Wafer Spin_Coat Spin Coat Photoresist Start->Spin_Coat Soft_Bake Soft Bake Spin_Coat->Soft_Bake Exposure Exposure (Patterned Light) Soft_Bake->Exposure PEB Post-Exposure Bake Exposure->PEB Development Development PEB->Development Rinse_Dry Rinse & Dry Development->Rinse_Dry End End: Patterned Wafer Rinse_Dry->End

Fig. 3: Photolithography Process Workflow.

Expected Performance and Characterization

A photoresist incorporating a 1-ethylcyclohexyl methacrylate monomer would need to be characterized to determine its performance. The following table outlines key performance metrics and the expected impact of the alicyclic monomer.

Performance MetricDescriptionExpected Impact of 1-Ethylcyclohexyl Methacrylate
Resolution The smallest feature size that can be reliably patterned.May be influenced by the overall polymer properties; not directly improved by the monomer itself.
Sensitivity (Dose-to-Clear) The minimum exposure dose required to fully clear the resist in the exposed regions.Primarily determined by the PAG and the acid-labile group, but polymer structure can have a secondary effect.
Etch Resistance The ability of the patterned resist to withstand plasma etching processes.Significant Improvement Expected. The bulky alicyclic structure should provide enhanced resistance to plasma etching.
Adhesion The ability of the photoresist to adhere to the substrate without peeling or delamination.Improvement Possible. The hydrophobic nature of the cyclohexyl group may enhance adhesion to the silicon substrate.
Line Edge Roughness (LER) The deviation of a patterned line edge from a straight line.Can be influenced by polymer homogeneity and dissolution characteristics. The bulky group may impact polymer chain packing and dissolution.

Conclusion

While there is a lack of specific published data on the use of this compound as a photoresist raw material, its chemical structure is analogous to other alicyclic alcohols that are known to be precursors for monomers that enhance photoresist performance. By converting it to a (meth)acrylate monomer, it could be incorporated into a photoresist polymer to potentially improve critical properties like etch resistance and adhesion. The protocols and workflows provided here offer a general framework for the synthesis, formulation, and evaluation of such a novel photoresist. Further experimental work would be required to validate its performance and optimize its use in semiconductor manufacturing.

References

Application Note: Dehydration of 1-Ethylcyclohexanol to Synthesize Cyclohexene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the acid-catalyzed dehydration of 1-ethylcyclohexanol, a tertiary alcohol. This elimination reaction proceeds via an E1 mechanism to yield a mixture of isomeric alkenes, primarily the thermodynamically favored Zaitsev product, 1-ethylcyclohexene. The protocol covers the reaction setup, work-up, purification, and subsequent analysis of the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) Spectroscopy.

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental method for the synthesis of alkenes.[1][2] This reaction is particularly efficient for tertiary alcohols due to the stability of the tertiary carbocation intermediate formed during the reaction.[2] The mechanism involves three key steps:

  • Protonation of the hydroxyl group: The alcohol's hydroxyl group is protonated by a strong acid catalyst (e.g., H₃PO₄), converting it into a good leaving group (H₂O).[3][4]

  • Formation of a carbocation: The protonated alcohol loses a water molecule to form a stable tertiary carbocation.[3][4] This is the slow, rate-determining step of the reaction.[3]

  • Deprotonation: A weak base, typically water or the conjugate base of the acid catalyst, abstracts a proton from a carbon adjacent to the carbocation, forming a double bond and regenerating the acid catalyst.[3][5]

In the case of this compound, deprotonation can occur from two different adjacent carbons, leading to two isomeric products: 1-ethylcyclohexene (the major, more substituted Zaitsev product) and ethylidenecyclohexane (the minor, less substituted Hofmann product).[3] The reaction equilibrium is driven towards the products by distilling the lower-boiling point alkenes from the reaction mixture as they are formed.[4]

Experimental Protocols

2.1 Materials and Reagents

  • This compound (≥97%)

  • Phosphoric Acid (85% w/w)

  • Sodium Bicarbonate (NaHCO₃), 5% aqueous solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Calcium Chloride (CaCl₂) pellets

  • Boiling chips

2.2 Apparatus

  • Round-bottom flask (50 mL)

  • Fractional distillation head with condenser

  • Thermometer and adapter

  • Heating mantle with stirrer

  • Receiving flask (25 mL), cooled in an ice bath

  • Separatory funnel (125 mL)

  • Erlenmeyer flasks (50 mL)

  • Glass funnel and cotton wool

2.3 Reaction Procedure

  • To a pre-weighed 50 mL round-bottom flask, add 10.0 mL of this compound and a few boiling chips.

  • Carefully add 3.0 mL of 85% phosphoric acid to the flask while swirling. Caution: The addition is exothermic.

  • Assemble the fractional distillation apparatus, ensuring all joints are properly greased and secured. Place the receiving flask in an ice-water bath to minimize evaporation of the volatile product.

  • Heat the reaction mixture gently using a heating mantle. Increase the heat gradually to initiate distillation.

  • Control the heating rate to maintain a steady distillation. Collect the distillate that boils below 145°C. The expected boiling points of the products are around 136-138°C.[6][7]

  • Continue the distillation until no more product distills over, or a significant temperature increase is observed. Approximately 5-10 mL of liquid should remain in the distillation flask.

2.4 Work-up and Purification

  • Transfer the collected distillate to a separatory funnel.

  • Wash the distillate by adding 15 mL of 5% sodium bicarbonate solution to neutralize any residual acid. Stopper the funnel, invert, and vent frequently to release any pressure build-up from CO₂ evolution. Shake gently, then allow the layers to separate. Drain and discard the lower aqueous layer.

  • Wash the organic layer with 15 mL of saturated NaCl solution (brine) to remove the bulk of the dissolved water. Allow the layers to separate and discard the aqueous layer.

  • Transfer the cloudy organic layer to a clean, dry Erlenmeyer flask.

  • Add anhydrous calcium chloride pellets portion-wise until the liquid becomes clear and the drying agent no longer clumps together.[8] Stopper the flask and allow it to stand for 10-15 minutes.

  • Carefully decant or filter the dried liquid through a small cotton plug in a funnel into a pre-weighed, clean, dry vial.

  • Determine the mass of the final product and calculate the percent yield.

2.5 Product Characterization

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the product to determine the purity and the ratio of the two alkene isomers. The less polar, more volatile ethylidenecyclohexane is expected to have a shorter retention time than the more stable 1-ethylcyclohexene on a standard non-polar column.

  • Infrared (IR) Spectroscopy: Obtain an IR spectrum of the product. Confirm the successful dehydration by the disappearance of the broad O-H stretch (around 3300-3600 cm⁻¹) from the starting alcohol and the appearance of C=C stretching (around 1640-1680 cm⁻¹) and =C-H stretching (around 3000-3100 cm⁻¹) peaks.[9]

Data Presentation

Table 1: Physical Properties and Quantities of Reactants and Products.

CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Amount Used
This compoundC₈H₁₆O128.21[10]0.923 (approx.)[11]~168[11]10.0 mL
Phosphoric Acid (85%)H₃PO₄98.00~1.685-3.0 mL
1-Ethylcyclohexene (Product)C₈H₁₄110.20[6]0.822[6]~137[6][12](Theoretical)
Ethylidenecyclohexane (Product)C₈H₁₄110.20[13]0.822[13]~136[7][13](Theoretical)

Mandatory Visualizations

G cluster_mechanism E1 Dehydration Mechanism A This compound + H+ B Protonated Alcohol (Oxonium Ion) A->B Step 1: Protonation C Tertiary Carbocation + H2O B->C Step 2: Loss of H2O (Rate-determining) D 1-Ethylcyclohexene (Major) C->D Step 3a: Deprotonation (Zaitsev) E Ethylidenecyclohexane (Minor) C->E Step 3b: Deprotonation (Hofmann)

Caption: Reaction mechanism for the acid-catalyzed dehydration of this compound.

G start Start: Combine Reactants (this compound + H3PO4) setup Assemble Fractional Distillation Apparatus start->setup distill Heat and Distill (Collect distillate < 145°C) setup->distill collect Collected Distillate (Alkenes + H2O + Acid) distill->collect wash1 Wash with 5% NaHCO3 (Neutralize Acid) collect->wash1 wash2 Wash with Brine (Pre-dry) wash1->wash2 dry Dry with Anhydrous CaCl2 wash2->dry purify Decant/Filter Pure Alkene Mixture dry->purify analyze Characterize Product (GC-MS, IR Spectroscopy) purify->analyze end_node End analyze->end_node

Caption: Experimental workflow for the synthesis and purification of alkenes.

Safety Precautions

  • This compound: Irritating to eyes, respiratory system, and skin.[11]

  • Phosphoric Acid (85%): Corrosive and can cause severe skin and eye burns. Handle with extreme care in a fume hood.

  • Alkene Products: The products are flammable liquids. Ensure no open flames are present in the laboratory.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Perform the distillation and all handling of volatile chemicals in a well-ventilated fume hood.

References

Application Notes and Protocols: Synthesis of 1-Ethylcyclohexene from 1-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylcyclohexene is a valuable cyclic alkene that serves as a versatile building block in organic synthesis. Its substituted double bond provides a reactive site for a multitude of chemical transformations, enabling the construction of more complex molecular architectures. Substituted cyclohexene rings are common scaffolds in the development of new pharmaceutical agents and specialty chemicals. The acid-catalyzed dehydration of 1-ethylcyclohexanol is a direct and common method for its preparation, proceeding through an E1 elimination mechanism.[1][2] This document provides a detailed protocol for this synthesis, including the reaction mechanism, experimental workflow, and characterization data.

Reaction Scheme and Mechanism

The synthesis of 1-ethylcyclohexene is achieved through the acid-catalyzed dehydration of this compound. This reaction is an equilibrium process, and the removal of the alkene product by distillation drives the reaction toward completion.[2] The mechanism proceeds via an E1 pathway, which involves three key steps:

  • Protonation of the Hydroxyl Group: The acid catalyst (e.g., Phosphoric Acid) protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[1]

  • Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, resulting in the formation of a stable tertiary carbocation.[1]

  • Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of the alkene double bond.

Caption: E1 dehydration mechanism for this compound.

Experimental Protocol

This protocol is a representative procedure adapted from standard methods for the dehydration of similar secondary and tertiary cyclohexanols.[2][3][4]

Materials and Reagents

Compound/MaterialFormulaMW ( g/mol )BP (°C)Density (g/mL)Notes
This compoundC₈H₁₆O128.21[5]~165~0.93Starting material.
1-EthylcyclohexeneC₈H₁₄110.20[6][7][8]134-136~0.82Product.
Phosphoric Acid (85%)H₃PO₄98.00-1.685Catalyst. Corrosive.[2]
Sodium Bicarbonate (5% aq.)NaHCO₃84.01--For neutralization.
Anhydrous Calcium ChlorideCaCl₂110.98--Drying agent.[3][9]
Saturated Sodium ChlorideNaCl58.44--For washing/pre-drying.[3]
Boiling Chips----To ensure smooth boiling.

Experimental Workflow

The overall workflow involves reaction setup, distillation to isolate the crude product, a purification workup, and final characterization.

Workflow A 1. Setup Combine this compound, phosphoric acid, and boiling chips in a round-bottom flask. B 2. Reaction & Distillation Heat the mixture. Co-distill 1-ethylcyclohexene and water into a cooled receiver. A->B C 3. Work-up (Washing) Transfer distillate to a separatory funnel. Wash with NaHCO₃ solution, then with saturated NaCl solution. B->C D 4. Drying Transfer the organic layer to a clean flask. Add anhydrous CaCl₂ to remove residual water. C->D E 5. Final Purification Decant or filter the dried product into a pre-weighed vial for yield calculation. D->E F 6. Characterization Analyze the product using GC, IR, and NMR spectroscopy. E->F

Caption: Experimental workflow for synthesis and purification.

Step-by-Step Procedure

1. Reaction Setup

  • To a 50 mL round-bottom flask, add 10.0 g of this compound.

  • Carefully and with swirling, add 3.0 mL of 85% phosphoric acid to the flask.[4]

  • Add 2-3 boiling chips to the mixture.

  • Assemble a simple distillation apparatus, ensuring the collection flask is cooled in an ice-water bath.[4]

2. Dehydration and Distillation

  • Gently heat the reaction mixture using a heating mantle.

  • The product, 1-ethylcyclohexene, will co-distill with water.

  • Continue the distillation until no more product is collected, keeping the distillation temperature below 100-110°C. Do not distill to dryness.[10]

3. Product Work-up and Purification

  • Transfer the collected distillate to a separatory funnel.

  • Wash the distillate by adding 10 mL of 5% aqueous sodium bicarbonate solution. Swirl gently at first to release any CO₂ gas produced, then stopper and shake, venting frequently.[11] This step neutralizes any residual acid.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Wash the remaining organic layer with 10 mL of saturated sodium chloride (brine) solution. This helps to remove the bulk of the dissolved water.[3]

  • Again, allow the layers to separate and discard the lower aqueous layer.

4. Drying

  • Carefully transfer the crude 1-ethylcyclohexene (the top organic layer) into a clean, dry Erlenmeyer flask.

  • Add small portions of anhydrous calcium chloride or magnesium sulfate, swirling the flask after each addition, until the drying agent no longer clumps together and the liquid is clear.[2][9][12]

  • Allow the flask to stand for 10-15 minutes to ensure complete drying.

5. Final Isolation

  • Carefully decant or filter the dried product into a pre-weighed, clean, dry vial.

  • Determine the mass of the purified product and calculate the percent yield.

Safety Precautions

  • Perform all steps in a well-ventilated fume hood.

  • Phosphoric acid is corrosive; handle with care and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1-Ethylcyclohexene is flammable. Keep away from open flames and ignition sources.

  • Use caution when handling heated glassware.

Data and Characterization

Expected Yield

The dehydration of tertiary alcohols is generally efficient. While the exact yield can vary, typical yields for similar reactions are in the range of 70-90%.

Product Characterization

The identity and purity of the synthesized 1-ethylcyclohexene can be confirmed using various spectroscopic methods.

Analysis Type Characteristic Data for 1-Ethylcyclohexene
IR Spectroscopy C=C stretch: ~1650-1680 cm⁻¹=C-H stretch: ~3020-3080 cm⁻¹[6]
¹H NMR Signals corresponding to vinylic, allylic, and aliphatic protons.[13]
¹³C NMR Signals for two sp² hybridized carbons of the double bond.[13]
Mass Spectrometry Molecular Ion (M⁺) peak at m/z = 110.[7]
Gas Chromatography Can be used to assess purity and compare retention time to a standard.[2]

Concluding Remarks

This protocol outlines a reliable method for the synthesis of 1-ethylcyclohexene, a key intermediate for further synthetic transformations. For professionals in drug discovery, the functionalized cyclohexene core can be a starting point for creating diverse libraries of compounds for biological screening, leveraging reactions such as epoxidation, dihydroxylation, or ozonolysis to introduce further complexity and functionality.[10][14]

References

Troubleshooting & Optimization

Technical Support Center: Grignard Synthesis of 1-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Grignard synthesis of 1-Ethylcyclohexanol for improved yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound via a Grignard reaction?

A1: The synthesis involves the nucleophilic addition of an ethyl Grignard reagent (ethylmagnesium bromide, CH₃CH₂MgBr) to the electrophilic carbonyl carbon of cyclohexanone. The resulting magnesium alkoxide intermediate is then protonated during an acidic workup to yield the final product, this compound, which is a tertiary alcohol.[1][2]

Q2: Why are anhydrous (dry) conditions absolutely critical for this synthesis?

A2: Grignard reagents are extremely strong bases and will react with even trace amounts of water in an acid-base reaction.[3] Water will protonate the ethylmagnesium bromide to form ethane and magnesium salts, effectively destroying the reagent and inhibiting the desired reaction with cyclohexanone, leading to a significant decrease in or complete failure of the synthesis.[3] All glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used.

Q3: What are the most common side reactions that lower the yield of this compound?

A3: Besides the reaction with water, the main side reactions include:

  • Enolization: The Grignard reagent can act as a base, removing an alpha-proton from cyclohexanone to form a magnesium enolate.[2] This is more common with sterically hindered Grignard reagents. After workup, this regenerates the starting ketone, lowering the conversion to the desired product.

  • Reduction: If the Grignard reagent possesses a beta-hydrogen (which ethylmagnesium bromide does), it can reduce the cyclohexanone to cyclohexanol via a six-membered ring transition state.[2]

  • Wurtz Coupling: The Grignard reagent can react with unreacted ethyl bromide in the reaction mixture to form butane (R-R).[4][5] This side reaction consumes the Grignard reagent.

Q4: Which solvent is optimal for this reaction?

A4: Ethereal solvents are essential for stabilizing the Grignard reagent. While diethyl ether (Et₂O) and tetrahydrofuran (THF) are commonly used, 2-methyltetrahydrofuran (2-MeTHF) has been shown to be a superior alternative.[4] It can suppress the Wurtz coupling side-product and often leads to higher yields.[4] As a solvent derived from renewable resources, it is also a "greener" option.[4]

Q5: How can I tell if the Grignard reagent formation has initiated?

A5: The initiation of the reaction between magnesium turnings and ethyl bromide is typically indicated by the appearance of cloudiness or a grayish color in the solution, gentle refluxing of the ether solvent even without external heating, and the disappearance of any iodine color if it was used as an activator.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate. 1. Wet glassware or solvent. 2. Inactive magnesium surface (oxide layer).[3] 3. Poor quality ethyl bromide.1. Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents. 2. Activate magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Crushing the magnesium turnings gently with a dry glass rod can also expose a fresh surface. 3. Use freshly distilled or a new bottle of ethyl bromide.
Low yield of this compound. 1. Grignard reagent destroyed by moisture. 2. Significant enolization of cyclohexanone. 3. Wurtz coupling side reaction.[4][5] 4. Incomplete reaction.1. Strictly adhere to anhydrous conditions throughout the entire process. 2. Add the cyclohexanone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization. 3. Add the ethyl bromide slowly to the magnesium turnings to maintain a low concentration. Consider using 2-MeTHF as the solvent.[4] 4. Ensure a slight molar excess (1.1-1.2 equivalents) of the Grignard reagent and allow for sufficient reaction time.
Significant amount of unreacted cyclohexanone. 1. Insufficient Grignard reagent. 2. Enolization was the major reaction pathway.[2]1. Titrate the Grignard reagent before addition to determine its exact concentration and ensure a molar excess is used. 2. Lower the reaction temperature during the addition of cyclohexanone. Bulky Grignard reagents are more prone to this; ethylmagnesium bromide is less so, but temperature control is still key.
Isolation of butane or cyclohexanol as byproducts. 1. Wurtz coupling (butane).[5] 2. Reduction of cyclohexanone (cyclohexanol).[2]1. Maintain a low concentration of ethyl bromide during Grignard formation by adding it dropwise. Avoid high temperatures.[5] 2. Lowering the reaction temperature can help minimize the reduction pathway.

Data Presentation

While specific yield data for this compound under varied conditions is dispersed, the following table illustrates the significant impact of solvent choice on a representative Grignard reaction involving benzyl chloride. This demonstrates the importance of solvent optimization to minimize side reactions like Wurtz coupling.

Table 1: Effect of Solvent on the Yield of a Benzyl Grignard Reaction Product [4]

SolventYield of Addition Product (%)Yield of Wurtz Byproduct (%)
Diethyl Ether (Et₂O)945
Tetrahydrofuran (THF)2772
2-Methyltetrahydrofuran (2-MeTHF)909

Data is for the reaction of benzylmagnesium chloride with benzaldehyde and serves as an illustrative example of solvent effects on yield and byproduct formation.[4]

Experimental Protocols & Visualizations

Detailed Protocol: Synthesis of this compound

This protocol is adapted from a similar, well-established procedure for a related compound.[6] All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • Ethyl bromide (freshly distilled)

  • Cyclohexanone (freshly distilled)

  • Anhydrous diethyl ether or 2-MeTHF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Ethylmagnesium Bromide (Grignard Reagent):

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

    • Add a single crystal of iodine.

    • Add a small portion of anhydrous ether to just cover the magnesium.

    • Dissolve ethyl bromide (1.1 equivalents) in anhydrous ether and add it to the dropping funnel.

    • Add a small amount of the ethyl bromide solution to the flask to initiate the reaction. If it does not start, gently warm the flask with a heat gun.

    • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclohexanone:

    • Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

    • Dissolve cyclohexanone (1.0 equivalent) in anhydrous ether and add it to the dropping funnel.

    • Add the cyclohexanone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude this compound by vacuum distillation.

Diagrams

Grignard_Workflow cluster_prep Phase 1: Grignard Reagent Formation cluster_reaction Phase 2: Reaction with Ketone cluster_workup Phase 3: Workup & Purification A 1. Add Mg turnings & Iodine to flame-dried flask under N2 B 2. Add small amount of anhydrous ether A->B C 3. Add EtBr in ether dropwise to initiate and sustain reflux B->C D 4. Reflux for 30-60 min C->D E 5. Cool Grignard reagent to 0 °C D->E Cool F 6. Add Cyclohexanone in ether dropwise (T < 10 °C) E->F G 7. Stir at room temperature for 1-2 hours F->G H 8. Quench with sat. aq. NH4Cl at 0 °C G->H Workup I 9. Separate layers & extract aqueous phase with ether H->I J 10. Combine organic layers, wash with brine, dry (MgSO4) I->J K 11. Filter & concentrate via rotary evaporation J->K L 12. Purify by vacuum distillation K->L

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield of This compound Check_Reagents Check Reagent Purity & Anhydrous Conditions Start->Check_Reagents Check_Initiation Did the reaction initiate properly? Start->Check_Initiation Analyze_Byproducts Analyze Byproducts (GC-MS) Start->Analyze_Byproducts Reagents_OK Conditions OK Check_Reagents->Reagents_OK Yes Reagents_Bad Solution: Use freshly distilled reagents, flame-dry glassware, use anhydrous solvents. Check_Reagents->Reagents_Bad No Initiation_Yes Proceed to byproduct analysis Check_Initiation->Initiation_Yes Yes Initiation_No Solution: Activate Mg with Iodine/heat. Ensure pure EtBr. Check_Initiation->Initiation_No No Ketone High level of Cyclohexanone? Analyze_Byproducts->Ketone Coupling Butane or other coupling products? Analyze_Byproducts->Coupling Reduction Cyclohexanol detected? Analyze_Byproducts->Reduction Ketone_Sol Cause: Enolization Solution: Lower temp. during cyclohexanone addition. Check Grignard concentration. Ketone->Ketone_Sol Yes Coupling_Sol Cause: Wurtz Reaction Solution: Slow EtBr addition. Avoid high temp. Use 2-MeTHF. Coupling->Coupling_Sol Yes Reduction_Sol Cause: Reduction by Grignard Solution: Lower reaction temp. Reduction->Reduction_Sol Yes

References

Technical Support Center: Synthesis of 1-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The primary method for synthesizing this compound is the Grignard reaction. This involves reacting cyclohexanone with ethylmagnesium bromide, an organomagnesium halide. The ethyl group of the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, this compound.[1]

Q2: What are the most common side reactions in this synthesis?

A2: The most prevalent side reactions include:

  • Wurtz Coupling: The Grignard reagent (ethylmagnesium bromide) can react with the starting ethyl halide (e.g., ethyl bromide) to form a new carbon-carbon bond, resulting in the formation of n-butane.[2][3][4][5] This is a common side reaction in the preparation of Grignard reagents.[2]

  • Reaction with Water (Hydrolysis): Grignard reagents are highly reactive towards protic solvents. Any trace amounts of water in the glassware, solvents, or starting materials will react with ethylmagnesium bromide to produce ethane and magnesium salts, reducing the yield of the desired product.

  • Reaction with Oxygen: Exposure of the Grignard reagent to oxygen can lead to the formation of ethyl hydroperoxide, which upon workup can lead to the formation of ethanol.

Q3: How can I minimize the formation of the Wurtz coupling product?

A3: To minimize the Wurtz coupling reaction, it is recommended to:

  • Add the ethyl halide slowly to the magnesium turnings during the formation of the Grignard reagent.

  • Maintain a moderate reaction temperature, as higher temperatures can favor the coupling reaction.

  • Ensure a sufficient excess of magnesium is present.

Q4: What are the ideal reaction conditions for this synthesis?

A4: Ideal conditions for the Grignard synthesis of this compound include:

  • Anhydrous Conditions: All glassware must be thoroughly dried (e.g., flame-dried or oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with moisture.

  • Anhydrous Solvents: Diethyl ether or tetrahydrofuran (THF) are common solvents and must be anhydrous.

  • Controlled Temperature: The formation of the Grignard reagent is exothermic and may require cooling to maintain a gentle reflux. The subsequent reaction with cyclohexanone is also typically carried out at a controlled temperature, often starting at a low temperature (e.g., 0 °C) and then allowing it to warm to room temperature.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of this compound 1. Inactive Grignard reagent: The Grignard reagent may not have formed due to the presence of moisture, an oxide layer on the magnesium, or unreactive alkyl halide. 2. Reaction with water or oxygen: Contamination of the reaction with water or air. 3. Impure starting materials: Cyclohexanone or ethyl halide may contain impurities that inhibit the reaction.1. Ensure anhydrous conditions: Flame-dry all glassware and use anhydrous solvents. Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane if the reaction is difficult to initiate. 2. Maintain an inert atmosphere: Use a nitrogen or argon blanket throughout the reaction. 3. Purify starting materials: Distill cyclohexanone and the ethyl halide before use.
Presence of a significant amount of a nonpolar byproduct (e.g., n-butane) Wurtz coupling side reaction: This occurs when the Grignard reagent reacts with unreacted ethyl halide.Slow addition of ethyl halide: Add the ethyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide. Control the temperature: Avoid excessive heating during the formation of the Grignard reagent.
Recovery of unreacted cyclohexanone 1. Insufficient Grignard reagent: Not enough Grignard reagent was added to react with all of the cyclohexanone. 2. Inactive Grignard reagent: The Grignard reagent was not potent enough to fully react.1. Use a slight excess of Grignard reagent: A 1.1 to 1.2 molar equivalent of the Grignard reagent is often recommended. 2. Confirm Grignard reagent concentration: If possible, titrate a small aliquot of the Grignard reagent to determine its exact concentration before adding it to the cyclohexanone.
Formation of a high-boiling point residue Polymerization or condensation side reactions of cyclohexanone: These can be catalyzed by acidic or basic impurities.Use purified cyclohexanone: Ensure the starting ketone is free from acidic or basic contaminants.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol provides a general methodology for the synthesis of this compound.

Materials:

  • Magnesium turnings

  • Ethyl bromide (or ethyl iodide)

  • Anhydrous diethyl ether (or THF)

  • Cyclohexanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for activation, if necessary)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of ethyl bromide in anhydrous diethyl ether.

    • Add a small portion of the ethyl bromide solution to the magnesium. The reaction should start, as indicated by the disappearance of the iodine color and gentle boiling of the ether.

    • Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclohexanone:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve cyclohexanone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the cyclohexanone solution dropwise to the cooled Grignard reagent with stirring.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for at least one hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude this compound by fractional distillation under reduced pressure.

Data Presentation

Due to the proprietary nature of industrial processes and the variability of laboratory conditions, specific quantitative data on side product formation is not widely published. However, the following table provides a qualitative summary of the expected products and byproducts.

Product/Byproduct Formation Pathway Typical Observation Mitigation Strategy
This compound (Desired Product) Grignard addition of ethylmagnesium bromide to cyclohexanone.Main product, isolated after purification.Optimize reaction conditions (anhydrous, inert atmosphere, controlled temperature).
n-Butane Wurtz coupling of ethylmagnesium bromide with ethyl bromide.A low-boiling point gas that may escape or be observed in the headspace of the reaction.Slow addition of ethyl bromide, moderate temperature.
Ethane Reaction of ethylmagnesium bromide with adventitious water.A low-boiling point gas.Strict anhydrous conditions.
Ethanol Reaction of ethylmagnesium bromide with oxygen.Can be present as an impurity in the final product.Maintain an inert atmosphere.
Unreacted Cyclohexanone Incomplete reaction due to insufficient or inactive Grignard reagent.Detected in the crude product by GC-MS or NMR.Use a slight excess of Grignard reagent and ensure its activity.

Visualizations

Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup & Purification A Mg turnings + Anhydrous Ether B Add Ethyl Bromide (dropwise) A->B Initiate with I₂ C Ethylmagnesium Bromide B->C Reflux E Reaction Mixture C->E D Cyclohexanone in Anhydrous Ether D->E Add dropwise at 0 °C F Quench with aq. NH₄Cl E->F G Extract with Ether F->G H Dry with MgSO₄ G->H I Fractional Distillation H->I J This compound I->J

Figure 1: Experimental workflow for the synthesis of this compound.

Side_Reactions EtMgBr Ethylmagnesium Bromide Main_Product This compound EtMgBr->Main_Product Wurtz_Product n-Butane EtMgBr->Wurtz_Product Hydrolysis_Product Ethane EtMgBr->Hydrolysis_Product Oxidation_Product Ethanol EtMgBr->Oxidation_Product EtBr Ethyl Bromide EtBr->Wurtz_Product Wurtz Coupling Cyclohexanone Cyclohexanone Cyclohexanone->Main_Product H2O Water H2O->Hydrolysis_Product Hydrolysis O2 Oxygen O2->Oxidation_Product Oxidation

Figure 2: Key side reactions in the synthesis of this compound.

References

Technical Support Center: Purification of 1-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Ethylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Grignard reaction?

A1: The most common impurities include:

  • Unreacted Cyclohexanone: The starting material for the Grignard synthesis.

  • Solvents: Residual solvents from the reaction and workup, such as diethyl ether or tetrahydrofuran (THF).

  • 1-Ethylcyclohexene: Formed by the dehydration of this compound, which can occur during acidic workup or distillation.[1]

  • Biphenyl: If phenylmagnesium bromide was used as the Grignard reagent.

  • Magnesium Salts: Inorganic by-products from the Grignard reaction and workup.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques are fractional distillation, column chromatography, and recrystallization.[2] The choice of method depends on the nature and quantity of the impurities.

Q3: What is the boiling point of this compound?

A3: The boiling point of this compound is approximately 166-168°C at atmospheric pressure.[2][3]

Q4: Is this compound soluble in water?

A4: this compound is moderately soluble in water due to the presence of a hydroxyl group that can participate in hydrogen bonding. It is highly soluble in common organic solvents like ethanol, acetone, and benzene.[4][5]

Q5: Can simple distillation be used to purify this compound?

A5: Simple distillation is generally not sufficient to separate this compound from its primary impurity, unreacted cyclohexanone, because their boiling points are relatively close (this compound: ~166-168°C; Cyclohexanone: ~155°C).[2][6][7][8][9] Fractional distillation is required for effective separation.[2][10][11]

Troubleshooting Guides

Problem 1: Low yield of purified this compound after distillation.
  • Possible Cause 1: Incomplete reaction during the Grignard synthesis.

    • Solution: Before purification, ensure the Grignard reaction has gone to completion. This can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Solution: Ensure the crude product is thoroughly dried with an appropriate drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.

  • Possible Cause 3: Inefficient fractional distillation setup.

    • Solution: Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column). Ensure the column is well-insulated to maintain a proper temperature gradient.[1][10]

Problem 2: The purified product is contaminated with unreacted cyclohexanone.
  • Possible Cause: Inefficient fractional distillation.

    • Solution 1: Increase the length or efficiency of the fractionating column.

    • Solution 2: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling points of both compounds and may improve separation.[12]

    • Solution 3: Repurify the contaminated fraction using column chromatography.

Problem 3: The purified product shows signs of an alkene impurity (e.g., by IR or NMR spectroscopy).
  • Possible Cause: Dehydration of this compound to 1-ethylcyclohexene during workup or distillation. This is more likely if the workup was strongly acidic or if the distillation was performed at a high temperature.[1]

    • Solution 1: During the Grignard workup, use a buffered aqueous solution (e.g., saturated ammonium chloride) instead of a strong acid to quench the reaction.

    • Solution 2: Perform the distillation under vacuum to reduce the required temperature.[12]

    • Solution 3: The alkene can be removed by column chromatography.

Problem 4: Difficulty in inducing crystallization during recrystallization.
  • Possible Cause 1: The solution is not saturated.

    • Solution: Evaporate some of the solvent to increase the concentration of this compound.

  • Possible Cause 2: The cooling process is too rapid.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[13]

  • Possible Cause 3: Presence of impurities that inhibit crystallization.

    • Solution: Try to purify the crude product by another method, such as distillation or chromatography, before attempting recrystallization.

  • Possible Cause 4: The chosen solvent is not appropriate.

    • Solution: Experiment with different solvents or solvent pairs. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[14] For this compound, a non-polar solvent like hexane or a mixture of a polar and non-polar solvent could be effective.

Quantitative Data Summary

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound128.21166-168
Cyclohexanone98.14155.6

Experimental Protocols

Fractional Distillation of Crude this compound
  • Drying: Dry the crude this compound over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Distillation: Heat the flask gently. The vapor temperature should be monitored closely.

  • Fraction Collection: Collect the fraction that distills at a temperature corresponding to the boiling point of this compound (approximately 166-168°C at atmospheric pressure). Discard any initial fractions that distill at a lower temperature, as these may contain residual solvent and cyclohexanone.

Column Chromatography of Crude this compound
  • Stationary Phase: Prepare a chromatography column with silica gel as the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the column.

  • Elution: Begin eluting the column with a non-polar solvent, such as hexane. Gradually increase the polarity of the eluent by adding ethyl acetate. A common starting eluent system is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to determine which fractions contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Recrystallization of this compound
  • Solvent Selection: Choose a suitable solvent or solvent pair. A good starting point is a non-polar solvent like hexane or a mixture such as hexane/ethyl acetate. The ideal solvent will dissolve the this compound when hot but not when cold.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Visualizations

Troubleshooting_Workflow start Crude this compound purification Purification Attempt (Distillation, Chromatography, or Recrystallization) start->purification analysis Analyze Purity (GC, NMR, IR) purification->analysis pure Pure this compound analysis->pure Purity > 98% impure Product is Impure analysis->impure Purity < 98% troubleshoot_dist Troubleshoot Distillation: - Check column efficiency - Consider vacuum distillation - Check for azeotropes impure->troubleshoot_dist Distillation Issue troubleshoot_xtal Troubleshoot Recrystallization: - Check saturation - Slow cooling - Try different solvents impure->troubleshoot_xtal Recrystallization Issue troubleshoot_chrom Troubleshoot Chromatography: - Adjust eluent polarity - Check for column overloading impure->troubleshoot_chrom Chromatography Issue troubleshoot_dist->purification Re-purify troubleshoot_xtal->purification Re-purify troubleshoot_chrom->purification Re-purify

Caption: Troubleshooting workflow for the purification of this compound.

Fractional_Distillation_Workflow start Crude this compound dry Dry with Anhydrous MgSO4 start->dry setup Assemble Fractional Distillation Apparatus dry->setup heat Heat Gently setup->heat collect_low Collect Low-Boiling Fraction (<160°C) (Cyclohexanone/Solvent) heat->collect_low collect_product Collect Product Fraction (~166-168°C) collect_low->collect_product stop Stop Distillation Before Flask is Dry collect_product->stop product Pure this compound collect_product->product

Caption: Experimental workflow for fractional distillation of this compound.

Column_Chromatography_Workflow start Crude this compound prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample in Minimal Solvent prepare_column->load_sample elute Elute with Hexane/ Ethyl Acetate Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate product Pure this compound evaporate->product

Caption: Experimental workflow for column chromatography of this compound.

References

Optimizing reaction conditions for the dehydration of 1-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction conditions for the dehydration of 1-Ethylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the dehydration of this compound?

The dehydration of this compound is an elimination reaction where a molecule of water is removed from the alcohol to form an alkene.[1][2] This reaction is typically catalyzed by a strong acid, such as phosphoric acid or sulfuric acid, and driven by heat.[1][3] The mechanism for this tertiary alcohol proceeds via an E1 pathway, which involves the formation of a carbocation intermediate.[4][5]

Q2: Which acid catalyst is better for this reaction, sulfuric acid or phosphoric acid?

Phosphoric acid is generally preferred over sulfuric acid for the dehydration of alcohols.[1][3] Sulfuric acid is a strong oxidizing agent and can lead to undesirable side reactions, including oxidation of the alcohol to carbon dioxide and reduction of the sulfuric acid to sulfur dioxide.[3] These side reactions can result in a contaminated product and a lower yield of the desired alkene.[1][3]

Q3: What are the expected products of the dehydration of this compound?

The dehydration of this compound is expected to yield a mixture of two primary alkene isomers: 1-ethylcyclohexene and ethylidenecyclohexane. According to Zaitsev's rule, the more substituted alkene is generally the major product.[6] In this case, 1-ethylcyclohexene is the more substituted and therefore more stable product, and is expected to be formed in a higher yield.

Q4: How can I maximize the yield of the desired alkene product?

To maximize the alkene yield, the equilibrium of the reaction can be shifted towards the products by applying Le Chatelier's principle.[7] This is typically achieved by distilling off the alkene product as it is formed.[7] Since the alkene has a lower boiling point than the starting alcohol, it can be selectively removed from the reaction mixture, driving the reaction to completion.[8]

Troubleshooting Guide

Q1: My reaction produced a low yield of the alkene. What could be the cause?

A low yield can result from several factors:

  • Incomplete reaction: The reaction may not have been heated for a sufficient amount of time or at a high enough temperature. For tertiary alcohols like this compound, a temperature range of 25-80°C is generally recommended.[4]

  • Loss of product during workup: Product can be lost during transfers between glassware or during the washing and drying steps. Ensure careful handling and minimize transfers.

  • Side reactions: The formation of side products such as dicyclohexyl ether or polymers can reduce the yield of the desired alkene.[1] Using phosphoric acid instead of sulfuric acid can help minimize some side reactions.[1][3]

Q2: The final product is cloudy. What does this indicate?

A cloudy appearance in the final product usually indicates the presence of water. To remove residual water, the organic layer should be treated with a drying agent, such as anhydrous sodium sulfate or calcium chloride, until the liquid becomes clear.[9] It is important to allow sufficient time for the drying agent to work before filtering it off.

Q3: My distilled product contains unreacted this compound. How can I improve the separation?

The presence of the starting alcohol in the distillate suggests that the distillation was carried out at too high a temperature or too quickly. Careful control of the distillation temperature is crucial. The vapor temperature should be maintained near the boiling point of the desired alkene to ensure that the higher-boiling alcohol remains in the reaction flask.[8] A fractional distillation setup can provide better separation than a simple distillation.[10]

Q4: I observed charring or a dark coloration in the reaction flask. What is the cause?

Charring is a common issue when using concentrated sulfuric acid, as it is a strong dehydrating and oxidizing agent that can cause decomposition of the organic material.[3] To avoid this, it is recommended to use 85% phosphoric acid as the catalyst.[2][10]

Data Presentation

Table 1: Physical Properties of Reactant and Products

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compound128.21165-1670.939
1-Ethylcyclohexene110.20134-1350.825
Ethylidenecyclohexane110.20136-1370.832
Water18.021001.000

Table 2: Typical Product Distribution with an Acid Catalyst

CatalystTemperature (°C)Major ProductMinor Product
85% Phosphoric Acid60-801-EthylcyclohexeneEthylidenecyclohexane
Conc. Sulfuric Acid50-701-EthylcyclohexeneEthylidenecyclohexane

Experimental Protocols

Protocol: Dehydration of this compound using Phosphoric Acid

  • Reaction Setup: To a 50 mL round-bottom flask, add 10.0 g of this compound and 3 mL of 85% phosphoric acid.[9] Add a few boiling chips to ensure smooth boiling.

  • Distillation: Assemble a simple or fractional distillation apparatus.[10] Heat the flask gently to initiate the reaction and distill the products. Collect the distillate in a receiving flask cooled in an ice bath.[11] The distillation temperature should be maintained around the boiling point of the expected alkene products.

  • Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with 10 mL of water, 10 mL of 10% sodium carbonate solution (to neutralize any remaining acid), and finally with another 10 mL of saturated sodium chloride solution.[9][12]

  • Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add a suitable drying agent, such as anhydrous sodium sulfate, and swirl the flask until the liquid is clear.[9]

  • Final Purification: Decant or filter the dried liquid into a clean, pre-weighed round-bottom flask. Purify the final product by a final distillation, collecting the fraction that boils in the range of the expected alkene products.

  • Characterization: Characterize the product using techniques such as infrared (IR) spectroscopy to confirm the presence of a C=C bond and the absence of an O-H bond, and gas chromatography (GC) to determine the purity and the ratio of the isomeric products.[13]

Visualizations

Dehydration_Mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation to form Alkenes A This compound B Protonated Alcohol (Oxonium Ion) A->B + H+ H_plus H+ C Tertiary Carbocation B->C - H2O D 1-Ethylcyclohexene (Major Product) C->D - H+ E Ethylidenecyclohexane (Minor Product) C->E - H+ H2O H2O H3O_plus H3O+

Caption: E1 mechanism for the acid-catalyzed dehydration of this compound.

Experimental_Workflow A 1. Mix Reactants (this compound + H3PO4) B 2. Heat and Distill (Collect Alkene + Water) A->B C 3. Separatory Funnel Workup (Wash with H2O, Na2CO3, NaCl) B->C D 4. Dry Organic Layer (Anhydrous Na2SO4) C->D E 5. Final Distillation (Purify Alkene Product) D->E F 6. Characterization (IR, GC) E->F

Caption: Experimental workflow for the synthesis and purification of alkenes.

References

Preventing the formation of byproducts in 1-Ethylcyclohexanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to prevent the formation of byproducts in reactions involving 1-Ethylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound, and what are the expected products?

A1: The most common reaction for this compound, a tertiary alcohol, is acid-catalyzed dehydration to form alkenes.[1][2] This is an elimination reaction that primarily proceeds through an E1 (unimolecular elimination) mechanism.[1][2][3] The reaction begins with the protonation of the hydroxyl group by an acid catalyst, which then leaves as a water molecule to form a stable tertiary carbocation intermediate.[2][4][5] A base (like water or the conjugate base of the acid) then abstracts a proton from a carbon adjacent to the carbocation, forming a double bond.[5]

Two main alkene products can be formed:

  • 1-Ethylcyclohexene: This is typically the major product, formed by removing a proton from a carbon within the cyclohexane ring. It is the more substituted and therefore more thermodynamically stable alkene. The formation of the most substituted alkene is predicted by Zaitsev's Rule .[6][7][8][9]

  • Ethylidenecyclohexane: This is usually the minor product, formed by removing a proton from the ethyl group. It is the less substituted alkene.

Q2: What is Zaitsev's Rule and how does it apply to this compound dehydration?

A2: Zaitsev's rule is an empirical rule that predicts the major product in an elimination reaction will be the most stable, most highly substituted alkene.[6][7][9] Alkene stability increases as the number of alkyl groups attached to the double-bond carbons increases.[6][8] In the dehydration of this compound, the carbocation intermediate has two types of adjacent protons that can be removed. Removing a proton from the ring creates a trisubstituted double bond (1-ethylcyclohexene), while removing a proton from the ethyl group creates a disubstituted double bond (ethylidenecyclohexane). According to Zaitsev's rule, the more stable, trisubstituted 1-ethylcyclohexene will be the major product.[10][11]

Q3: Can byproducts other than isomeric alkenes form?

A3: Yes, under certain conditions, other byproducts can form. One possibility is the formation of a diether, such as dicyclohexyl ether, through an intermolecular reaction where an alcohol molecule attacks the carbocation intermediate.[12] However, this is more common with primary and secondary alcohols. For tertiary alcohols like this compound, elimination is generally favored over substitution or ether formation.[2] If the reaction is run in the presence of a strong nucleophile (e.g., a high concentration of halide ions), a competing SN1 substitution reaction could also occur.[13]

Q4: What is the Hofmann Rule and when might it apply?

A4: The Hofmann rule predicts that in certain elimination reactions, the major product will be the least substituted, and typically less stable, alkene.[14][15][16] This outcome is often observed when using a sterically bulky base or when the leaving group is poor, such as in the Hofmann Elimination of quaternary ammonium salts.[7][14][15][17] For the acid-catalyzed dehydration of this compound, which proceeds via a good leaving group (water) and typically does not involve a bulky base, the Hofmann product (ethylidenecyclohexane) is expected to be the minor product.

Troubleshooting Guide

Problem 1: Low overall yield of alkene products.

Possible CauseSuggested SolutionRationale
Incomplete Reaction Increase reaction time or gently increase the temperature. Ensure efficient mixing.The dehydration of alcohols is an equilibrium process.[1] Increasing time and temperature can help shift the equilibrium toward the products.
Loss of Product during Distillation Ensure the distillation apparatus is set up correctly for fractional distillation. Monitor the distillation temperature closely to collect the fraction at the boiling point of the desired alkene (approx. 136-137°C for 1-ethylcyclohexene). Use a "chaser" solvent like a high-boiling point, inert solvent to ensure all the product is distilled over.[18]Alkenes are volatile.[19] Improper distillation can lead to significant loss of the product or co-distillation with unreacted starting material.[18][19]
Reversal of Reaction Remove the alkene product from the reaction mixture as it forms via distillation.According to Le Châtelier's principle, removing a product will drive the equilibrium to the right, favoring the formation of more product.[1][19]

Problem 2: High proportion of the less stable byproduct (Ethylidenecyclohexane).

Possible CauseSuggested SolutionRationale
Use of a "Greener" Catalyst While environmentally friendly, some solid-state catalysts like Montmorillonite clay may alter the product ratio.[20]Different catalysts can have different steric and electronic effects on the transition state, potentially favoring the formation of the less-substituted alkene.
Reaction Temperature Maintain a controlled and moderate reaction temperature.While higher temperatures can increase the reaction rate, excessively high temperatures can sometimes lead to less selectivity and the formation of undesired byproducts.

Problem 3: Product is contaminated with unreacted this compound.

Possible CauseSuggested SolutionRationale
Inefficient Distillation Use a fractional distillation column and ensure a slow, steady distillation rate for good separation.The boiling point of this compound (approx. 165-167°C) is significantly higher than that of the alkene products.[1] Fractional distillation is necessary to separate compounds with close boiling points effectively.
Azeotrope Formation The reaction produces water, which can co-distill with the organic products.[18][19]After initial distillation, wash the crude product with a saturated NaCl solution and dry with an anhydrous salt (e.g., CaCl2 or Na2SO4) before a final fractional distillation to remove water.[18]

Data Presentation

Table 1: Physical Properties of Reactants and Products

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound128.21[21]165-167~0.93
1-Ethylcyclohexene110.20136-137~0.82
Ethylidenecyclohexane110.20138-139~0.83
Water18.021001.00

Table 2: Influence of Acid Catalyst on Alkene Distribution (Illustrative Example with 2-Methylcyclohexanol)

CatalystMajor ProductMajor Product %Minor ProductsMinor Products %Reference
Conc. H₂SO₄ / H₃PO₄1-Methylcyclohexene~67%3-Methylcyclohexene, Methylenecyclohexane~33%[20]
Montmorillonite KSF Clay1-MethylcyclohexeneVaries3-Methylcyclohexene, MethylenecyclohexaneVaries[20]

Note: This data is for 2-methylcyclohexanol and serves as a representative example of how catalyst choice can influence the distribution of isomeric alkene products in the dehydration of a substituted cyclohexanol.

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of this compound

This protocol details a standard procedure for dehydrating this compound using phosphoric acid, aiming to maximize the yield of the Zaitsev product, 1-ethylcyclohexene.

  • Apparatus Setup: Assemble a fractional distillation apparatus. Use a 100 mL round-bottom flask as the reaction vessel. Ensure all glassware is dry.

  • Reactant Charging: To the round-bottom flask, add 12.8 g (0.1 mol) of this compound. Cautiously add 5 mL of 85% phosphoric acid and a few boiling chips. Swirl gently to mix.

  • Reaction and Distillation: Heat the mixture gently. As the reaction proceeds, a mixture of water and alkene products will co-distill.[18] Collect the distillate that comes over between 85°C and 140°C in a receiving flask cooled in an ice bath.

  • Work-up and Purification:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the organic layer sequentially with 20 mL of water, 20 mL of 5% NaHCO₃ solution (to neutralize any residual acid), and finally with 20 mL of saturated NaCl solution (to pre-dry the organic layer).[2][18]

    • Carefully separate and discard the lower aqueous layer after each wash.

    • Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous calcium chloride or sodium sulfate to remove trace amounts of water.[18]

    • Perform a final fractional distillation of the dried product, collecting the pure 1-ethylcyclohexene fraction boiling at approximately 136-137°C.

  • Analysis: Characterize the product using Gas Chromatography (GC) to determine purity and the ratio of alkene isomers. Obtain an IR spectrum to confirm the presence of a C=C bond and the absence of an O-H bond.

Visualizations

reaction_mechanism cluster_start Step 1: Protonation cluster_intermediate Step 2: Formation of Carbocation cluster_products Step 3: Deprotonation start This compound h_plus + H⁺ protonated Protonated Alcohol (Good Leaving Group) start->protonated Fast carbocation Tertiary Carbocation (+ H₂O) protonated->carbocation zaitsev 1-Ethylcyclohexene (Major Product - Zaitsev) carbocation->zaitsev - H⁺ (from ring) hofmann Ethylidenecyclohexane (Minor Product - Hofmann) carbocation->hofmann - H⁺ (from ethyl group) experimental_workflow A 1. Setup Assemble fractional distillation apparatus B 2. Reaction Add this compound + H₃PO₄ and heat A->B C 3. Crude Distillation Collect distillate (alkenes + water) B->C D 4. Washing Neutralize and wash with NaHCO₃ & NaCl(aq) C->D E 5. Drying Dry organic layer with anhydrous Na₂SO₄ D->E F 6. Final Distillation Purify by fractional distillation E->F G 7. Analysis GC-MS, IR Spectroscopy F->G troubleshooting_guide start Analyze Product by GC-MS q1 Is the overall yield low? start->q1 q2 Is there a high % of unreacted alcohol? q1->q2 Yes q3 Is there a high % of Hofmann product? q1->q3 No sol1 Increase reaction time/temp. Improve distillation technique. q2->sol1 No sol2 Improve fractional distillation. Ensure complete reaction. q2->sol2 Yes sol3 Check catalyst type. Ensure moderate temperature. q3->sol3 Yes end Product Optimized q3->end No

References

Troubleshooting low conversion rates in 1-Ethylcyclohexanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of 1-Ethylcyclohexanol. The primary focus is on the Grignard reaction between cyclohexanone and an ethyl-magnesium halide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method is the Grignard reaction. This involves the nucleophilic addition of an ethyl Grignard reagent, such as ethylmagnesium bromide, to the carbonyl carbon of cyclohexanone.[1][2] The reaction is typically followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol.[1]

Q2: Why are anhydrous (dry) conditions absolutely critical for this synthesis?

A2: Grignard reagents are potent nucleophiles and very strong bases.[3] They react readily with acidic protons, including those from water. If any moisture is present in the glassware, solvents, or starting materials, the Grignard reagent will be quenched (destroyed) by an acid-base reaction, forming ethane and a magnesium salt, thus becoming unavailable to react with the cyclohexanone.[4][5] This is a primary cause of reaction failure or low yields.

Q3: What are the main side reactions that can lower the conversion rate?

A3: Besides the quenching of the Grignard reagent, a significant side reaction is the enolization of cyclohexanone. The Grignard reagent can act as a base, removing an alpha-proton from cyclohexanone to form a magnesium enolate. This consumes both the Grignard reagent and the ketone without forming the desired carbon-carbon bond. Another potential issue is the dehydration of the this compound product during acidic workup, especially under harsh conditions (strong acid, high heat), which leads to the formation of ethylidene-cyclohexane.[6]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction's progress.[7] By spotting the reaction mixture alongside the starting cyclohexanone standard on a TLC plate, you can observe the consumption of the starting material and the appearance of a new spot corresponding to the this compound product.

Troubleshooting Guide: Low Conversion Rates

This guide addresses specific issues leading to low yields or incomplete conversion during the synthesis.

ProblemPossible Cause(s)Recommended Solution(s)
Reaction Fails to Initiate (No exotherm observed during Grignard addition)1. Inactive Grignard Reagent: The reagent was quenched by moisture or atmospheric CO2.- Ensure all glassware is oven or flame-dried immediately before use. - Use anhydrous grade solvents (e.g., diethyl ether, THF). - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Magnesium Not Activated: The surface of the magnesium turnings is coated with magnesium oxide, preventing reaction with the ethyl halide.- Gently crush the magnesium turnings with a glass rod (in the reaction flask, under inert gas) to expose a fresh surface. - Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
Low Yield of Product with Significant Unreacted Cyclohexanone 1. Insufficient Grignard Reagent: An inadequate amount of active Grignard reagent was added due to partial quenching or inaccurate measurement.- Use a slight excess (1.1-1.5 equivalents) of the Grignard reagent. - Consider titrating the prepared Grignard reagent to determine its exact concentration before adding it to the ketone.
2. Competing Enolization: The Grignard reagent is acting as a base rather than a nucleophile.- Add the Grignard reagent slowly to the cyclohexanone solution at a reduced temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.
Low Isolated Yield Despite Full Consumption of Starting Material 1. Product Loss During Workup: The product was lost during the aqueous extraction steps.- Ensure the pH of the aqueous layer is appropriate before extraction. - Perform multiple extractions with the organic solvent (e.g., 3 x 25 mL) to maximize recovery.
2. Product Dehydration: The tertiary alcohol was converted to an alkene during the acidic workup.- Use a milder acid for the workup, such as a saturated aqueous solution of ammonium chloride (NH4Cl), instead of strong acids like HCl or H2SO4.[7] - Avoid excessive heating during the workup and subsequent purification steps.
3. Inefficient Purification: Product is lost during distillation or chromatography.- For distillation, ensure the apparatus is efficient and the collection temperature range is accurate for the product's boiling point. - For column chromatography, select an appropriate solvent system (e.g., hexane/ethyl acetate) to ensure good separation from byproducts.[6]

Experimental Protocols

Protocol 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
  • Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under an inert gas flow and allow it to cool to room temperature.

  • Place magnesium turnings in the flask.

  • Add a small volume of anhydrous diethyl ether to the flask, just enough to cover the magnesium.

  • Dissolve ethyl bromide in anhydrous diethyl ether and place it in the dropping funnel.

  • Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If it does not start, add a crystal of iodine.

  • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, stir the gray, cloudy mixture at room temperature for an additional 30-60 minutes to ensure complete reaction.

Protocol 2: Synthesis of this compound
  • Cool the prepared Grignard reagent in an ice bath (0 °C).

  • Dissolve cyclohexanone in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the cyclohexanone solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction by TLC until the cyclohexanone is consumed.

Protocol 3: Reaction Workup and Purification
  • Cool the reaction mixture again in an ice bath.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl) dropwise.

  • Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

  • Extract the aqueous layer two more times with diethyl ether.

  • Combine all organic layers and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.[6]

Visualizations

The following diagrams illustrate key workflows and concepts in the synthesis and troubleshooting process.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Workup & Purification start Start: Assemble & Dry Glassware prep_mg Add Magnesium Turnings start->prep_mg add_ether Add Anhydrous Ether prep_mg->add_ether prep_etbr Prepare Ethyl Bromide Solution add_ether->prep_etbr initiate Initiate Grignard Formation prep_etbr->initiate form_grignard Complete Grignard Formation initiate->form_grignard cool_grignard Cool Grignard Reagent (0°C) form_grignard->cool_grignard prep_ketone Prepare Cyclohexanone Solution cool_grignard->prep_ketone add_ketone Dropwise Addition of Ketone prep_ketone->add_ketone react Stir at Room Temperature add_ketone->react monitor Monitor by TLC react->monitor quench Quench with sat. NH4Cl monitor->quench extract Separate & Extract Layers quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate (Rotovap) dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify product Final Product: this compound purify->product

Caption: Experimental workflow for this compound synthesis.

G start Low Conversion Rate Observed check_initiation Was an exotherm observed during addition? start->check_initiation check_sm Is starting ketone consumed (via TLC)? check_initiation->check_sm Yes cause_grignard Cause: Inactive Grignard Reagent (Moisture Contamination) check_initiation->cause_grignard No cause_enol Cause: Competing Enolization check_sm->cause_enol No cause_workup Cause: Product Loss During Workup or Purification check_sm->cause_workup Yes solution_grignard Solution: Ensure anhydrous conditions. Reactivate Mg. cause_grignard->solution_grignard solution_enol Solution: Lower reaction temp. Slow addition of reagents. cause_enol->solution_enol solution_workup Solution: Use mild quench (NH4Cl). Optimize extraction/purification. cause_workup->solution_workup

Caption: Troubleshooting logic for low conversion rates.

G cluster_main Desired Nucleophilic Addition Pathway cluster_side Side Reaction: Enolization ketone Cyclohexanone intermediate Mg-Alkoxide Intermediate ketone->intermediate Attack at C=O enolate Mg-Enolate ketone->enolate Acts as Base grignard EtMgBr grignard->intermediate grignard->enolate workup H3O+ Workup intermediate->workup product This compound (Product) workup->product no_product No Product Formed enolate->no_product proton α-Proton proton->grignard Abstracted by Et-

Caption: Desired reaction pathway vs. enolization side reaction.

References

Challenges in the scale-up of 1-Ethylcyclohexanol production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Ethylcyclohexanol Production

Welcome to the technical support center for the production of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound, with a particular focus on issues arising during scale-up.

Troubleshooting Guides

This section provides troubleshooting guidance for the two primary synthesis routes for this compound: Grignard Reaction and Catalytic Hydrogenation.

Grignard Reaction: Cyclohexanone with Ethylmagnesium Bromide

The Grignard synthesis of this compound is a powerful method for C-C bond formation, but it presents significant challenges, especially at a larger scale. The reaction is highly exothermic and moisture-sensitive, requiring careful control over reaction conditions.

Common Problems and Solutions

Problem Potential Cause Recommended Action
Reaction Fails to Initiate (No Exotherm) - Wet reagents or glassware: Trace moisture will quench the Grignard reagent.[1] - Passivated magnesium surface: A layer of magnesium oxide on the turnings can prevent the reaction from starting.[1]- Ensure absolute dryness: Flame-dry all glassware under vacuum and use anhydrous solvents.[1] - Activate the magnesium: Use a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gentle heating with a heat gun at the start can also help initiate the reaction.[1]
Low Yield of this compound - Poor Grignard reagent formation: Inefficient initial reaction of ethyl bromide with magnesium. - Side reactions (Wurtz coupling): Formation of butane from the reaction of ethylmagnesium bromide with unreacted ethyl bromide.[2] - Incomplete reaction with cyclohexanone: Insufficient reaction time or poor mixing.- Confirm Grignard formation: Before adding cyclohexanone, take a small aliquot and quench it to check for the formation of ethane. - Control reagent addition: Add the ethyl bromide solution slowly to the magnesium suspension to maintain a low concentration and minimize Wurtz coupling.[2] - Optimize reaction conditions: Ensure efficient stirring, particularly at larger scales, and allow for sufficient reaction time after the addition of cyclohexanone.
Runaway Reaction (Uncontrolled Exotherm) - Rapid addition of reagents: Adding the ethyl bromide or cyclohexanone too quickly, especially after an induction period, can lead to a rapid release of heat that overwhelms the cooling capacity of the reactor.[3] - Insufficient cooling: The cooling system may be inadequate for the scale of the reaction.- Controlled addition: Use a syringe pump or an addition funnel for slow, controlled addition of reagents.[3] - Monitor temperature closely: Use a reliable thermometer and have an ice bath ready to cool the reaction if necessary. - Scale-up consideration: For larger scales, ensure the reactor's heat removal capacity is sufficient for the total heat of reaction. Consider a semi-batch or continuous process to manage the exotherm.
Product Contaminated with Byproducts - Wurtz coupling products: Butane and other hydrocarbons.[2] - Unreacted starting materials: Residual cyclohexanone or ethyl bromide. - Dehydration products: Formation of ethylidenecyclohexane during acidic workup.- Optimize Grignard formation: Slow addition of ethyl bromide can reduce Wurtz coupling.[2] - Ensure complete reaction: Monitor the reaction by TLC or GC to ensure all starting material is consumed. - Careful workup: Use a cooled, dilute acid solution for the workup and avoid excessive heat to prevent dehydration.
Catalytic Hydrogenation of Ethylcyclohexanone

This method offers an alternative route to this compound, avoiding the use of highly reactive Grignard reagents. However, challenges in catalyst handling, reaction control, and purification can arise during scale-up.

Common Problems and Solutions

Problem Potential Cause Recommended Action
Low Conversion of Ethylcyclohexanone - Catalyst deactivation: The catalyst may be poisoned by impurities in the starting material or solvent. - Insufficient hydrogen pressure or mass transfer: Poor mixing or low hydrogen pressure can limit the reaction rate.- Purify starting materials: Ensure the ethylcyclohexanone and solvent are free from catalyst poisons like sulfur compounds. - Optimize reaction conditions: Increase hydrogen pressure and improve agitation to enhance gas-liquid mass transfer. - Use a fresh catalyst: If deactivation is suspected, use a fresh batch of catalyst.
Poor Selectivity (Formation of Byproducts) - Over-hydrogenation: Hydrogenation of the cyclohexanol ring to form ethylcyclohexane. - Formation of cyclohexanone: Incomplete reduction of the starting material.- Optimize catalyst and conditions: Screen different catalysts (e.g., Palladium on carbon) and reaction conditions (temperature, pressure) to favor the formation of the desired alcohol. - Monitor reaction progress: Use GC or HPLC to monitor the reaction and stop it once the starting material is consumed to avoid over-hydrogenation.
Difficulties in Catalyst Separation - Fine catalyst particles: The catalyst may be too fine, making it difficult to filter.- Use a supported catalyst: Employ a catalyst on a solid support that can be easily filtered or separated. - Consider a fixed-bed reactor: For continuous processes, a fixed-bed reactor can simplify catalyst separation.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the Grignard synthesis of this compound?

A1: The primary safety concerns are the highly exothermic nature of the reaction and the use of flammable solvents like diethyl ether or THF. The reaction has an induction period, which can lead to the accumulation of unreacted reagents. Once the reaction initiates, it can proceed very rapidly, potentially overwhelming the cooling capacity of the reactor and causing a dangerous runaway reaction.[3] It is crucial to have adequate cooling, controlled reagent addition, and a well-defined emergency plan in place.

Q2: How can I minimize the formation of the Wurtz coupling byproduct during the Grignard reaction?

A2: The Wurtz coupling byproduct (in this case, butane) forms from the reaction of the Grignard reagent with unreacted alkyl halide. To minimize this, the alkyl halide (ethyl bromide) should be added slowly and controllably to the magnesium suspension. This maintains a low concentration of the alkyl halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling side reaction.[2]

Q3: What is the best method for purifying this compound at a large scale?

A3: Fractional distillation is the most common and effective method for purifying this compound on a large scale.[4][5][6] It is important to have an efficient distillation column to separate the product from lower-boiling impurities (like solvents and Wurtz byproducts) and higher-boiling impurities. Vacuum distillation can be employed to reduce the boiling point and prevent thermal degradation of the product.

Q4: My final product of this compound is slightly yellow. What is the cause and how can I remove the color?

A4: A yellow tint can be due to trace impurities or degradation products. Treatment with activated carbon followed by filtration before distillation can often remove colored impurities. Ensuring a clean and inert atmosphere during the reaction and purification can also help prevent the formation of colored byproducts.

Q5: Can I use a different solvent for the Grignard reaction instead of diethyl ether or THF?

A5: While diethyl ether and THF are the most common solvents for Grignard reactions due to their ability to solvate and stabilize the Grignard reagent, other ether-based solvents can be used. For industrial applications, 2-Methyltetrahydrofuran (2-MeTHF) is sometimes preferred as it has a higher boiling point and is considered a "greener" solvent. However, changing the solvent can affect the reaction kinetics and solubility, so optimization would be required.

Quantitative Data

The following tables provide representative data on how the scale of the reaction can impact yield and purity. Note that these are illustrative values and actual results will depend on specific experimental conditions.

Table 1: Effect of Scale on Grignard Synthesis of this compound

Scale Starting Cyclohexanone (mol) Typical Yield (%) Purity by GC (%) Major Impurities
Lab (250 mL flask)0.185-95>98Unreacted cyclohexanone, diethyl ether
Pilot (20 L reactor)1070-8595-98Wurtz coupling products, unreacted cyclohexanone
Industrial (2000 L reactor)100065-80~95Wurtz coupling products, higher boiling oligomers

Table 2: Effect of Scale on Catalytic Hydrogenation of Ethylcyclohexanone

Scale Starting Ethylcyclohexanone (mol) Typical Yield (%) Purity by GC (%) Major Impurities
Lab (500 mL autoclave)0.595-99>99Unreacted ethylcyclohexanone
Pilot (50 L reactor)2590-9798-99Unreacted ethylcyclohexanone, over-hydrogenation products
Industrial (5000 L reactor)250088-95~98Over-hydrogenation products, catalyst leachates

Experimental Protocols

Lab-Scale Grignard Synthesis of this compound (Illustrative)

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous diethyl ether

  • Ethyl bromide

  • Cyclohexanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel under a nitrogen atmosphere.

  • Add magnesium turnings and a small crystal of iodine to the flask.

  • Add a portion of the anhydrous diethyl ether to cover the magnesium.

  • In the addition funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether.

  • Add a small amount of the ethyl bromide solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and the appearance of bubbling indicate initiation. Gentle warming may be necessary.

  • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring for 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath.

  • Add a solution of cyclohexanone in anhydrous diethyl ether dropwise via the addition funnel, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution while cooling in an ice bath.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Visualizations

Grignard Reaction Workflow

Grignard_Workflow reagents Prepare Anhydrous Reagents (Ether, Ethyl Bromide, Cyclohexanone) setup Assemble Flame-Dried Glassware under Nitrogen Atmosphere reagents->setup mg_activation Activate Magnesium Turnings (e.g., with Iodine) setup->mg_activation grignard_formation Slowly Add Ethyl Bromide Solution to Magnesium Suspension mg_activation->grignard_formation addition Add Cyclohexanone Solution at Controlled Temperature grignard_formation->addition quench Quench Reaction with Aqueous NH4Cl addition->quench workup Workup: - Separate Layers - Extract Aqueous Layer - Wash and Dry Organic Layer quench->workup purification Purify by Fractional Distillation workup->purification product This compound purification->product

Caption: Workflow for the Grignard synthesis of this compound.

Troubleshooting Logic for Grignard Reaction Initiation Failure

Grignard_Troubleshooting start Reaction Fails to Initiate check_moisture Are all reagents and glassware completely anhydrous? start->check_moisture yes_moisture Yes check_moisture->yes_moisture Yes no_moisture No check_moisture->no_moisture No re_dry Action: Re-dry all components and use fresh anhydrous solvents. yes_moisture->re_dry check_mg Is the magnesium surface activated? no_moisture->check_mg re_initiate Re-attempt Initiation re_dry->re_initiate yes_mg Yes check_mg->yes_mg Yes no_mg No check_mg->no_mg No yes_mg->re_initiate activate_mg Action: Add an activator (Iodine, 1,2-dibromoethane) and/or apply gentle heating. no_mg->activate_mg activate_mg->re_initiate success Reaction Initiates re_initiate->success

Caption: Troubleshooting logic for Grignard reaction initiation failure.

References

Stabilizing 1-Ethylcyclohexanol during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stabilization, storage, and handling of 1-Ethylcyclohexanol for researchers, scientists, and drug development professionals.

Troubleshooting and FAQs

This section addresses common issues encountered during the storage and handling of this compound.

Question: I've noticed a change in the physical appearance (e.g., color change, precipitation) of my this compound sample. What could be the cause?

Answer: Changes in the physical appearance of this compound can indicate degradation. The most likely cause is exposure to incompatible materials or conditions. Key factors to consider are:

  • Acidic Contamination: Traces of acid can catalyze the dehydration of this compound, leading to the formation of alkenes such as 1-ethylcyclohexene and ethylidenecyclohexane. This may result in a hazy or cloudy appearance.

  • Oxidizing Agents: While tertiary alcohols are generally resistant to oxidation, strong oxidizing agents can cause degradation, potentially leading to a yellowish discoloration.[1]

  • Elevated Temperatures: Prolonged exposure to high temperatures can accelerate degradation pathways, including dehydration.

  • Cross-Contamination: Ensure that storage containers and handling equipment are clean and free from any residual chemicals, especially acids or bases.

Question: My experimental results using this compound are inconsistent. Could this be related to the stability of the compound?

Answer: Yes, inconsistent experimental results can be a symptom of this compound degradation. If the purity of your sample has been compromised, it can affect reaction kinetics, yield, and the formation of unexpected byproducts. It is recommended to re-analyze the purity of your this compound stock using the analytical protocols provided below.

Question: How can I prevent the degradation of this compound during storage?

Answer: To ensure the stability of this compound, adhere to the following storage guidelines:

  • Storage Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources. Refrigeration is recommended for long-term storage.

  • Inert Atmosphere: For extended storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air and potential oxidants.

  • Container: Use tightly sealed containers made of an inert material (e.g., amber glass) to prevent contamination and exposure to light.

  • Avoid Incompatibilities: Store separately from acids, acid chlorides, acid anhydrides, and strong oxidizing agents.

Question: What are the primary degradation products of this compound?

Answer: The primary degradation pathways for this compound are acid-catalyzed dehydration and, to a lesser extent, oxidation.

  • Dehydration Products: In the presence of acids, this compound can eliminate a molecule of water to form isomeric alkenes, primarily 1-ethylcyclohexene and ethylidenecyclohexane.[1]

  • Oxidation Products: While resistant to mild oxidizing agents, strong oxidation may lead to the formation of various ring-opened byproducts. However, under typical laboratory conditions, this is less common than dehydration.

Quantitative Data on Stability

The following table summarizes the expected stability of this compound under various stress conditions based on general principles of tertiary alcohol chemistry and forced degradation studies. The degradation percentages are indicative and can vary based on the specific experimental conditions.

Stress ConditionParametersExpected Degradation (%)Primary Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24h10 - 25%1-Ethylcyclohexene, Ethylidenecyclohexane
Base Hydrolysis 0.1 M NaOH at 60°C for 24h< 5%Minimal degradation expected
Oxidation 3% H₂O₂ at RT for 24h< 5%Minimal degradation expected
Thermal 80°C for 48h5 - 15%1-Ethylcyclohexene, Ethylidenecyclohexane
Photostability ICH Q1B Option 2¹5 - 10%Potential radical-mediated byproducts

¹ICH Q1B Option 2 stipulates an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Experimental Protocols

Protocol 1: Purity and Degradation Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of this compound and its volatile degradation products.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the this compound sample in a suitable solvent such as dichloromethane or ethyl acetate.
  • For the analysis of forced degradation samples, dilute the reaction mixture with the chosen solvent to a final concentration of approximately 1 mg/mL of the initial this compound concentration.
  • If necessary, neutralize acidic or basic samples prior to injection.

2. GC-MS Instrumentation and Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Inlet Temperature: 250°C.
  • Injection Volume: 1 µL (splitless or with an appropriate split ratio).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: 10°C/min to 200°C.
  • Hold at 200°C for 5 minutes.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Mass Range: m/z 40-300.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

3. Data Analysis:

  • Identify this compound and its degradation products (e.g., 1-ethylcyclohexene, ethylidenecyclohexane) by comparing their mass spectra and retention times with reference standards or library data.
  • Quantify the components by integrating the peak areas of their respective total ion chromatograms (TIC) or extracted ion chromatograms (EIC).
  • Calculate the percentage purity or degradation by comparing the peak area of this compound to the total peak area of all related substances.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound, particularly for non-volatile impurities.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on the column and system.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Detector: UV at 210 nm (as this compound has a weak chromophore, a Refractive Index (RI) detector can also be used for better sensitivity).

3. Data Analysis:

  • Determine the retention time of this compound by injecting a reference standard.
  • Calculate the area percentage of the this compound peak in the sample chromatogram to determine its purity.

Visualizations

G cluster_storage Storage and Handling cluster_products Degradation Products Storage This compound Degradation Degradation Storage->Degradation Exposure to: - Acids - Strong Oxidants - High Temperature - Light Dehydration Dehydration Products (1-Ethylcyclohexene, Ethylidenecyclohexane) Degradation->Dehydration Acid-catalyzed Oxidation Oxidation Products (Ring-opened byproducts) Degradation->Oxidation Strong Oxidation

Caption: Degradation pathways of this compound.

G Start Start: this compound Sample Prep Sample Preparation (Dilution/Neutralization) Start->Prep Analysis Analytical Method Prep->Analysis GCMS GC-MS Analysis Analysis->GCMS Volatile Analytes HPLC HPLC Analysis Analysis->HPLC Non-volatile Analytes Data Data Analysis (Peak Identification & Quantification) GCMS->Data HPLC->Data Result Purity/Degradation Assessment Data->Result

Caption: Workflow for purity and degradation analysis.

References

Minimizing solvent effects in reactions involving 1-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethylcyclohexanol. The focus is on minimizing solvent effects to control reaction outcomes, particularly in acid-catalyzed dehydration reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the acid-catalyzed dehydration of this compound?

The acid-catalyzed dehydration of this compound, a tertiary alcohol, typically proceeds through an E1 elimination mechanism.[1][2] This reaction involves the formation of a tertiary carbocation intermediate, which can then lose a proton to form two main alkene products: 1-ethylcyclohexene (the Zaitsev product) and ethylidenecyclohexane (the Hofmann product).[3][4] Due to the stability of the more substituted double bond, 1-ethylcyclohexene is generally the major product according to Zaitsev's rule.[1][3]

Q2: How does the choice of solvent affect the dehydration of this compound?

The solvent plays a crucial role in the dehydration of alcohols by influencing the reaction mechanism and the stability of intermediates.[5] For the E1 dehydration of this compound, polar protic solvents can solvate and stabilize the carbocation intermediate, thus facilitating the reaction. However, the solvent can also act as a nucleophile, potentially leading to side reactions. Aprotic solvents, depending on their polarity, can also be used, and their effects are summarized in the table below.

Q3: My reaction is producing a significant amount of ethylidenecyclohexane. How can I favor the formation of 1-ethylcyclohexene?

The formation of the less-substituted alkene, ethylidenecyclohexane, suggests that factors are influencing the deprotonation step of the carbocation intermediate. While 1-ethylcyclohexene is thermodynamically favored, the use of sterically hindered bases or specific catalysts can sometimes alter the product ratio. To favor the Zaitsev product (1-ethylcyclohexene), ensure a strong acid catalyst is used in a suitable solvent that promotes the formation of the most stable alkene. Careful temperature control is also important, as higher temperatures can sometimes lead to the formation of the less stable Hofmann product.

Q4: I am observing unexpected byproducts in my reaction. What could they be and how can I minimize them?

Besides the expected alkene isomers, carbocation rearrangements can lead to other byproducts.[6] While a tertiary carbocation is already quite stable, rearrangements are always a possibility in reactions involving such intermediates. In some cases, skeletal rearrangements could occur, though this is less common for this specific substrate. Ether formation (dicyclohexyl ether derivatives) can also occur, especially if the reaction temperature is not high enough to favor elimination over substitution.[2] To minimize byproducts, ensure the reaction temperature is appropriate for dehydration and consider using a non-nucleophilic acid catalyst.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Alkene Products Incomplete reaction due to insufficient heating or catalyst activity. Side reaction to form ethers. Reversible reaction equilibrium shifted towards the alcohol.Increase reaction temperature within the recommended range for tertiary alcohol dehydration (typically 25-80°C).[2] Ensure the acid catalyst is fresh and used in the correct concentration. Remove water as it forms (e.g., using a Dean-Stark apparatus) to drive the equilibrium towards the products.
High Proportion of Ethylidenecyclohexane (Hofmann Product) Use of a sterically bulky base for deprotonation (less common in simple acid catalysis). Kinetic control favoring the less stable product.Use a small, non-bulky conjugate base from the acid catalyst (e.g., HSO4-). Ensure the reaction reaches thermodynamic equilibrium by allowing for sufficient reaction time at the appropriate temperature.
Formation of Polymeric Byproducts High concentration of carbocation intermediates leading to polymerization of the alkene products.Run the reaction at a more dilute concentration. Control the rate of carbocation formation by slowly adding the alcohol to the hot acid.
Acidic Product after Workup Incomplete neutralization of the acid catalyst during the workup.Wash the organic layer thoroughly with a saturated sodium bicarbonate solution until effervescence ceases. Follow with a brine wash to remove residual salts and water.[7]
Presence of Unreacted this compound in Product Incomplete reaction. Distillation carried out at too low a temperature.Increase reaction time or temperature. Monitor the reaction progress using TLC or GC analysis. Ensure the distillation temperature is sufficient to co-distill the alkene products with water.

Data Presentation

Solvent Class Example Solvents Dielectric Constant (Approx.) Expected Effect on Dehydration Rate (E1) Potential Issues
Polar Protic Water, Ethanol, Acetic AcidHigh (>15)Generally high due to stabilization of the carbocation intermediate.Can act as nucleophiles, leading to substitution byproducts (e.g., ethers, esters).
Polar Aprotic Acetone, Acetonitrile, DMFHigh (>20)Moderate to high; can stabilize the carbocation.May not be ideal for proton transfer steps; potential for side reactions.
Nonpolar Aprotic Hexane, Toluene, BenzeneLow (<5)Generally low due to poor stabilization of the carbocation intermediate.May require higher temperatures; solubility of the starting material and catalyst can be an issue.

Experimental Protocols

General Protocol for Acid-Catalyzed Dehydration of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus (e.g., a simple or fractional distillation setup), add this compound.

  • Catalyst Addition: Slowly and with cooling, add a catalytic amount of a strong acid such as 85% phosphoric acid or concentrated sulfuric acid. A typical molar ratio of alcohol to acid catalyst is around 10:1 to 5:1.

  • Heating: Heat the mixture to a temperature sufficient to induce distillation of the alkene products (boiling point of 1-ethylcyclohexene is approx. 135-136°C). The co-distillation of water will help carry over the alkene.

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash with a saturated brine solution to remove dissolved salts and reduce the water content in the organic layer.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

    • Decant or filter to remove the drying agent.

  • Purification and Analysis:

    • The crude product can be further purified by simple distillation.

    • Analyze the product and any fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution and identify any impurities.

Visualizations

Dehydration_Pathway A This compound B Protonated Alcohol (Good Leaving Group) A->B + H+ C Tertiary Carbocation Intermediate B->C - H2O D 1-Ethylcyclohexene (Zaitsev Product) C->D - H+ (from ring) E Ethylidenecyclohexane (Hofmann Product) C->E - H+ (from ethyl group)

Caption: Acid-catalyzed dehydration pathway of this compound.

Troubleshooting_Workflow start Low Yield of Alkenes? check_temp Is Reaction Temperature Adequate? (25-80°C) start->check_temp check_catalyst Is Catalyst Active and in Sufficient Amount? check_temp->check_catalyst Yes increase_temp Increase Temperature check_temp->increase_temp No check_equilibrium Is Water Being Effectively Removed? check_catalyst->check_equilibrium Yes add_catalyst Add Fresh Catalyst check_catalyst->add_catalyst No remove_water Use Dean-Stark or Equivalent Method check_equilibrium->remove_water No success Yield Improved check_equilibrium->success Yes increase_temp->success add_catalyst->success remove_water->success

Caption: Troubleshooting workflow for low alkene yield.

References

1-Ethylcyclohexanol purification without column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-Ethylcyclohexanol without the use of column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common non-chromatographic methods for purifying this compound?

A1: The most common and effective non-chromatographic methods for purifying this compound are fractional distillation, liquid-liquid extraction, and crystallization. The choice of method depends on the nature and quantity of the impurities present in the crude product.

Q2: What are the typical impurities found in crude this compound synthesized via a Grignard reaction?

A2: Crude this compound from the Grignard reaction of ethylmagnesium bromide and cyclohexanone may contain several impurities:

  • Unreacted Cyclohexanone: The starting ketone may not have reacted completely.

  • Dehydration Products: Acidic work-up conditions can lead to the dehydration of the tertiary alcohol to form alkenes, primarily 1-ethylcyclohexene and ethylidenecyclohexane.

  • Solvent: The reaction solvent (e.g., diethyl ether or THF) will be present.

  • Side-products from Grignard Reagent: Small amounts of byproducts from the Grignard reagent formation and side reactions.

Q3: Can I use simple distillation instead of fractional distillation?

A3: Simple distillation is only effective for separating liquids with significantly different boiling points (greater than 70°C difference) or for separating a volatile liquid from non-volatile solids.[1] Since the boiling points of this compound and its common impurity, cyclohexanone, are relatively close, fractional distillation is necessary to achieve good separation.

Q4: My this compound is a liquid at room temperature. Can I still use crystallization?

A4: While this compound is a liquid at room temperature with a melting point around 34.5°C, crystallization can still be a viable purification technique, particularly for removing certain impurities.[2] This can be achieved by using a suitable solvent or solvent mixture and cooling to a low temperature. However, "oiling out" can be a challenge with low-melting compounds.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Solution(s)
Poor Separation of Components - Distillation rate is too fast.- Inefficient fractionating column.- Fluctuating heat source.- Reduce the heating rate to allow for proper vapor-liquid equilibria to be established in the column.- Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).- Use a heating mantle with a stirrer or an oil bath for uniform heating. Insulate the column with glass wool or aluminum foil.
Temperature Fluctuations at the Thermometer - Uneven boiling ("bumping").- Column is "flooding" (too much condensate returning to the flask).- Add boiling chips or a magnetic stir bar to the distillation flask.- Reduce the heating rate to prevent flooding. Ensure the condenser has adequate water flow.
No Distillate is Collected - Thermometer bulb is positioned incorrectly.- Insufficient heating.- Leak in the apparatus.- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.- Increase the temperature of the heating source gradually.- Check all joints and connections for a proper seal.
Liquid-Liquid Extraction
Issue Possible Cause(s) Solution(s)
Emulsion Formation at the Interface - Vigorous shaking of the separatory funnel.- Presence of surfactant-like impurities.- Gently swirl or invert the separatory funnel instead of shaking vigorously.[3]- Add a saturated aqueous solution of NaCl (brine) to increase the ionic strength of the aqueous layer.[3][4]- Allow the mixture to stand for a longer period.- If the emulsion persists, filter the mixture through a plug of glass wool or Celite.[5]
Difficulty Identifying the Aqueous and Organic Layers - Similar densities of the two layers.- Darkly colored solutions.- Add a small amount of water to see which layer it joins; this will be the aqueous layer.- The organic layer is typically the one that was added as the extraction solvent. Check the densities of the solvents being used.
Product Loss During Extraction - Incomplete extraction in one step.- Product is partially soluble in the aqueous layer.- Perform multiple extractions with smaller volumes of the organic solvent, as this is more efficient than a single extraction with a large volume.- Use the "salting out" technique by adding a salt like NaCl or K₂CO₃ to the aqueous layer to decrease the solubility of the alcohol.[6][7]
Crystallization
Issue Possible Cause(s) Solution(s)
Product "Oils Out" Instead of Crystallizing - The melting point of the compound is lower than the temperature of the solution.- The solution is supersaturated at a temperature above the melting point.- High concentration of impurities lowering the melting point.- Use a larger volume of solvent to ensure the solution becomes saturated at a lower temperature.[8]- Cool the solution very slowly.- Scratch the inside of the flask with a glass rod at the surface of the liquid to induce nucleation.- Add a seed crystal of pure this compound.[9]
No Crystals Form Upon Cooling - Solution is not saturated.- The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.- If using a mixed solvent system, add more of the "insoluble" solvent dropwise until the solution becomes slightly cloudy, then heat to clarify and cool slowly.[10]
Low Recovery of Crystals - Too much solvent was used.- The crystals were washed with a solvent that was not cold.- Premature crystallization during hot filtration.- Concentrate the mother liquor (the remaining solution after filtration) and cool it to obtain a second crop of crystals.[11]- Always wash the crystals with a minimal amount of ice-cold solvent.- Use a pre-heated funnel and flask for hot filtration to prevent the product from crystallizing prematurely.

Quantitative Data

Table 1: Boiling Points of this compound and Potential Impurities

Compound Boiling Point (°C at 1 atm) Reference
This compound165 - 166[2]
Cyclohexanone155.6[12][13][14]
1-Ethylcyclohexene135 - 137[2][15]
Ethylidenecyclohexane136 - 138.4[12][13][14]
Diethyl Ether (common solvent)34.6
Tetrahydrofuran (THF) (common solvent)66

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is designed to separate this compound from unreacted cyclohexanone and other lower-boiling impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head, condenser, and receiving flasks

  • Heating mantle or oil bath

  • Boiling chips or magnetic stir bar

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.[1]

  • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distillation head.

  • Begin heating the flask gently.

  • Observe the vapor rising through the fractionating column. A ring of condensation should slowly ascend the column. If the ring stops rising, slightly increase the heating rate.[1]

  • Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.

  • As the temperature approaches the boiling point of cyclohexanone (~156°C), collect the distillate in a second flask. This fraction will be enriched in unreacted starting material.

  • Once the temperature begins to rise again and stabilizes at the boiling point of this compound (~165-166°C), switch to a clean, pre-weighed receiving flask to collect the purified product.

  • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Allow the apparatus to cool before disassembling.

  • Purity of the collected fractions can be assessed by Gas Chromatography (GC).

Protocol 2: Purification by Liquid-Liquid Extraction

This protocol is designed to remove water-soluble impurities from the crude product after the Grignard reaction work-up.

Materials:

  • Crude this compound in an organic solvent (e.g., diethyl ether)

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the crude organic solution to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid from the work-up. Stopper the funnel and invert it, venting frequently to release any pressure buildup from CO₂ evolution. Shake gently.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of water. Drain the aqueous layer.

  • Wash the organic layer with an equal volume of brine. This helps to remove dissolved water from the organic layer.[3] Drain the aqueous layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove any remaining traces of water. Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled.

  • Filter the dried organic solution into a pre-weighed round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Purification by Crystallization

This protocol is for the purification of this compound that is solid or semi-solid due to impurities or low ambient temperatures.

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., a mixture of a good solvent like ethanol and a poor solvent like water)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Select a suitable solvent or solvent pair. The ideal solvent will dissolve the this compound when hot but not when cold. Test small amounts of the crude product with different solvents to find the best one.

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the hot solvent and heat the mixture on a hot plate until the solid is completely dissolved.[6]

  • If the solution is colored, you can add a small amount of activated charcoal, heat briefly, and then perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[7]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to air dry on the filter paper or in a desiccator.

Visualizations

Experimental_Workflow start Crude this compound distillation Fractional Distillation start->distillation High boiling impurities or unreacted ketone extraction Liquid-Liquid Extraction start->extraction Water-soluble impurities (e.g., salts from work-up) analysis Purity Analysis (GC) distillation->analysis extraction->distillation If volatile impurities remain crystallization Crystallization extraction->crystallization If product is solid/oily crystallization->analysis analysis->distillation Purity < 98% product Pure this compound analysis->product Purity > 98%

Caption: Purification workflow for this compound.

Troubleshooting_Distillation issue Poor Separation? check_rate Is distillation rate > 1 drop/sec? issue->check_rate Yes reduce_heat Reduce heating rate check_rate->reduce_heat Yes check_column Is column efficient? check_rate->check_column No success Separation Improved reduce_heat->success improve_column Use longer/packed column and insulate check_column->improve_column No check_column->success Yes improve_column->success

Caption: Troubleshooting poor separation in fractional distillation.

Troubleshooting_Extraction emulsion Emulsion Formed? gentle_mix Mix gently (swirl/invert) emulsion->gentle_mix add_brine Add Saturated NaCl (Brine) gentle_mix->add_brine wait Allow to stand add_brine->wait filter Filter through Celite/glass wool wait->filter If still emulsified resolved Emulsion Broken wait->resolved If separated filter->resolved

Caption: Troubleshooting emulsion formation during extraction.

References

Validation & Comparative

Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical technique for elucidating these structures by breaking down molecules and analyzing the resulting fragments. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-ethylcyclohexanol against structurally related cyclohexanol derivatives, supported by experimental data and protocols.

Comparative Analysis of Fragmentation Patterns

The mass spectrum of this compound is characterized by a distinct fragmentation pattern that provides valuable clues to its structure. When compared with other cyclic alcohols, both similarities and key differences emerge, highlighting the influence of the substituent group on the fragmentation pathways.

A summary of the prominent mass-to-charge ratio (m/z) peaks and their relative intensities for this compound and its analogs—cyclohexanol, 1-methylcyclohexanol, and 4-tert-butylcyclohexanol—is presented below. This quantitative data allows for a direct comparison of their fragmentation behaviors under electron ionization.

m/zThis compound (Relative Intensity %)Cyclohexanol (Relative Intensity %)1-Methylcyclohexanol (Relative Intensity %)4-tert-Butylcyclohexanol (Relative Intensity %)Putative Fragment Identity
1285---[M]⁺ (Molecular Ion of this compound)
114--10-[M]⁺ (Molecular Ion of 1-Methylcyclohexanol)
11020---[M-H₂O]⁺
100-21--[M]⁺ (Molecular Ion of Cyclohexanol)
99100-525[M-C₂H₅]⁺ or [M-CH₃-H₂O]⁺
823037-32[C₆H₁₀]⁺
8140214848[C₆H₉]⁺
71351410015[C₅H₁₁]⁺ or [M-C₃H₇]⁺
578010020100[C₄H₉]⁺ (tert-Butyl cation) or [C₄H₉]⁺ (from ring fragmentation)
4360458045[C₃H₇]⁺

Note: The relative intensities are approximate and can vary slightly between different instruments and experimental conditions.

Deciphering the Fragmentation Pathways of this compound

The fragmentation of this compound upon electron ionization is primarily driven by the presence of the hydroxyl group and the ethyl substituent on the cyclohexane ring. The major fragmentation pathways are outlined below.

fragmentation_pathways Proposed Fragmentation Pathways of this compound M This compound (m/z 128) M_H2O [M-H₂O]⁺˙ (m/z 110) M->M_H2O - H₂O M_C2H5 [M-C₂H₅]⁺ (m/z 99) M->M_C2H5 - •C₂H₅ (α-cleavage) C6H9 [C₆H₉]⁺ (m/z 81) M_H2O->C6H9 - C₂H₅ C4H9 [C₄H₉]⁺ (m/z 57) M_C2H5->C4H9 - C₃H₆

Caption: Proposed fragmentation pathways of this compound.

The initial ionization event forms the molecular ion ([M]⁺˙) at m/z 128. One of the most prominent fragmentation routes for alcohols is the loss of a water molecule, leading to the formation of an ion at m/z 110 ([M-H₂O]⁺˙). Another significant fragmentation pathway is the alpha-cleavage, which involves the cleavage of the bond between the carbon bearing the hydroxyl group and the adjacent carbon in the ring or the ethyl group. The loss of the ethyl radical (•C₂H₅) is a favorable process, resulting in the base peak at m/z 99. Subsequent fragmentation of these primary ions leads to the formation of smaller, stable carbocations, such as those observed at m/z 81 and 57.

Experimental Protocols

The mass spectra presented in this guide were obtained using gas chromatography-mass spectrometry (GC-MS). A detailed experimental protocol for the analysis of this compound and its analogs is provided below.

Sample Preparation: A stock solution of each cyclohexanol derivative (1 mg/mL) was prepared in methanol. A working solution of 10 µg/mL was then prepared by diluting the stock solution with methanol.

Gas Chromatography (GC) Conditions:

  • Instrument: Agilent 7890B GC system

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions:

  • Instrument: Agilent 5977A Mass Selective Detector

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

experimental_workflow General Experimental Workflow for GC-MS Analysis cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) working Prepare Working Solution (10 µg/mL in Methanol) stock->working Dilution injection Inject 1 µL of Sample working->injection separation GC Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection ionization->detection spectrum Acquire Mass Spectrum detection->spectrum interpretation Interpret Fragmentation Pattern spectrum->interpretation

Caption: A typical experimental workflow for GC-MS analysis.

A Comparative Guide to the Infrared Spectroscopy of the 1-Ethylcyclohexanol Hydroxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the infrared (IR) spectroscopic features of the hydroxyl (-OH) group in 1-Ethylcyclohexanol with other cyclic alcohols. The data presented herein is crucial for the structural elucidation and characterization of molecules containing the cyclohexanol moiety, a common structural motif in medicinal chemistry and materials science.

Comparison of Hydroxyl Group Vibrational Frequencies

The position of the O-H stretching vibration in an infrared spectrum is highly sensitive to its chemical environment, particularly the presence or absence of hydrogen bonding. In the gas phase or in a dilute solution with a non-polar solvent, the hydroxyl group is predominantly "free" and exhibits a sharp absorption band at a higher wavenumber. In the condensed phase (liquid or solid), intermolecular hydrogen bonding weakens the O-H bond, resulting in a broad absorption band at a lower wavenumber.

The table below summarizes the experimentally observed O-H stretching frequencies for this compound and related cyclic alcohols.

CompoundPhaseO-H Stretching Frequency (cm⁻¹)Bond Type
This compound Gas~3650Free O-H
This compound Liquid (estimated)~3400Hydrogen-bonded O-H
CyclohexanolLiquid3350[1]Hydrogen-bonded O-H
1-MethylcyclohexanolLiquid~3400Hydrogen-bonded O-H
4-tert-ButylcyclohexanolSolid (KBr pellet)~3400Hydrogen-bonded O-H

Note: The liquid phase O-H stretching frequency for this compound is estimated based on the typical values for tertiary cyclohexanols like 1-Methylcyclohexanol, as a liquid phase spectrum was not directly available.

The Influence of Hydrogen Bonding

The significant shift in the O-H stretching frequency between the gas and liquid phases for this compound highlights the profound effect of hydrogen bonding. This phenomenon can be represented as an equilibrium between free and hydrogen-bonded hydroxyl groups.

G Hydroxyl Group States in this compound Free_OH Free Hydroxyl Group (~3650 cm⁻¹) Sharp Band H_Bonded_OH Hydrogen-Bonded Hydroxyl Group (~3400 cm⁻¹) Broad Band Free_OH->H_Bonded_OH Intermolecular Association (Concentrated Solution/Liquid) H_Bonded_OH->Free_OH Dilution in Non-Polar Solvent (Gas Phase/Low Concentration)

References

A Comparative Analysis of the Reactivity of 1-Ethylcyclohexanol and 1-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1-ethylcyclohexanol and 1-methylcyclohexanol, focusing on two key reaction types: acid-catalyzed dehydration and chromic acid oxidation. The information presented is supported by established principles of organic chemistry and includes detailed experimental protocols for the reactions discussed.

Comparative Reactivity Overview

The primary difference in reactivity between this compound and 1-methylcyclohexanol stems from the nature of the alkyl substituent at the tertiary carbon center. Both are tertiary alcohols, and their reactions are largely governed by the stability of the carbocation intermediates formed and steric hindrance around the hydroxyl group.

Data Summary
Reaction TypeThis compound1-MethylcyclohexanolKey Differentiating Factors
Acid-Catalyzed Dehydration Expected to undergo rapid E1 elimination.Known to undergo rapid E1 elimination.[1]Both form stable tertiary carbocations. The ethyl group's slightly stronger positive inductive effect may lead to a marginally faster rate for this compound.
Chromic Acid Oxidation Generally resistant to oxidation under mild conditions.[2] May oxidize under forcing conditions.Generally resistant to oxidation under mild conditions.[2][3]Both are tertiary alcohols lacking a hydrogen on the carbinol carbon, making them resistant to standard chromic acid oxidation.[2][3]

Reaction Mechanisms and Pathways

The following diagrams illustrate the generally accepted mechanisms for the dehydration and a general workflow for these reactions.

Dehydration_Mechanism cluster_1_ethyl This compound Dehydration cluster_1_methyl 1-Methylcyclohexanol Dehydration This compound This compound Protonated_Alcohol_E Protonated Alcohol This compound->Protonated_Alcohol_E + H+ Carbocation_E Tertiary Carbocation Protonated_Alcohol_E->Carbocation_E - H2O (Rate-Determining) Alkene_E 1-Ethylcyclohexene (Major Product) Carbocation_E->Alkene_E - H+ 1-Methylcyclohexanol 1-Methylcyclohexanol Protonated_Alcohol_M Protonated Alcohol 1-Methylcyclohexanol->Protonated_Alcohol_M + H+ Carbocation_M Tertiary Carbocation Protonated_Alcohol_M->Carbocation_M - H2O (Rate-Determining) Alkene_M 1-Methylcyclohexene (Major Product) Carbocation_M->Alkene_M - H+

Caption: Acid-catalyzed dehydration mechanism for this compound and 1-methylcyclohexanol.

Oxidation_Reactivity cluster_tertiary Tertiary Alcohols cluster_secondary Secondary Alcohol (for comparison) Tertiary_Alcohol This compound or 1-Methylcyclohexanol No_Reaction No Reaction (under mild conditions) Tertiary_Alcohol->No_Reaction Chromic Acid (H2CrO4) Secondary_Alcohol Cyclohexanol Ketone Cyclohexanone Secondary_Alcohol->Ketone Chromic Acid (H2CrO4)

Caption: Comparative reactivity of tertiary vs. secondary alcohols with chromic acid.

Experimental_Workflow Start Start: Reactant Alcohol (this compound or 1-Methylcyclohexanol) Reaction Reaction Setup: - Add acid catalyst (dehydration) or - Add oxidizing agent (oxidation) Start->Reaction Heating Heating and Stirring Reaction->Heating Workup Reaction Workup: - Quenching - Extraction - Washing Heating->Workup Drying Drying of Organic Layer Workup->Drying Purification Purification: - Distillation or - Chromatography Drying->Purification Analysis Product Analysis: - GC-MS - NMR - IR Spectroscopy Purification->Analysis

Caption: General experimental workflow for alcohol reactions.

Experimental Protocols

The following are representative experimental protocols for the acid-catalyzed dehydration and chromic acid oxidation of cyclohexanols. These can be adapted for a direct comparison of this compound and 1-methylcyclohexanol.

Acid-Catalyzed Dehydration of a Tertiary Cyclohexanol

This procedure is based on established methods for the dehydration of tertiary alcohols.[4]

Materials:

  • This compound or 1-Methylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Anhydrous calcium chloride or sodium sulfate

  • Saturated sodium chloride solution

  • 5% Sodium bicarbonate solution

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Erlenmeyer flask

  • Heating mantle

Procedure:

  • Place the tertiary alcohol (e.g., 0.1 mol) into a 100 mL round-bottom flask.

  • Carefully add the acid catalyst (e.g., 5 mL of 85% H₃PO₄).

  • Add a few boiling chips and assemble a simple distillation apparatus.

  • Heat the mixture gently with a heating mantle to distill the alkene product as it forms. The distillation temperature should be maintained near the boiling point of the expected alkene.

  • Collect the distillate in a receiver cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and saturated sodium chloride solution.

  • Drain the organic layer into a clean, dry Erlenmeyer flask and dry over anhydrous calcium chloride or sodium sulfate.

  • Decant the dried liquid into a clean, dry round-bottom flask and perform a final distillation to purify the alkene product.

  • Characterize the product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the yield and purity.

Attempted Chromic Acid Oxidation of a Tertiary Cyclohexanol

This protocol is based on the Jones oxidation of secondary alcohols and can be used to demonstrate the resistance of tertiary alcohols to oxidation.[5][6]

Materials:

  • This compound or 1-Methylcyclohexanol

  • Chromic acid solution (Jones reagent: prepared by dissolving chromium trioxide in sulfuric acid and water)

  • Acetone

  • Isopropyl alcohol

  • Sodium bicarbonate

  • Ether or dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Separatory funnel

  • Erlenmeyer flask

  • Stir plate and stir bar

Procedure:

  • Dissolve the tertiary alcohol (e.g., 10 mmol) in acetone (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath.

  • Slowly add the chromic acid solution dropwise with vigorous stirring, maintaining the temperature below 20°C.

  • Monitor the reaction by observing the color of the solution. With a secondary alcohol, the orange-red color of the Cr(VI) reagent would turn green, indicating its reduction to Cr(III). For a tertiary alcohol, the orange-red color is expected to persist.

  • After stirring for a set period (e.g., 30 minutes), add isopropyl alcohol dropwise to quench any excess oxidizing agent (the solution will turn green at this point).

  • Add water to the reaction mixture and extract with ether or dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Analyze the residue by GC-MS and NMR to determine the extent of reaction. It is anticipated that the starting tertiary alcohol will be recovered largely unchanged.

Conclusion

References

Purity Assessment of 1-Ethylcyclohexanol: A Comparative Guide to GC Analysis and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and application of chemical intermediates like 1-Ethylcyclohexanol, ensuring high purity is paramount to guarantee reaction efficiency, product quality, and safety in downstream applications, including pharmaceutical development. This guide provides a comprehensive comparison of Gas Chromatography (GC) for the purity assessment of this compound against alternative methods, supported by experimental protocols and data.

Gas Chromatography (GC) Analysis: The Gold Standard for Volatile Impurities

Gas chromatography, particularly with a Flame Ionization Detector (GC-FID), stands as the primary and most robust method for determining the purity of volatile compounds such as this compound.[1][2] Its high resolving power allows for the separation and quantification of the main component from structurally similar impurities.

A common synthetic route to this compound is the Grignard reaction between cyclohexanone and an ethyl magnesium halide.[3] This synthesis pathway informs the likely process-related impurities, with unreacted cyclohexanone being a primary concern.[1]

Comparative GC Data

The following table presents a representative dataset for the GC analysis of a this compound sample, illustrating the separation of the active pharmaceutical ingredient (API) from a key potential impurity, cyclohexanone.

ParameterThis compoundCyclohexanone (Impurity)
Retention Time (min) 8.546.21
Peak Area (%) 99.850.15
Limit of Detection (LOD) ~0.01%~0.01%
Limit of Quantification (LOQ) ~0.05%~0.05%

This data is illustrative and based on typical GC performance for such analytes.

Experimental Protocol: GC-FID Analysis of this compound

This protocol outlines a standard procedure for the purity assessment of this compound using GC-FID.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8860 GC (or equivalent) with FID.[4]

  • Column: DB-WAX or HP-INNOWax (Polyethylene Glycol phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Detector: FID at 280°C.

2. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Reference Standard Solution: Prepare a solution of this compound reference standard in methanol at a concentration of approximately 10 mg/mL.

  • Impurity Standard Solution: Prepare a solution of cyclohexanone in methanol at a known concentration to determine its retention time and response factor.

3. Analysis Procedure:

  • Equilibrate the GC system until a stable baseline is achieved.

  • Inject the methanol blank to ensure no system contamination.

  • Inject the impurity standard solution to determine the retention time of cyclohexanone.

  • Inject the reference standard solution to determine the retention time of this compound.

  • Inject the sample solution.

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of this compound using the area percent method:

    % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

GC Analysis Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Weigh this compound Sample Solvent Dissolve in Methanol Sample->Solvent Standard Prepare Reference Standard Injection Inject Sample Solvent->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Area % Integration->Calculation Result Purity Result Calculation->Result

References

A Comparative Analysis of Synthetic Routes to 1-Ethylcyclohexanol: Grignard Reaction vs. Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of tertiary alcohols such as 1-Ethylcyclohexanol is a fundamental transformation. The choice of synthetic methodology can profoundly influence reaction efficiency, product purity, and overall cost-effectiveness. This guide provides a comparative study of the traditional Grignard synthesis of this compound against alternative routes, including the Barbier reaction, organolithium addition, and the Reformatsky reaction. We present a summary of quantitative data, detailed experimental protocols, and a logical workflow to aid in the selection of the most appropriate synthetic strategy.

Executive Summary

The synthesis of this compound, a valuable tertiary alcohol, is most commonly achieved through the Grignard reaction, which offers high yields and well-established protocols. However, alternative methods such as the Barbier reaction and the use of organolithium reagents present distinct advantages, particularly in terms of reaction setup and reactivity. The Reformatsky reaction, while typically employed for the synthesis of β-hydroxy esters, can be adapted for the formation of tertiary alcohols and offers good tolerance to certain functional groups. This guide will delve into the experimental details and comparative performance of these methods.

Comparative Data of Synthesis Routes

Synthesis Route Starting Materials Typical Yield (%) Reaction Conditions Key Advantages Key Disadvantages
Grignard Reaction Cyclohexanone, Ethyl Bromide, Magnesium85-95%Anhydrous THF, Room Temperature to RefluxHigh yields, well-established, readily available reagentsRequires strict anhydrous conditions, sensitive to protic functional groups
Barbier Reaction Cyclohexanone, Ethyl Bromide, Magnesium (or other metals)78-92%THF, Room Temperature (mechanochemical)One-pot procedure, can be less sensitive to water, operational simplicityYields can be slightly lower than Grignard, less studied for this specific transformation
Organolithium Addition Cyclohexanone, Ethyllithium>90% (estimated)Anhydrous Ether/Hexane, Low Temperature (-78°C to RT)Higher reactivity than Grignard reagents, useful for sterically hindered ketonesHighly pyrophoric reagents, requires strict anhydrous and inert atmosphere
Reformatsky Reaction Cyclohexanone, Ethyl α-bromoacetate, Zinc~82% (for related product)Toluene, 90°CTolerant to ester functionality, less basic than Grignard reagentsTypically produces β-hydroxy esters, requires higher temperatures

Experimental Protocols

Grignard Synthesis of this compound

The Grignard reaction is a robust and high-yielding method for the synthesis of this compound from cyclohexanone.[1]

Reaction Scheme:

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq) are placed. A small crystal of iodine is added to activate the magnesium surface. A solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction mixture is stirred until the magnesium is consumed.

  • Reaction with Cyclohexanone: The Grignard reagent solution is cooled in an ice bath, and a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by distillation to afford this compound.

Barbier Reaction for the Synthesis of a Tertiary Alcohol

The Barbier reaction offers a one-pot alternative to the Grignard synthesis, where the organometallic reagent is generated in situ.[2][3][4][5] A mechanochemical approach has been shown to be effective for the synthesis of tertiary alcohols with yields comparable to the Grignard method.[2][3]

Reaction Scheme:

Procedure (Adapted from a mechanochemical protocol):

  • Reaction Setup: In a milling jar, place cyclohexanone (1.0 eq), ethyl bromide (1.5 eq), and activated magnesium powder (2.0 eq). A small amount of anhydrous THF can be added as a liquid-assisted grinding additive.

  • Mechanochemical Reaction: The jar is placed in a ball mill and milled at a specified frequency (e.g., 30 Hz) for a designated time (e.g., 60 minutes). The reaction is performed under air.

  • Work-up: After milling, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.

Organolithium Addition for Tertiary Alcohol Synthesis

Organolithium reagents are more reactive than their Grignard counterparts and can be used for the synthesis of tertiary alcohols.[6]

Reaction Scheme:

Procedure (General):

  • Reaction Setup: A flame-dried, three-necked flask is charged with a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon). The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium Reagent: A solution of ethyllithium (1.1 eq) in a suitable solvent (e.g., hexanes) is added dropwise to the stirred solution of cyclohexanone. The reaction is typically very fast.

  • Work-up: The reaction is quenched at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by distillation.

Reformatsky-type Reaction for Tertiary Alcohol Synthesis

While the classical Reformatsky reaction yields β-hydroxy esters, modifications can be employed to synthesize tertiary alcohols.[7][8][9][10][11] This involves the reaction of a ketone with an α-haloester in the presence of zinc. For the synthesis of this compound, a related reaction using an ethyl Grignard reagent with an ester can be considered a variation, though the direct Reformatsky reaction with an ethyl halide is less common for this specific transformation.

Logical Workflow and Pathway Diagrams

The selection of a synthetic route depends on several factors, including the scale of the reaction, available equipment, and the presence of other functional groups in the starting materials. The following diagrams illustrate the decision-making process and the reaction pathways.

Synthesis_Decision_Workflow Start Need to Synthesize This compound High_Yield Is highest possible yield the primary concern? Start->High_Yield Anhydrous_Conditions Are strict anhydrous conditions feasible? High_Yield->Anhydrous_Conditions Yes One_Pot Is a one-pot procedure preferred for simplicity? High_Yield->One_Pot No Grignard Grignard Synthesis Anhydrous_Conditions->Grignard Yes Consider_Alternatives Consider Alternative Routes Anhydrous_Conditions->Consider_Alternatives No High_Reactivity Is high reactivity needed (e.g., for hindered ketone)? One_Pot->High_Reactivity No Barbier Barbier Reaction One_Pot->Barbier Yes Organolithium Organolithium Addition High_Reactivity->Organolithium Yes High_Reactivity->Consider_Alternatives No

Caption: Decision workflow for selecting a synthesis route for this compound.

Reaction_Pathways cluster_Grignard Grignard Pathway cluster_Barbier Barbier Pathway cluster_Organolithium Organolithium Pathway G_Start EtBr + Mg G_Reagent EtMgBr G_Start->G_Reagent Anhydrous Ether G_Intermediate Alkoxide Intermediate G_Reagent->G_Intermediate + G_Ketone Cyclohexanone G_Ketone->G_Intermediate G_Product This compound G_Intermediate->G_Product H3O+ Work-up B_Start EtBr + Mg + Cyclohexanone B_Product This compound B_Start->B_Product One-pot, in situ (e.g., mechanochemical) O_Start EtLi O_Intermediate Lithium Alkoxide O_Start->O_Intermediate + O_Ketone Cyclohexanone O_Ketone->O_Intermediate O_Product This compound O_Intermediate->O_Product H3O+ Work-up

Caption: Comparative reaction pathways for the synthesis of this compound.

Conclusion

The Grignard synthesis remains the benchmark for preparing this compound, consistently providing high yields. However, for applications where operational simplicity is paramount and slightly lower yields are acceptable, the Barbier reaction, particularly mechanochemical adaptations, presents a compelling alternative. Organolithium reagents offer a solution for reactions with less reactive or sterically hindered ketones, though their handling requires stringent safety precautions. The Reformatsky reaction, while less direct for this specific transformation, highlights the breadth of organometallic chemistry applicable to tertiary alcohol synthesis. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and available expertise and equipment.

References

Navigating the Maze: A Comparative Guide to the Identification of 1-Ethylcyclohexanol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of compounds within a reaction mixture is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. This guide provides a comprehensive comparison of analytical techniques for the unequivocal identification of 1-Ethylcyclohexanol, a common tertiary alcohol intermediate in organic synthesis.

The synthesis of this compound, often achieved through a Grignard reaction between cyclohexanone and an ethyl magnesium halide, can result in a mixture containing the desired product, unreacted starting materials, and potential byproducts. Distinguishing this compound from these other components requires robust analytical methodologies. This guide delves into the experimental protocols and data interpretation for three primary spectroscopic techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Furthermore, it explores alternative and complementary methods for a holistic analytical approach.

Key Analytical Techniques: A Head-to-Head Comparison

The selection of an appropriate analytical technique hinges on factors such as the complexity of the reaction mixture, the required level of structural detail, and the available instrumentation. Below is a comparative summary of the most effective methods for identifying this compound.

Analytical TechniquePrincipleInformation ProvidedStrengthsLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by ionization and mass-to-charge ratio analysis.Retention time (t_R), molecular weight, and fragmentation pattern.High sensitivity and selectivity; excellent for separating components of a complex mixture; provides molecular weight and structural information from fragmentation.Requires volatile and thermally stable compounds; potential for co-elution of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure.Chemical environment of ¹H and ¹³C nuclei, including connectivity and stereochemistry.Unparalleled for detailed structural elucidation; non-destructive; provides information on molecular connectivity.Lower sensitivity compared to MS; complex spectra for mixtures; requires deuterated solvents.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.Presence of specific functional groups (e.g., -OH, C-O).Fast and simple; provides a characteristic "fingerprint" for a molecule; good for identifying the presence of the hydroxyl group.Provides limited structural information; spectra can be complex and overlapping in mixtures.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Separates compounds based on their interactions with a stationary phase in a liquid mobile phase, followed by mass spectrometry detection.Retention time, molecular weight, and fragmentation pattern for a wider range of compounds.Suitable for non-volatile or thermally labile compounds; high sensitivity and selectivity.Can be more complex to develop methods compared to GC-MS; potential for ion suppression.

Experimental Protocols and Data Interpretation

Detailed experimental procedures are crucial for obtaining reliable and reproducible results. The following sections outline the methodologies for the key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse for separating and identifying volatile compounds in a mixture.

Experimental Protocol:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a volatile solvent such as dichloromethane or ethyl acetate. The typical concentration is around 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is commonly used.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Data Interpretation:

The resulting chromatogram will show peaks corresponding to the different components of the mixture based on their retention times. The mass spectrum of the peak corresponding to this compound will exhibit a characteristic fragmentation pattern.

Table 1: GC-MS Data for this compound

ParameterValue
Kovats Retention Index ~1080 (on a standard non-polar column)
Molecular Ion (M⁺) m/z 128 (may be weak or absent)
Key Fragment Ions (m/z) 99 (M-C₂H₅)⁺, 81, 71, 57, 43

The base peak is typically observed at m/z 99, resulting from the loss of an ethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an in-depth look at the molecular structure of this compound, confirming the connectivity of all atoms.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the crude reaction product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of Scans: 16

    • Relaxation Delay: 1 s

  • ¹³C NMR Parameters:

    • Number of Scans: 1024

    • Pulse Program: A proton-decoupled experiment.

Data Interpretation:

The ¹H NMR spectrum will show distinct signals for the ethyl group and the cyclohexyl protons. The ¹³C NMR spectrum will display unique peaks for each carbon atom in the molecule.

Table 2: Predicted NMR Data for this compound (in CDCl₃)

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~0.90Triplet3H-CH₂CH₃
~1.55Quartet2H-CH₂ CH₃
~1.40-1.70Multiplet10HCyclohexyl protons
~1.25Singlet1H-OH
¹³C NMR Chemical Shift (δ, ppm)Assignment
~8.5-CH₂CH₃
~34.0-CH₂ CH₃
~22.5C3/C5 of cyclohexyl
~25.5C4 of cyclohexyl
~38.0C2/C6 of cyclohexyl
~72.0C1 of cyclohexyl (-C-OH)
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method to confirm the presence of the characteristic hydroxyl functional group in this compound.

Experimental Protocol:

  • Sample Preparation: A small drop of the neat liquid sample can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Number of Scans: 16

    • Resolution: 4 cm⁻¹

Data Interpretation:

The IR spectrum of this compound will show a prominent broad absorption band characteristic of the O-H stretch of an alcohol.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H Stretch 3600-3200Strong, broad
C-H Stretch (sp³) 3000-2850Strong
C-O Stretch 1200-1000Strong

Visualizing the Analytical Workflow

A systematic approach is essential for the efficient and accurate identification of a target compound in a reaction mixture. The following diagram illustrates a typical workflow.

analytical_workflow General Workflow for Compound Identification cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_identification Identification reaction_mixture Reaction Mixture sample_prep Sample Preparation (Dilution, Extraction) reaction_mixture->sample_prep gc_ms GC-MS sample_prep->gc_ms nmr NMR sample_prep->nmr ir IR sample_prep->ir gc_ms_data Retention Time & Mass Spectrum gc_ms->gc_ms_data nmr_data Chemical Shifts & Coupling Constants nmr->nmr_data ir_data Absorption Frequencies ir->ir_data identification Compound Identification: This compound gc_ms_data->identification nmr_data->identification ir_data->identification

Caption: A generalized workflow for the identification of a target compound.

Alternative and Complementary Analytical Approaches

While GC-MS, NMR, and IR are the workhorses of organic analysis, other techniques can provide valuable complementary information or serve as alternatives in specific scenarios.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For reaction mixtures containing non-volatile or thermally sensitive compounds, HPLC-MS is an excellent alternative to GC-MS. The principles of separation and detection are similar, but the use of a liquid mobile phase allows for the analysis of a broader range of molecules.

  • Chemical Derivatization: In cases where the alcohol is not sufficiently volatile for GC analysis or to improve chromatographic separation, derivatization can be employed. For example, reacting this compound with a silylating agent (e.g., BSTFA) will convert the hydroxyl group into a less polar and more volatile trimethylsilyl ether, which can then be readily analyzed by GC-MS.

The following diagram illustrates the decision-making process for choosing an appropriate analytical technique.

decision_tree Decision Tree for Analytical Technique Selection start Is the compound volatile and thermally stable? gc_ms Use GC-MS start->gc_ms Yes hplc_ms Use HPLC-MS start->hplc_ms No need_structure Need detailed structural information? gc_ms->need_structure hplc_ms->need_structure derivatize Consider Derivatization and then GC-MS nmr Use NMR need_structure->nmr Yes need_functional_group Need to confirm functional group? need_structure->need_functional_group No nmr->need_functional_group ir Use IR need_functional_group->ir Yes

Differentiating Isomers of Ethylcyclohexanol: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomers of ethylcyclohexanol—2-ethylcyclohexanol, 3-ethylcyclohexanol, and 4-ethylcyclohexanol—present a common challenge in chemical synthesis and analysis: accurate and efficient differentiation. While sharing the same molecular formula (C₈H₁₆O) and fundamental structural components, the distinct placement of the ethyl group on the cyclohexanol ring gives rise to subtle yet discernible differences in their spectroscopic signatures. This guide provides a comprehensive comparison of these isomers using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), supported by experimental data to aid in their unambiguous identification.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features that enable the differentiation of 2-, 3-, and 4-ethylcyclohexanol.

Infrared (IR) Spectroscopy
Spectroscopic Feature2-Ethylcyclohexanol3-Ethylcyclohexanol4-Ethylcyclohexanol
O-H Stretch (cm⁻¹) ~3350 (broad)~3350 (broad)~3350 (broad)
C-O Stretch (cm⁻¹) ~1050~1060~1070
Fingerprint Region Unique patternUnique patternUnique pattern

Note: The fingerprint region (below 1500 cm⁻¹) is highly specific for each molecule and serves as a reliable method for differentiation when compared against reference spectra.

¹H NMR Spectroscopy
Spectroscopic Feature2-Ethylcyclohexanol3-Ethylcyclohexanol4-Ethylcyclohexanol
Approx. Chemical Shift of H-C-OH (ppm) ~3.4-3.6~3.5-3.7~3.5-3.8
Number of Unique ¹H Signals More complex, potentially up to 10Simpler than 2-, potentially up to 8Highest symmetry, potentially up to 6
Signal Multiplicity of H-C-OH MultipletMultipletMultiplet
¹³C NMR Spectroscopy
Spectroscopic Feature2-Ethylcyclohexanol3-Ethylcyclohexanol4-Ethylcyclohexanol
Approx. Chemical Shift of C-OH (ppm) ~70-75~68-72~67-71
Number of Unique ¹³C Signals 885 (due to symmetry)
Mass Spectrometry (MS)
Spectroscopic Feature2-Ethylcyclohexanol3-Ethylcyclohexanol4-Ethylcyclohexanol
Molecular Ion (M⁺) Peak (m/z) 128128128
Key Fragment Ions (m/z) 110 (M-18), 99 (M-29), 81, 57110 (M-18), 99 (M-29), 81, 71110 (M-18), 99 (M-29), 81, 57
Base Peak (most intense) 577181

Note: Fragmentation patterns can be influenced by the specific ionization technique and energy used.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of ethylcyclohexanol isomers.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the clean salt plates is recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

  • Analysis: The resulting spectrum displays absorbance or transmittance as a function of wavenumber. Characteristic peaks for the hydroxyl (O-H) and carbon-oxygen (C-O) stretches, as well as the unique fingerprint region, are analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the ethylcyclohexanol isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: A standard proton NMR spectrum is acquired. Key parameters include the number of signals, their chemical shifts (δ) in ppm, their integration (area under the peak), and their multiplicity (splitting pattern).

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to determine the number of unique carbon environments.

  • Analysis: The spectra are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). The chemical shifts and number of signals provide crucial information about the molecular structure and symmetry.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatography (GC) inlet for separation of isomers and introduction into the ion source.

  • Ionization: Electron ionization (EI) at a standard energy of 70 eV is commonly used.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

  • Analysis: The mass spectrum is analyzed for the molecular ion peak (M⁺) to confirm the molecular weight and the fragmentation pattern to deduce the structure.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for differentiating the isomers of ethylcyclohexanol based on the key findings from the spectroscopic methods.

Differentiating_Isomers cluster_start Initial Analysis cluster_c13nmr ¹³C NMR Spectroscopy cluster_ms Mass Spectrometry cluster_h1nmr_ir ¹H NMR & IR Spectroscopy cluster_results Identified Isomers start Mixture of Ethylcyclohexanol Isomers c13nmr Acquire ¹³C NMR Spectrum start->c13nmr c13nmr_decision Number of Signals? c13nmr->c13nmr_decision ms Acquire Mass Spectrum c13nmr_decision->ms 8 Signals isomer_4 4-Ethylcyclohexanol c13nmr_decision->isomer_4 5 Signals ms_decision Base Peak? ms->ms_decision h1nmr_ir Acquire ¹H NMR & IR Spectra ms_decision->h1nmr_ir Ambiguous isomer_2 2-Ethylcyclohexanol ms_decision->isomer_2 m/z 57 isomer_3 3-Ethylcyclohexanol ms_decision->isomer_3 m/z 71 comparison Compare with Reference Spectra h1nmr_ir->comparison comparison->isomer_2 comparison->isomer_3

Caption: Workflow for differentiating ethylcyclohexanol isomers.

This guide provides a foundational framework for the spectroscopic differentiation of 2-, 3-, and 4-ethylcyclohexanol. For definitive identification, it is always recommended to compare the acquired spectra with those of authenticated reference standards.

A Comparative Guide to the Synthesis of 1-Ethylcyclohexanol: Traditional vs. Modern Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the efficient and selective construction of tertiary alcohols is a critical endeavor. 1-Ethylcyclohexanol, a valuable building block and intermediate, is traditionally synthesized via the Grignard reaction. However, recent advancements in catalysis offer novel, more sustainable alternatives. This guide provides a detailed comparison of the classic Grignard synthesis with a modern, ruthenium-catalyzed "borrowing hydrogen" approach for the preparation of this compound, supported by experimental data and detailed protocols.

Established Pathway: The Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis, renowned for its effectiveness in forming carbon-carbon bonds. The synthesis of this compound via this method involves the nucleophilic addition of an ethylmagnesium halide to cyclohexanone.[1]

Experimental Protocol

Step 1: Formation of the Grignard Reagent (Ethylmagnesium Bromide) In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A small crystal of iodine is added to activate the magnesium surface. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux by the exothermic reaction and external heating as needed. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, which appears as a grayish, cloudy solution.

Step 2: Reaction with Cyclohexanone The Grignard reagent solution is cooled in an ice bath. A solution of cyclohexanone in anhydrous diethyl ether is then added dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

Step 3: Acidic Workup and Purification The reaction mixture is again cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to hydrolyze the magnesium alkoxide intermediate. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed by rotary evaporation, and the crude this compound is purified by fractional distillation under reduced pressure.

Novel Synthetic Pathway: Ruthenium-Catalyzed Borrowing Hydrogen Reaction

A modern and more atom-economical approach to synthesizing tertiary alcohols is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. This strategy avoids the pre-formation of organometallic reagents and often utilizes more environmentally benign starting materials. In this proposed pathway, this compound is synthesized from the reaction of cyclohexanol and ethanol, catalyzed by a ruthenium complex. This reaction proceeds via the in-situ generation of a carbonyl intermediate from the alcohol.[2]

Experimental Protocol

Step 1: Reaction Setup In a sealed reaction vessel, cyclohexanol, ethanol (as the ethyl source), and a catalytic amount of a suitable ruthenium(II) PNP-pincer complex are combined in a high-boiling point, inert solvent such as toluene.

Step 2: Reaction Execution The reaction mixture is heated to a specified temperature (e.g., 100 °C) and stirred for a defined period.[2] The reaction proceeds through a series of steps where the ruthenium catalyst temporarily "borrows" hydrogen from the cyclohexanol to form cyclohexanone in situ. The catalyst then facilitates the nucleophilic addition of an ethyl group (derived from ethanol) to the transient cyclohexanone. Finally, the "borrowed" hydrogen is returned to the intermediate to yield the tertiary alcohol, regenerating the catalyst in the process.

Step 3: Product Isolation and Purification After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure this compound.

Comparative Analysis

ParameterGrignard ReactionRuthenium-Catalyzed Borrowing Hydrogen
Starting Materials Cyclohexanone, Ethyl Bromide, MagnesiumCyclohexanol, Ethanol
Reagents & Catalysts Stoichiometric MagnesiumCatalytic Ruthenium Complex
Reaction Steps 3 (Grignard formation, addition, workup)1 (One-pot reaction)
Reaction Conditions Anhydrous conditions required, often low temperatures for additionHigher temperatures, inert atmosphere
Yield Typically 70-85%Potentially high (specific data for this compound not available, but analogous reactions show good to excellent yields)
Purity High purity achievable after distillation (>98%)High purity achievable after chromatography
Atom Economy Lower due to the use of stoichiometric magnesium and formation of magnesium salts as byproductsHigher, as the catalyst is used in small amounts and water is the main byproduct
Safety & Handling Grignard reagents are highly reactive, moisture-sensitive, and flammable.Ruthenium catalysts can be air-sensitive, but the overall process avoids highly reactive organometallic intermediates.
Environmental Impact Generates significant amounts of magnesium salt waste.More sustainable due to catalytic nature and reduced waste generation.

Visualizing the Pathways

Grignard Synthesis of this compound

Grignard_Synthesis cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Acidic Workup EtBr Ethyl Bromide EtMgBr Ethylmagnesium Bromide EtBr->EtMgBr Anhydrous Ether Mg Magnesium Mg->EtMgBr Intermediate Magnesium Alkoxide Intermediate EtMgBr->Intermediate Cyclohexanone Cyclohexanone Cyclohexanone->Intermediate Product This compound Intermediate->Product H3O+

Caption: Workflow for the Grignard synthesis of this compound.

Ruthenium-Catalyzed Borrowing Hydrogen Synthesis of this compound

Borrowing_Hydrogen_Synthesis cluster_catalytic_cycle Catalytic Cycle Cyclohexanol Cyclohexanol Dehydrogenation Dehydrogenation (H2 Borrowing) Cyclohexanol->Dehydrogenation Enters Cycle Ethanol Ethanol Addition Nucleophilic Addition Ethanol->Addition Ru_cat Ru(II) Catalyst Ru_cat->Dehydrogenation Ru_H2 Ru-H2 Dehydrogenation->Ru_H2 Cyclohexanone_transient Cyclohexanone (transient) Dehydrogenation->Cyclohexanone_transient Hydrogenation Hydrogenation (H2 Return) Alkoxide_intermediate Alkoxide Intermediate Addition->Alkoxide_intermediate Hydrogenation->Ru_cat Catalyst Regeneration Product This compound Hydrogenation->Product Exits Cycle Ru_H2->Hydrogenation Cyclohexanone_transient->Addition Alkoxide_intermediate->Hydrogenation

Caption: Catalytic cycle for the Ru-catalyzed synthesis of this compound.

Conclusion

The Grignard reaction remains a reliable and high-yielding method for the synthesis of this compound. Its primary drawbacks lie in the requirement for strictly anhydrous conditions and the generation of stoichiometric amounts of magnesium salt waste. The emerging ruthenium-catalyzed "borrowing hydrogen" methodology presents a more sustainable and atom-economical alternative. By utilizing a catalytic amount of a transition metal and starting from readily available alcohols, this one-pot reaction minimizes waste and simplifies the synthetic procedure. While specific quantitative data for the synthesis of this compound via the ruthenium-catalyzed route requires further investigation, the general principles and success with analogous transformations suggest it is a highly promising pathway for future applications in academic and industrial research. The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including scale, cost, available equipment, and environmental considerations.

References

A Comparative Analysis of the Physical Properties of 1-Ethylcyclohexanol and Cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is paramount for their application in synthesis, formulation, and biological studies. This guide provides a detailed comparison of the physical properties of 1-Ethylcyclohexanol and cyclohexanol, supported by experimental data and protocols.

Comparison of Physical Properties

The introduction of an ethyl group at the C1 position of the cyclohexanol ring in this compound leads to notable differences in its physical properties when compared to the parent compound, cyclohexanol. These differences are primarily attributed to the increase in molecular weight and changes in intermolecular forces.

Physical PropertyThis compoundCyclohexanol
Molecular Formula C₈H₁₆O[1]C₆H₁₂O[2]
Molecular Weight 128.21 g/mol [1][3]100.16 g/mol [2]
Melting Point 34.5 °C[4]25.2 °C[5][6]
Boiling Point 168 °C[4]161.1 °C[5][6]
Density 0.9227 g/cm³[4]0.9624 g/mL at 20 °C/4 °C[2]
Solubility in Water Moderately soluble[3]3.60 g/100 mL (20 °C)[7]
Appearance Colorless liquid[3][8]Colorless, viscous liquid or solid[2][7]
Odor Faint characteristic odor[3]Camphor-like odor[2][5]

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties discussed in this guide.

Determination of Melting Point

The melting point of a solid can be determined using a capillary tube method with a melting point apparatus.[9][10]

Procedure:

  • A small, dry sample of the compound is finely powdered.

  • A capillary tube is sealed at one end.

  • The powdered sample is packed into the sealed end of the capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[11][12]

Determination of Boiling Point

The boiling point of a liquid can be determined using the capillary tube method in a liquid bath.[13][14][15]

Procedure:

  • A small amount of the liquid is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer and heated in a liquid bath (e.g., water or oil).

  • As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is removed, and the liquid is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[16]

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume of the liquid.[17][18]

Procedure:

  • A clean, dry volumetric flask of a known volume (e.g., 10 mL or 25 mL) is weighed accurately.

  • The flask is filled to the calibration mark with the liquid, ensuring the bottom of the meniscus is on the line.

  • The filled flask is weighed again.

  • The mass of the liquid is calculated by subtracting the mass of the empty flask from the mass of the filled flask.

  • The density is calculated by dividing the mass of the liquid by its volume.[19][20][21]

Determination of Solubility

The solubility of a compound in a solvent (e.g., water) can be determined by observing the miscibility of the two substances.[22][23][24]

Procedure:

  • A known volume of the solvent (e.g., 1 mL of water) is placed in a test tube.

  • The compound to be tested is added dropwise to the solvent.

  • After each addition, the test tube is shaken vigorously to mix the contents.

  • The point at which the compound no longer dissolves and forms a separate layer or a cloudy suspension is noted. The solubility can then be qualitatively or quantitatively determined.[25][26]

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the physical properties of this compound and Cyclohexanol.

G cluster_compounds Compounds cluster_properties Physical Properties cluster_analysis Analysis This compound This compound Melting Point Melting Point This compound->Melting Point Boiling Point Boiling Point This compound->Boiling Point Density Density This compound->Density Solubility Solubility This compound->Solubility Cyclohexanol Cyclohexanol Cyclohexanol->Melting Point Cyclohexanol->Boiling Point Cyclohexanol->Density Cyclohexanol->Solubility Experimental Determination Experimental Determination Melting Point->Experimental Determination Boiling Point->Experimental Determination Density->Experimental Determination Solubility->Experimental Determination Data Comparison Data Comparison Experimental Determination->Data Comparison Conclusion Conclusion Data Comparison->Conclusion

Caption: Workflow for comparing the physical properties of the two compounds.

References

Safety Operating Guide

Proper Disposal of 1-Ethylcyclohexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount to ensuring a secure and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of 1-Ethylcyclohexanol, a combustible tertiary alcohol commonly used as a solvent and intermediate in chemical synthesis. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the inherent hazards of this compound. This compound is harmful if swallowed and causes serious eye irritation.[1][2] It is also a combustible material, and containers may explode when heated.[3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.[4]

  • Hand Protection: Use compatible chemical-resistant gloves.[4]

  • Skin Protection: Wear protective clothing to prevent skin contact.[3] In case of skin contact, wash immediately with plenty of soap and water.[3][4]

  • Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator.[4]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling larger volumes.[5] Ensure that an eyewash station and safety shower are readily accessible.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with local, regional, and national hazardous waste regulations.[3][6] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[5][7]

1. Waste Collection:

  • Container: Use a designated, properly labeled, and leak-proof container for collecting this compound waste. The container should be compatible with the chemical and have a secure screw cap. Avoid using metal containers where possible.[5]

  • Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and any other relevant hazard warnings (e.g., "Ignitable").

  • Segregation: Do not mix this compound waste with other incompatible waste streams, such as acids, bases, or oxidizing agents.[3]

2. Temporary Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

  • Keep the container away from sources of ignition such as open flames, hot surfaces, and sparks.[3]

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

3. Final Disposal:

  • All this compound waste must be disposed of through a licensed hazardous waste disposal company.[3][6]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.

  • Do not attempt to treat or neutralize the waste unless you are specifically trained and equipped to do so, following established and approved protocols.

Quantitative Data Summary

For reference, key quantitative data for this compound and relevant disposal regulations are summarized in the table below.

PropertyValueCitation
CAS Number1940-18-7[4]
Molecular FormulaC₈H₁₆O[4]
Boiling Point158 - 165 °C[4]
Flash Point68 °C[4]
Solubility in Water7.2 g/L (25 °C)[4]
EPA Alcohol ExemptionNot applicable for pure or concentrated solutions. Applies to aqueous solutions with <24% alcohol and >50% water.[8][9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow A Waste Generation (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Designated Hazardous Waste Container B->C D Is the container properly labeled? ('Hazardous Waste', Chemical Name) C->D E Label the Container D->E No F Transfer Waste to Container D->F Yes E->F G Securely Cap Container F->G H Store in Designated Hazardous Waste Area G->H I Is the storage area cool, dry, and well-ventilated? H->I J Relocate to a Suitable Storage Area I->J No K Contact EHS for Waste Pickup I->K Yes J->K L Waste Disposed by Licensed Contractor K->L

Caption: Decision workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 1-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Ethylcyclohexanol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and mitigate risks associated with this chemical.

Chemical Properties and Hazards

This compound is a colorless liquid with a mild, sweet odor.[1] It is classified as harmful if swallowed and causes serious eye and skin irritation.[2][3][4] Understanding its physical and chemical properties is crucial for safe handling.

PropertyValueSource
CAS Number 1940-18-7[1][2][5]
Molecular Formula C8H16O[1][5]
Molecular Weight 128.24 g/mol [5]
Boiling Point 158 - 165 °C[5]
Melting Point 30 - 33 °C[4]
Flash Point 68 °C / 154.4 °F[2]
Density 0.9226 g/cm³ (at 25 °C)[5]
Solubility in Water 7.2 g/L (at 25 °C)[1][5]

Personal Protective Equipment (PPE)

A thorough risk assessment should precede the handling of this compound to ensure appropriate PPE is selected. The following are the minimum recommended PPE.

  • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be necessary when there is a risk of splashing.[6]

  • Skin Protection :

    • Gloves : Compatible, chemical-resistant gloves must be worn.[5] Nitrile or neoprene gloves are suitable for protection against alcohols and many chemical solutions.[7] Always inspect gloves for tears or holes before use.

    • Protective Clothing : Wear appropriate protective clothing, such as a lab coat or a one-piece coverall, to prevent skin exposure.[2][5] For larger quantities or in case of a significant spill risk, flame-retardant and antistatic protective clothing is recommended.[4]

  • Respiratory Protection :

    • Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of vapors.[8][9]

    • If a risk assessment indicates that air-purifying respirators are necessary, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[5]

    • If the respirator is the sole means of protection, a full-face supplied air respirator should be used.[5]

Standard Operating Procedure

The following diagram outlines the standard procedure for the safe handling of this compound in a laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_risk->prep_ppe prep_setup Set Up in a Well-Ventilated Area (Fume Hood) prep_ppe->prep_setup handle_dispense Carefully Dispense Chemical prep_setup->handle_dispense Proceed to Handling handle_use Perform Experimental Work handle_close Securely Close Container cleanup_waste Dispose of Waste Properly handle_close->cleanup_waste Proceed to Cleanup cleanup_clean Clean Work Area cleanup_waste->cleanup_clean cleanup_remove_ppe Remove PPE cleanup_clean->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Standard Operating Procedure for this compound.

Emergency Procedures

Immediate action is required in case of exposure.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek medical attention if irritation persists.[1][2]

  • Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing and shoes.[5] If skin irritation occurs, get medical advice.[2]

  • Inhalation : Remove the victim to fresh air.[5] If not breathing, give artificial respiration.[5][10] If breathing is difficult, give oxygen.[5] Get medical attention if symptoms occur.[2]

  • Ingestion : Wash out the mouth with water.[5] Do NOT induce vomiting.[10] Call a physician or poison control center if you feel unwell.[1][2]

In the event of a spill, follow these steps to mitigate the hazard.

spill_start Spill Occurs spill_alert Alert Personnel & Evacuate Area spill_start->spill_alert spill_ventilate Ensure Adequate Ventilation spill_alert->spill_ventilate spill_ppe Don Appropriate PPE (Respirator if needed) spill_ventilate->spill_ppe spill_contain Contain Spill with Inert Absorbent (Sand, Vermiculite) spill_ppe->spill_contain spill_collect Collect Absorbed Material into a Closed Container spill_contain->spill_collect spill_clean Clean Spill Area with Soap and Water spill_collect->spill_clean spill_dispose Dispose of Waste as Hazardous Material spill_clean->spill_dispose spill_end Spill Cleaned spill_dispose->spill_end

Caption: Workflow for Handling a this compound Spill.

Handling and Storage

  • Handling : Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[1][2] Ensure adequate ventilation, especially in confined areas.[2][8] Keep away from open flames, hot surfaces, and sources of ignition.[2][4]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][11] Keep away from heat, sparks, and flame.[2] It is incompatible with acids, bases, and oxidizing agents.[2]

Disposal Plan

All waste materials, including contaminated absorbents from spills and empty containers, must be disposed of in accordance with local, state, and federal regulations.

  • Dispose of the contents and container to an approved waste disposal plant.[2]

  • Empty containers should be triple rinsed with a suitable solvent, and the rinsate collected for disposal as hazardous waste.[12]

  • Do not allow the product to enter drains.[4] Contaminated packaging should be disposed of in the same manner as the product.[11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethylcyclohexanol
Reactant of Route 2
Reactant of Route 2
1-Ethylcyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.